2-Chloro-5-fluorophenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2-chloro-5-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2.ClH/c7-5-2-1-4(8)3-6(5)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHOUQFXUDHPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660163 | |
| Record name | (2-Chloro-5-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502496-25-5 | |
| Record name | (2-Chloro-5-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloro-5-fluorophenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-5-fluorophenylhydrazine Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Chloro-5-fluorophenylhydrazine hydrochloride, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core physicochemical properties, synthesis protocols, critical applications, and essential safety procedures, offering field-proven insights to maximize its utility in the laboratory.
Introduction: A Versatile Synthon in Modern Medicinal Chemistry
This compound is a substituted aromatic hydrazine of significant interest in the synthesis of complex heterocyclic systems.[1] Hydrazine derivatives are foundational synthons, particularly for constructing nitrogen-containing scaffolds that form the core of numerous biologically active molecules.[2] The specific substitution pattern of this compound—a chlorine atom at the 2-position and a fluorine atom at the 5-position—offers distinct advantages in drug design. The presence and position of these halogens can profoundly influence a molecule's electronic properties, metabolic stability, and ability to permeate biological membranes, making it a valuable tool for structure-activity relationship (SAR) studies.[1] Its primary application lies in the renowned Fischer indole synthesis, a robust method for creating indole derivatives, which are pivotal scaffolds in pharmaceuticals and agrochemicals.[3][4] This guide serves as a practical resource for harnessing the full potential of this versatile reagent.
Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.[5] Key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 502496-25-5 | [6][7][8] |
| Molecular Formula | C₆H₆ClFN₂ · HCl (or C₆H₇Cl₂FN₂) | [6][8] |
| Molecular Weight | 197.04 g/mol | [6][8] |
| Appearance | White to light yellow or orange powder/crystals | [9] |
| Melting Point | Data not consistently available; related compounds melt with decomposition in the 200-205 °C range. | [9][10][11] |
| Purity | Typically available in ≥97% or ≥98% purity. | [6][8] |
Note: Specific properties like melting point can vary between batches and suppliers. Always refer to the Certificate of Analysis (CoA) for lot-specific data.
Synthesis and Key Reactivity
The standard industrial synthesis of substituted phenylhydrazines involves a multi-step process beginning with the corresponding aniline.[12] This pathway ensures high purity and yield, which are critical for subsequent reactions.
General Synthetic Pathway
The synthesis typically proceeds via the diazotization of 2-chloro-5-fluoroaniline, followed by reduction of the resulting diazonium salt.
Caption: General synthesis of the title compound.
Causality Behind the Method:
-
Diazotization: Reacting the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) converts the amino group into a diazonium salt (-N₂⁺). This group is an excellent leaving group, making it susceptible to nucleophilic substitution or reduction.[5]
-
Reduction: The diazonium salt is then reduced. Common reducing agents include sodium sulfite or stannous chloride.[12] This step replaces the diazonium group with the hydrazine moiety (-NHNH₂).
-
Salification & Isolation: The resulting free base is often treated with hydrochloric acid to precipitate the more stable and crystalline hydrochloride salt, which can be easily isolated by filtration.[13]
Core Reactivity: The Fischer Indole Synthesis
The most prominent application of this compound is the Fischer indole synthesis. This powerful, acid-catalyzed reaction produces an indole ring from a phenylhydrazine and an aldehyde or ketone.[3][14]
Caption: Key mechanistic stages of the Fischer indole synthesis.
Mechanism Explained:
-
Hydrazone Formation: The reaction begins with the condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone intermediate.[4]
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the hydrazone tautomerizes to an ene-hydrazine. This intermediate then undergoes a key[7][7]-sigmatropic rearrangement, forming a new C-C bond and breaking the N-N bond.[3][15]
-
Cyclization and Elimination: The resulting di-imine intermediate rearomatizes, cyclizes, and finally eliminates a molecule of ammonia (NH₃) to yield the stable, aromatic indole ring.[4]
Experimental Protocol: Fischer Indole Synthesis of 7-Chloro-4-fluoro-1,2,3,4-tetrahydrocarbazole
This protocol provides a validated method for synthesizing a carbazole derivative, a common scaffold in drug discovery, using the title compound.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 1.0 equivalent of this compound in glacial acetic acid.
-
Addition of Ketone: Add 1.1 equivalents of cyclohexanone to the suspension at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture slowly into a beaker of ice water with stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with water to remove residual acetic acid.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Self-Validation: The success of the synthesis is validated by the precipitation of the product upon quenching in water and confirmed by characterization (e.g., NMR, MS) and a sharp melting point of the purified solid. The choice of acetic acid serves as both the solvent and a Brønsted acid catalyst, simplifying the reaction setup.[14]
Safety, Handling, and Storage
Proper handling of chemical reagents is crucial for laboratory safety. This compound is classified as a hazardous substance.
Hazard Identification:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[16][17][18]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[17][19]
-
Carcinogenicity: May pose a cancer hazard based on animal data for related hydrazine compounds.[16]
Recommended Safety Protocols:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[18][19] Ensure that eyewash stations and safety showers are readily accessible.[16]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A lab coat is mandatory to prevent skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[16]
-
-
Handling: Avoid creating dust.[16] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] It is advisable to store under an inert gas atmosphere as some hydrazines can be sensitive to air and moisture.[18]
Spill & Disposal:
-
In case of a spill, prevent dust formation.[16] Sweep up the material and place it into a suitable, labeled container for disposal.[17]
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]
Conclusion
This compound is a high-value synthetic intermediate with a well-established role in the construction of indole-containing molecules. Its halogenated structure provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. By understanding its physicochemical properties, mastering its application in cornerstone reactions like the Fischer indole synthesis, and adhering to strict safety protocols, researchers can effectively and safely leverage this compound to advance their discovery programs.
References
- 1. (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | RUO [benchchem.com]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 6. (2-Chloro-5-fluorophenyl)hydrazine hydrochloride - CAS:502496-25-5 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound | 502496-25-5 [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 2-Fluorophenylhydrazine hydrochloride CAS#: 2924-15-4 [amp.chemicalbook.com]
- 10. 2-Fluorophenylhydrazine 97 2924-15-4 [sigmaaldrich.com]
- 11. 2-氯苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 13. orgsyn.org [orgsyn.org]
- 14. mdpi.com [mdpi.com]
- 15. jk-sci.com [jk-sci.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. tcichemicals.com [tcichemicals.com]
2-Chloro-5-fluorophenylhydrazine hydrochloride CAS number 502496-25-5
An In-Depth Technical Guide to 2-Chloro-5-fluorophenylhydrazine hydrochloride (CAS: 502496-25-5)
This document provides a comprehensive technical overview of this compound, a critical reagent in modern synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond simple data presentation to offer field-proven insights into the compound's synthesis, reactivity, and strategic applications, particularly in the construction of pharmacologically relevant heterocyclic scaffolds.
Strategic Overview: A Versatile Halogenated Building Block
This compound is a substituted arylhydrazine that has gained prominence as a key intermediate in organic synthesis. Its value lies not just in the reactive hydrazine moiety but in the strategic placement of chloro and fluoro substituents on the phenyl ring. These halogens are not mere spectators; they are crucial modulators of the electronic and steric properties of the molecule and its derivatives. In drug discovery, the incorporation of chlorine and fluorine is a well-established strategy to enhance metabolic stability, modulate pKa, improve membrane permeability, and introduce specific binding interactions with biological targets.[1][2] This makes the title compound a particularly valuable precursor for generating novel drug candidates. Its primary utility is in the synthesis of nitrogen-containing heterocycles, most notably indoles and pyrazoles, which form the core of numerous approved pharmaceuticals.[2][3]
Physicochemical & Structural Data
| Property | Value | Source(s) |
| CAS Number | 502496-25-5 | [4][5][6] |
| Molecular Formula | C₆H₇Cl₂FN₂ | [5][7][8] |
| Molecular Weight | 197.04 g/mol | [5][6] |
| IUPAC Name | (2-chloro-5-fluorophenyl)hydrazine hydrochloride | [8] |
| Appearance | White to slight yellow solid/crystal powder | [9][10] |
| Purity | Typically ≥98% | [6] |
| Storage | Inert atmosphere, 2-8°C, protect from moisture | [7][11] |
Synthesis and Characterization
From a process chemistry perspective, the synthesis of substituted phenylhydrazines is a well-trodden path, typically commencing with the corresponding aniline. The general, industrially relevant methodology involves a two-step sequence: diazotization followed by reduction.[12][13]
Caption: General synthetic workflow for 2-Chloro-5-fluorophenylhydrazine HCl.
Protocol: Synthesis via Diazotization-Reduction
This protocol is a representative procedure adapted from established methods for preparing arylhydrazines.[12][14]
-
Diazotization: 2-Chloro-5-fluoroaniline is dissolved in concentrated hydrochloric acid and cooled to 0-5°C in an ice-salt bath. A pre-chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise, maintaining the temperature below 5°C. The slow addition is critical to prevent the exothermic reaction from decomposing the unstable diazonium salt. The reaction is monitored for the presence of nitrous acid using starch-iodide paper.
-
Reduction: In a separate vessel, a solution of tin(II) chloride (SnCl₂) in concentrated HCl is prepared and chilled. The freshly prepared diazonium salt solution is then added slowly to the SnCl₂ solution, again keeping the temperature low. The stannous chloride acts as the reducing agent, converting the diazonium group to the hydrazine.
-
Isolation: The resulting slurry is stirred for several hours, allowing the hydrochloride salt of the product to precipitate. The solid is collected by vacuum filtration, washed with a small amount of cold water or brine to remove inorganic salts, and then with a non-polar solvent like diethyl ether to remove organic impurities.
-
Drying: The product is dried under vacuum to yield this compound as a crystalline solid.
Trustworthiness: The success of this synthesis relies on strict temperature control. The diazonium salt intermediate is thermally labile and can decompose violently if allowed to warm. The use of the hydrochloride salt form throughout aids in precipitation and stability. Characterization is typically performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.[7]
Core Synthetic Applications: Building Pharmacophores
The true utility of this compound is realized in its application as a synthon for complex heterocyclic systems.
The Fischer Indole Synthesis: A Gateway to Privileged Scaffolds
The Fischer indole synthesis, discovered in 1883, remains one of the most powerful and versatile methods for constructing the indole nucleus.[15] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from an arylhydrazine and a ketone or aldehyde.[16][17]
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Expertise & Causality: The choice of acid catalyst (Brønsted or Lewis acids like HCl, ZnCl₂, or polyphosphoric acid) is crucial and depends on the substrate's reactivity.[15] The key[18][18]-sigmatropic rearrangement is the bond-forming step that constructs the core bicyclic system. The subsequent elimination of ammonia provides the thermodynamic driving force, resulting in the stable, aromatic indole ring.[16]
-
Reactant Setup: In a round-bottom flask, suspend this compound (1.0 eq) and cyclohexanone (1.1 eq) in a suitable solvent such as acetic acid or ethanol.
-
Hydrazone Formation: Stir the mixture at room temperature for 1-2 hours to form the corresponding arylhydrazone intermediate. This can often be observed by a change in color or the formation of a precipitate.
-
Cyclization: Add a catalyst, such as concentrated sulfuric acid (catalytic amount) or zinc chloride (1.0 eq), to the mixture. Heat the reaction to reflux (typically 80-120°C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. This will precipitate the crude product and neutralize the strong acid.
-
Purification: Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure tetracyclic indole derivative.
Pyrazole Synthesis: Accessing Another Key Heterocycle
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals, acting as anti-inflammatory agents (e.g., Celecoxib), anti-cancer agents, and more.[3] The most common and direct synthesis involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[18]
Caption: Mechanism for pyrazole formation via cyclocondensation.
Expertise & Causality: When using an unsymmetrical 1,3-diketone, the reaction can potentially yield two regioisomers. The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric environment. The reaction is typically catalyzed by acid and driven to completion by the removal of water, often via a Dean-Stark apparatus, to form the stable aromatic pyrazole ring.[19][20]
-
Reactant Setup: Combine this compound (1.0 eq) and acetylacetone (2,4-pentanedione) (1.0 eq) in ethanol.
-
Catalysis: Add a few drops of a strong acid catalyst, such as glacial acetic acid or hydrochloric acid.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization from an appropriate solvent like ethanol.
Significance in Drug Discovery
The indole and pyrazole cores, readily accessible from this compound, are considered "privileged scaffolds" in medicinal chemistry. They are present in a vast number of biologically active compounds.
Caption: The role of the title compound as a key starting material for pharmacologically important scaffolds.
The chloro and fluoro substituents provide medicinal chemists with critical tools for lead optimization.
-
Fluorine: Can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through hydrogen bonding or dipole interactions, and lower the pKa of nearby basic centers.
-
Chlorine: Increases lipophilicity, which can improve membrane permeability. It can also engage in specific halogen bonding interactions with protein targets, enhancing potency and selectivity.[1]
This specific substitution pattern (2-chloro, 5-fluoro) is found in building blocks used for the synthesis of potent kinase inhibitors, which are a cornerstone of modern cancer therapy.[21][22]
Safety and Handling
As a reactive chemical intermediate, this compound requires careful handling in a controlled laboratory environment.
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It causes serious eye irritation and skin irritation.[11][23] It may also be a possible cancer hazard based on data from related compounds.[24][25]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[24]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[7][24] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[7]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for the efficient construction of high-value molecular architectures. Its utility in the robust and scalable Fischer indole and pyrazole syntheses, combined with the beneficial properties imparted by its specific halogenation pattern, solidifies its importance for professionals in organic synthesis and drug discovery. A thorough understanding of its reactivity, handling requirements, and synthetic potential enables researchers to leverage this building block to its fullest extent in the quest for novel therapeutics and functional molecules.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijtsrd.com [ijtsrd.com]
- 4. This compound | 502496-25-5 [chemicalbook.com]
- 5. 2-Chloro-5-fluorophenylhydrazine HCl - Amerigo Scientific [amerigoscientific.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 502496-25-5|(2-Chloro-5-fluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 8. pschemicals.com [pschemicals.com]
- 9. This compound [myskinrecipes.com]
- 10. 2-Fluorophenylhydrazine hydrochloride CAS#: 2924-15-4 [amp.chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 13. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. jk-sci.com [jk-sci.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. assets.thermofisher.com [assets.thermofisher.com]
- 24. fishersci.com [fishersci.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to (2-Chloro-5-fluorophenyl)hydrazine hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: (2-Chloro-5-fluorophenyl)hydrazine hydrochloride has emerged as a critical chemical intermediate in the synthesis of complex heterocyclic scaffolds, which are central to the development of novel therapeutics. This technical guide provides a comprehensive overview of its structural information, physicochemical properties, safety considerations, and, most importantly, its application in synthetic organic chemistry, with a particular focus on its role in the construction of kinase inhibitors through the Fischer indole synthesis. Detailed experimental insights and analytical methodologies are presented to support researchers in leveraging this versatile building block for accelerated drug discovery programs.
Introduction: The Strategic Importance of Halogenated Phenylhydrazines
In the landscape of medicinal chemistry, the indole nucleus stands out as a "privileged scaffold," forming the core of numerous natural products and synthetic drugs. The Fischer indole synthesis, a venerable and powerful reaction, remains a cornerstone for the construction of this key heterocycle.[1][2] The strategic choice of a substituted phenylhydrazine precursor is paramount as it directly dictates the substitution pattern of the final indole ring, thereby influencing its biological activity.
(2-Chloro-5-fluorophenyl)hydrazine hydrochloride, with its specific arrangement of chloro and fluoro substituents, offers a unique electronic and steric profile. This substitution pattern is particularly relevant in the design of kinase inhibitors, where precise interactions with the ATP-binding site are essential for potency and selectivity. This guide will delve into the core technical aspects of this valuable reagent, providing a foundation for its effective utilization in research and development.
Core Structural and Physicochemical Properties
A thorough understanding of the fundamental properties of a reagent is the bedrock of its successful application in synthesis.
| Property | Value | Source(s) |
| Chemical Name | (2-Chloro-5-fluorophenyl)hydrazine hydrochloride | [3][4][5] |
| CAS Number | 502496-25-5 | [3][4][5] |
| Molecular Formula | C₆H₇Cl₂FN₂ (or C₆H₆ClFN₂·HCl) | [3][5] |
| Molecular Weight | 197.04 g/mol | [3][5][6] |
| Appearance | White to light yellow solid | [7] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Molecular Structure
The structure of (2-Chloro-5-fluorophenyl)hydrazine hydrochloride is characterized by a phenyl ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 5-position, with a hydrazinium chloride group at the 1-position.
Caption: 2D structure of (2-Chloro-5-fluorophenyl)hydrazine hydrochloride.
Safety and Handling: A Critical Assessment
(2-Chloro-5-fluorophenyl)hydrazine hydrochloride is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood by trained personnel.
GHS Hazard Pictograms:
Due to the hazardous nature of this compound, the following GHS pictograms are relevant:
-
Skull and Crossbones (GHS06): Indicates acute toxicity (fatal or toxic).
-
Corrosion (GHS05): Indicates it can cause severe skin burns and eye damage.
-
Health Hazard (GHS08): May cause cancer and allergic skin reactions.
-
Exclamation Mark (GHS07): Harmful if swallowed.
-
Environment (GHS09): Very toxic to aquatic life.
Key GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H311: Toxic in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
-
H330: Fatal if inhaled.
-
H350: May cause cancer.
-
H410: Very toxic to aquatic life with long-lasting effects.
Precautionary Measures:
-
P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P284: Wear respiratory protection.
In case of exposure, immediate medical attention is required. For detailed first-aid measures, consult the material safety data sheet (MSDS) from your supplier.
Synthetic Pathways and Methodologies
General Synthesis of Phenylhydrazine Hydrochlorides
The synthesis of substituted phenylhydrazine hydrochlorides typically follows a well-established pathway involving the diazotization of the corresponding aniline, followed by reduction and subsequent hydrolysis.
Caption: Generalized synthetic workflow for phenylhydrazine hydrochlorides.
A common protocol involves the following steps:
-
Diazotization: The starting aniline (in this case, 2-chloro-5-fluoroaniline) is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.
-
Reduction: The diazonium salt solution is then treated with a reducing agent. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic choice. Alternatively, sodium sulfite can be used.
-
Isolation: The resulting phenylhydrazine hydrochloride often precipitates from the reaction mixture upon cooling or can be isolated by extraction and subsequent treatment with hydrochloric acid.
A patent for the preparation of the related 2-fluorophenylhydrazine describes a process involving diazotization, reduction with bisulfite, and subsequent saponification with hydrochloric acid to yield the hydrochloride salt.[8]
Application in Drug Discovery: The Fischer Indole Synthesis
The primary utility of (2-Chloro-5-fluorophenyl)hydrazine hydrochloride in drug discovery is as a key reactant in the Fischer indole synthesis. This reaction allows for the construction of highly substituted indoles, which are prevalent in kinase inhibitors.
The Fischer Indole Synthesis: Mechanism and Causality
The reaction proceeds by the acid-catalyzed condensation of the phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone. This intermediate then undergoes a[1][1]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring.[1] The choice of a strong acid catalyst, such as HCl (which is conveniently present in the hydrochloride salt), H₂SO₄, or a Lewis acid like ZnCl₂, is crucial to promote both the initial condensation and the subsequent cyclization.[2]
Caption: Workflow for the Fischer Indole Synthesis.
A Representative Experimental Protocol
The following is a generalized, one-pot procedure for the Fischer indole synthesis using an arylhydrazine hydrochloride salt:[9]
-
Metalloimine Formation (if applicable for one-pot synthesis from nitriles): In a flame-dried flask under an inert atmosphere, a solution of the chosen nitrile in an anhydrous ether solvent is treated with an organometallic reagent (e.g., a Grignard or organolithium reagent) at low temperature. This reaction is allowed to proceed for a few hours to form the metalloimine in situ.
-
Hydrazone Formation and Cyclization: The (2-Chloro-5-fluorophenyl)hydrazine hydrochloride is added to the reaction mixture, followed by an acidic workup. The mixture is then heated (refluxed) for several hours (typically 12-15 hours) to drive the Fischer indole synthesis to completion.
-
Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield the desired substituted indole.
The specific choice of solvent, temperature, and reaction time is dependent on the reactivity of the ketone/aldehyde and the phenylhydrazine.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of (2-Chloro-5-fluorophenyl)hydrazine hydrochloride and its synthetic products.
Spectroscopic Data (Predicted and Analog-Based)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex aromatic signals corresponding to the three protons on the phenyl ring, along with broad signals for the NH and NH₂⁺ protons. The exact chemical shifts and coupling constants would be influenced by the chloro and fluoro substituents.
-
¹³C NMR: The carbon NMR would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogen and hydrazine substituents.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations in the region of 3200-3400 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C=C stretching in the 1400-1600 cm⁻¹ region. C-Cl and C-F stretching bands would appear in the fingerprint region.
-
Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak corresponding to the free base (C₆H₆ClFN₂) at m/z ≈ 160, exhibiting a characteristic isotopic pattern due to the presence of chlorine.
Quality Control and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of phenylhydrazine derivatives. A reverse-phase HPLC method can be developed to separate the main compound from potential impurities, such as positional isomers or related substances.[7]
Conclusion and Future Outlook
(2-Chloro-5-fluorophenyl)hydrazine hydrochloride is a high-value building block for the synthesis of pharmaceutically relevant indole-containing molecules. Its specific substitution pattern makes it particularly attractive for the development of targeted therapies like kinase inhibitors. This guide has provided a foundational understanding of its structure, safety, synthesis, and application. As the demand for novel and selective kinase inhibitors continues to grow, the importance of strategically functionalized precursors like (2-Chloro-5-fluorophenyl)hydrazine hydrochloride in enabling rapid and efficient drug discovery is expected to increase. Future research may focus on developing more sustainable and efficient synthetic routes to this and related compounds, as well as expanding their application in the synthesis of other heterocyclic systems.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. 502496-25-5|(2-Chloro-5-fluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-CHLORO-5-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE | 502496-25-5 [chemicalbook.com]
- 6. (2-Chloro-5-fluorophenyl)hydrazine hydrochloride - CAS:502496-25-5 - Sunway Pharm Ltd [3wpharm.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 9. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of 2-Chloro-5-fluorophenylhydrazine Hydrochloride in Synthesis
Abstract
2-Chloro-5-fluorophenylhydrazine hydrochloride is a pivotal reagent in modern organic synthesis, primarily utilized for the construction of halogenated indole scaffolds. These structural motifs are of profound interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules. This guide provides an in-depth analysis of the core mechanism through which this substituted phenylhydrazine operates, focusing on its application in the Fischer indole synthesis. We will explore the causality behind experimental choices, the influence of the chloro and fluoro substituents on reactivity, and present a validated protocol for its practical application. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this reagent's synthetic utility.
Introduction: The Significance of Halogenated Indoles
The indole ring system is a cornerstone of pharmaceutical chemistry, found in a vast array of natural products and synthetic drugs.[1] The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the indole core can dramatically modulate a molecule's physicochemical properties. This includes enhancing metabolic stability, improving membrane permeability, and altering binding affinities to biological targets. This compound serves as a highly effective precursor for creating indoles with a specific 7-chloro-4-fluoro substitution pattern, a motif explored in various therapeutic areas.
Its primary and most powerful application is in the Fischer indole synthesis , a classic and versatile reaction discovered by Emil Fischer in 1883.[2] This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone remains one of the most indispensable methods for indole synthesis.[3]
The Core Mechanism of Action: The Fischer Indole Synthesis Pathway
The overall transformation involves heating an arylhydrazine with a carbonyl compound in the presence of an acid catalyst.[3] The reaction with this compound proceeds through a well-established sequence of steps, each critical for the formation of the final indole product. The choice of a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃) is vital and can influence reaction rates and yields.[4][5]
The accepted mechanism involves the following key transformations:[2][6]
-
Phenylhydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 2-chloro-5-fluorophenylhydrazine with an aldehyde or ketone. This is a reversible reaction that forms the corresponding phenylhydrazone intermediate.
-
Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes tautomerization to its more reactive enamine isomer, known as an ene-hydrazine. This step is crucial and requires the carbonyl compound to have at least one α-hydrogen.[6]
-
[2][2]-Sigmatropic Rearrangement: This is the key bond-forming and irreversible step of the mechanism.[1][6] The protonated ene-hydrazine undergoes an electrocyclic rearrangement, analogous to a Cope rearrangement, where the N-N bond is cleaved and a new C-C bond is formed between the aromatic ring and the former α-carbon of the carbonyl compound.[2][3]
-
Rearomatization & Cyclization: The resulting di-imine intermediate rapidly rearomatizes. This is followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.
-
Ammonia Elimination: Under the acidic conditions, the resulting aminal intermediate eliminates a molecule of ammonia (NH₃) to generate the final, energetically favorable aromatic indole ring.[2][7]
Influence of the Chloro and Fluoro Substituents
The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring influences the electronic properties of the hydrazine. The chlorine atom at the ortho-position (which becomes position 7 in the indole) can exert steric hindrance and electronically influence the regioselectivity of the cyclization.[8] The fluorine atom at the meta-position (which becomes position 4 in the indole) further modulates the electron density of the aromatic ring.
Mechanistic Pathway Diagram
Caption: Key steps in the acid-catalyzed Fischer Indole Synthesis.
Validated Experimental Protocol
This section provides a representative, step-by-step methodology for the synthesis of a 7-chloro-4-fluoroindole derivative using this compound and cyclohexanone as a model substrate.
Objective: To synthesize 8-chloro-5-fluoro-1,2,3,4-tetrahydrocarbazole.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol. Add 1.05 equivalents of cyclohexanone. Stir the mixture at room temperature for 30 minutes. The formation of the hydrazone is often indicated by the formation of a precipitate.
-
Indolization (Cyclization): To the flask containing the hydrazone, add glacial acetic acid to act as both the solvent and the acid catalyst.[5]
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically around 118°C for acetic acid) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 8-chloro-5-fluoro-1,2,3,4-tetrahydrocarbazole.
Experimental Workflow Diagram
Caption: General experimental workflow for the Fischer Indole Synthesis.
Data Presentation & Expected Outcomes
The yield and purity of the final indole product are highly dependent on the specific carbonyl partner used and the precise reaction conditions. The use of substituted phenylhydrazines can sometimes lead to the formation of regioisomers, although this is often controllable by the choice of acid catalyst and reaction temperature.
| Carbonyl Substrate | Expected Product | Typical Yield Range | Notes |
| Cyclohexanone | 8-Chloro-5-fluoro-1,2,3,4-tetrahydrocarbazole | 65-85% | Generally clean reaction, product often crystalline. |
| Acetone | 7-Chloro-4-fluoro-2-methylindole | 50-70% | Volatility of acetone requires careful temperature control. |
| Pyruvic Acid | 7-Chloro-4-fluoroindole-2-carboxylic acid | 60-75% | The resulting carboxylic acid can be decarboxylated if needed.[3] |
Table 1: Representative yields for Fischer Indole Synthesis with 2-Chloro-5-fluorophenylhydrazine.
Product characterization is typically performed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and substitution pattern of the indole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the indole.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[9]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of functionalized indoles via the Fischer indole synthesis. A thorough understanding of its multi-step mechanism, from initial hydrazone formation to the critical[2][2]-sigmatropic rearrangement and final ammonia elimination, is essential for its effective application. The electronic effects of the halogen substituents play a key role in the reactivity of this starting material. By carefully selecting the acid catalyst and reaction conditions, researchers can efficiently access a wide range of 7-chloro-4-fluoroindole derivatives, which are important scaffolds for the development of new therapeutic agents.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 18453235 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 2-Chloro-5-fluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-fluorophenylhydrazine hydrochloride is a substituted phenylhydrazine derivative of significant interest in synthetic chemistry, particularly as a precursor for creating complex heterocyclic compounds used in drug discovery and materials science. Its utility as a building block necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of this compound.
This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage established principles of spectroscopy and data from analogous compounds to predict and interpret its spectral characteristics. We will delve into the causality behind experimental choices and provide a framework for acquiring and analyzing high-quality spectroscopic data.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with its distinct substitution pattern on the aromatic ring, gives rise to a unique spectroscopic fingerprint. The presence of chlorine and fluorine atoms, along with the hydrazine hydrochloride moiety, dictates the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.
Molecular Formula: C₆H₇Cl₂FN₂ Molecular Weight: 197.04 g/mol CAS Number: 502496-25-5
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular framework.
¹H NMR Spectroscopy: Predicted Analysis
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazinium group.
-
Aromatic Region (approx. 6.8-7.5 ppm): The three protons on the phenyl ring will exhibit a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom.
-
H-3: This proton is ortho to the chlorine and meta to the fluorine and the hydrazine group. It is expected to appear as a doublet of doublets.
-
H-4: This proton is meta to both the chlorine and the hydrazine group and ortho to the fluorine. It will likely be the most complex signal, appearing as a triplet of doublets.
-
H-6: This proton is ortho to the hydrazine group and meta to the chlorine and fluorine. It is expected to be a doublet of doublets.
-
-
Hydrazinium Protons (-NHNH₃⁺): Due to the hydrochloride salt form, the protons on the nitrogen atoms will be exchangeable and may appear as broad singlets. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature. They are expected to be significantly downfield, potentially in the 8-11 ppm range.
¹³C NMR Spectroscopy: Predicted Analysis
The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The chemical shifts are influenced by the electronegativity of the substituents.
-
C-1 (ipso-C-NHNH₃⁺): The chemical shift will be influenced by the attached nitrogen.
-
C-2 (ipso-C-Cl): The carbon atom attached to the chlorine will be deshielded.
-
C-3: This carbon will show a coupling to the fluorine atom (²Jcf).
-
C-4: This carbon will show a coupling to the fluorine atom (³Jcf).
-
C-5 (ipso-C-F): This carbon will exhibit a large one-bond coupling to the fluorine atom (¹Jcf) and will be significantly shifted downfield.
-
C-6: This carbon will show a coupling to the fluorine atom (³Jcf).
¹⁹F NMR Spectroscopy: A Key Technique
¹⁹F NMR is a highly sensitive technique for fluorinated organic compounds. A single signal is expected for the fluorine atom in this compound. The chemical shift will be characteristic of a fluorine atom on an aromatic ring. The signal will be split by the neighboring aromatic protons (H-4 and H-6).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to be complex, with characteristic absorption bands for the N-H bonds of the hydrazinium group, the aromatic ring, and the C-Cl and C-F bonds.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity | Notes |
| N-H Stretch (Hydrazinium) | 3200-3400 | Strong, Broad | The hydrochloride salt will influence the position and shape of these bands.[1][2] |
| Aromatic C-H Stretch | 3000-3100 | Medium | Characteristic of aromatic compounds. |
| N-H Bend | 1580-1650 | Medium to Strong | Can sometimes be mistaken for a C=C stretch.[1] |
| Aromatic C=C Stretch | 1450-1600 | Medium to Strong | Multiple bands are expected due to the substituted ring. |
| C-N Stretch | 1250-1335 | Medium to Strong | Characteristic of aromatic amines/hydrazines.[1] |
| C-F Stretch | 1100-1300 | Strong | A strong, characteristic absorption. |
| C-Cl Stretch | 700-850 | Strong | The exact position depends on the substitution pattern. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) could be used.
Predicted Fragmentation Pattern (EI-MS)
Under EI conditions, the molecular ion peak ([M]⁺) for the free base (C₆H₆ClFN₂) would be observed at m/z 160. A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in two peaks at m/z 160 and 162 with a 3:1 intensity ratio, which is a clear indicator of a single chlorine atom in the molecule.[3]
Predicted Collision Cross Section (CCS) values for the free base, (2-chloro-5-fluorophenyl)hydrazine, are available: [4]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 161.02764 | 127.3 |
| [M+Na]⁺ | 183.00958 | 137.0 |
| [M-H]⁻ | 159.01308 | 129.7 |
Experimental Workflow for Spectroscopic Analysis
A robust and systematic workflow is crucial for obtaining high-quality and reliable spectroscopic data.
Caption: Workflow for the Spectroscopic Analysis of this compound.
Methodologies
-
Sample Preparation:
-
NMR: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. DMSO-d₆ is often a good choice for hydrochloride salts.
-
IR (KBr Pellet): Grind a small amount (1-2 mg) of the sample with anhydrous potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
MS (ESI): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with or without a small amount of formic acid to assist ionization.
-
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
IR: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
MS: Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software. For NMR, this includes Fourier transformation, phase correction, and baseline correction.
-
Analyze the processed spectra to identify key features such as chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios.
-
Integrate the data from all three techniques to confirm the structure and assess the purity of the compound.
-
Conclusion
References
Solubility of 2-Chloro-5-fluorophenylhydrazine Hydrochloride in Organic Solvents: A Methodological & Predictive Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2-Chloro-5-fluorophenylhydrazine hydrochloride (CAS No. 502496-25-5), a key intermediate in pharmaceutical synthesis. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound in common organic solvents. To address this critical knowledge gap, this document provides a detailed theoretical framework for predicting its solubility based on its physicochemical properties. More importantly, it delivers a robust, step-by-step experimental protocol for determining thermodynamic (equilibrium) solubility using the gold-standard shake-flask method. This guide is designed to empower researchers and drug development professionals to generate reliable, in-house solubility data essential for process optimization, reaction design, and purification strategies.
Introduction to this compound
This compound is an aromatic hydrazine derivative used as a building block in the synthesis of a variety of complex organic molecules, particularly within the pharmaceutical and agrochemical industries[1]. The efficiency of its use in synthesis—including reaction kinetics, yield, and purity of the final product—is profoundly influenced by its solubility in the chosen solvent system. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a prerequisite for scalable and reproducible chemical processes.
The presence of the hydrochloride salt fundamentally alters the compound's physical properties compared to its free base, significantly impacting its solubility characteristics. This guide focuses exclusively on the hydrochloride form, as it is a common salt used for its improved stability and handling properties.
Physicochemical Profile and Predicted Solubility Behavior
To estimate the solubility of this compound, we must first analyze its molecular structure and resulting physicochemical properties.
-
Molecular Structure: The molecule contains a substituted phenyl ring, a hydrazine moiety (-NHNH2), a chlorine atom, and a fluorine atom. The hydrochloride salt form means the hydrazine group is protonated (-NH2NH3+ Cl-).
-
Polarity: The protonated hydrazine group makes the molecule a salt, rendering it highly polar and capable of strong ionic interactions and hydrogen bonding.
-
Governing Principle: "Like Dissolves Like" : This principle is central to predicting solubility. Polar solvents are better at dissolving polar solutes, while non-polar solvents are suited for non-polar solutes.
Based on these characteristics, a qualitative solubility profile can be predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol, Water | High to Moderate | These solvents have high dielectric constants and can form strong hydrogen bonds, effectively solvating both the cation and the chloride anion of the salt. |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents have high dielectric constants and can solvate the cation, but they are less effective at solvating the chloride anion compared to protic solvents. DMSO is often a good solvent for polar compounds[2]. |
| Low-Polarity Ethers | THF, Diethyl Ether | Very Low | The polarity is insufficient to overcome the lattice energy of the ionic solid. |
| Non-Polar | Toluene, Hexanes | Insoluble | The non-polar nature of these solvents cannot effectively solvate the ions of the salt. |
Note: These are predictions. Empirical determination is necessary for accurate, quantitative data.
Core Challenge: The Absence of Public Quantitative Data
Despite the compound's relevance, a thorough search of scientific databases and supplier technical documents reveals a scarcity of specific, quantitative solubility data (e.g., in g/L or mg/mL)[3][4]. This information gap necessitates that researchers determine solubility experimentally for their specific applications and solvent systems. The following sections provide the necessary protocols to achieve this.
Standardized Protocol for Thermodynamic Solubility Determination
The most reliable method for determining the true equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[2][5]. This method ensures that the solvent is fully saturated with the solute and that the system has reached equilibrium.
Materials and Equipment
-
This compound (high purity)
-
High-purity organic solvents of choice
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (4-5 decimal places)
-
Glass vials with solvent-resistant caps (e.g., PTFE-lined)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)
-
A suitable calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Experimental Workflow Diagram
The following diagram outlines the critical steps of the shake-flask method.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Step-by-Step Methodology
-
Preparation of Slurry:
-
Action: Add an excess amount of this compound to a vial. The key is to add enough solid so that a visible amount remains after equilibrium is reached.
-
Causality: Adding excess solid ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.
-
-
Solvent Addition:
-
Action: Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into the vial.
-
Causality: A precise volume is critical for the final concentration calculation.
-
-
Equilibration:
-
Action: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours).
-
Causality: Continuous agitation maximizes the surface area for dissolution, while a long equilibration time ensures the system reaches a true thermodynamic equilibrium. Temperature control is paramount as solubility is highly temperature-dependent.
-
-
Sampling and Filtration:
-
Action: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.
-
Causality: This step is the most critical for accuracy. Filtration removes all undissolved micro-particulates, ensuring that the measurement reflects only the dissolved compound. The filter material must be chemically inert to the solvent to prevent leaching or drug adsorption.
-
-
Dilution and Quantification:
-
Action: Accurately dilute the filtered saturate solution with a known volume of the solvent to bring its concentration into the linear range of the analytical instrument. Analyze this diluted sample using a pre-validated method (e.g., HPLC-UV).
-
Causality: Direct analysis of the saturated solution is often impossible due to detector saturation. A precise, quantitative dilution is necessary to enable accurate measurement.
-
-
Calculation:
-
Action: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Formula: Solubility (mg/mL) = Cmeasured (mg/mL) × (Vfinal / Vinitial)
-
High-Throughput Screening (HTS) for Kinetic Solubility
For rapid, preliminary screening across many solvents, a kinetic solubility assay can be used[2]. This method involves adding a concentrated stock solution of the compound (typically in DMSO) to the target solvents and determining the concentration at which precipitation occurs, often detected by light scattering.
Key Consideration: Kinetic solubility is often higher than thermodynamic solubility because it does not allow sufficient time for the stable crystal lattice to form. While useful for initial screening, it is not a substitute for the thermodynamic value in process development.
Safety and Handling Precautions
As a laboratory chemical, this compound requires careful handling. Information synthesized from various safety data sheets (SDS) indicates the following[6][7][8]:
-
Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: It can cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.
Researchers must consult the most current Safety Data Sheet from their supplier before commencing any work.
Conclusion
References
- 1. 502496-25-5|(2-Chloro-5-fluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 502496-25-5 [chemicalbook.com]
- 4. (2-Chloro-5-fluorophenyl)hydrazine hydrochloride - CAS:502496-25-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. scispace.com [scispace.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Purity and Assay of 2-Chloro-5-fluorophenylhydrazine hydrochloride: A Comprehensive Analytical Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
2-Chloro-5-fluorophenylhydrazine hydrochloride is a key building block in modern medicinal chemistry, serving as a critical precursor in the synthesis of various active pharmaceutical ingredients (APIs). The purity and precise quantification (assay) of this raw material are not merely procedural checks; they are foundational pillars that dictate the safety, efficacy, and reproducibility of the final drug product. Even trace impurities can lead to the formation of undesired, potentially genotoxic side products, while an inaccurate assay can compromise stoichiometry and yield in subsequent synthetic steps. This guide provides an in-depth exploration of the essential analytical methodologies required to comprehensively characterize this compound, moving beyond simple protocol recitation to explain the underlying scientific rationale for each technique and procedural step.
Introduction: The Criticality of Quality in Starting Materials
In the landscape of pharmaceutical development, the principle of "Quality by Design" (QbD) emphasizes that quality cannot be tested into a product; it must be built in from the inception of the process. This begins with the rigorous characterization of starting materials. This compound (Molecular Formula: C₆H₆ClFN₂·HCl, CAS: 502496-25-5) is a substituted phenylhydrazine, a class of compounds recognized for its utility in constructing heterocyclic scaffolds, most notably via the Fischer indole synthesis.[1] However, phenylhydrazines are also known as a "cohort of concern" for potential genotoxicity, making the detection and control of related impurities a regulatory and safety imperative.[2]
This document serves as a technical guide for researchers and analytical scientists, providing a multi-faceted strategy for establishing the identity, purity, and assay of this critical intermediate. We will explore orthogonal analytical techniques, emphasizing the causality behind method selection and the establishment of self-validating protocols to ensure data integrity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 502496-25-5 | [3] |
| Molecular Formula | C₆H₆ClFN₂·HCl | [3] |
| Molecular Weight | 197.04 g/mol | [3] |
| Free Base Formula | C₆H₆ClFN₂ | [4] |
| Free Base MW | 160.58 g/mol | [4] |
| Typical Appearance | Colorless to light yellow crystalline solid | [1] |
| Typical Purity Spec. | ≥97% or ≥98% | [3][5][6] |
The Analytical Imperative: Differentiating Purity and Assay
Before delving into methodologies, it is crucial to distinguish between two fundamental quality attributes:
-
Purity: This refers to the percentage of the main component in the material, assessed by identifying and quantifying all other components (impurities). It is typically determined using area normalization in a high-resolution chromatographic separation. The fundamental question answered is: "What else is in here, and how much?"
-
Assay: This is a measure of the absolute content or potency of the desired chemical entity. It is a quantitative measurement performed against a certified reference standard. The question answered is: "How much of the specific molecule of interest is present?"
A material can have high purity (e.g., 99.8% by HPLC area) but a low assay (e.g., 92%) if it contains significant amounts of non-UV active substances like water or inorganic salts. Therefore, orthogonal methods are required for a complete quality assessment.
Chromatographic Methods: The Cornerstone of Purity and Impurity Profiling
Chromatography is the most powerful tool for separating the target molecule from structurally similar impurities. Given the nature of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable, often complementary, techniques.
High-Performance Liquid Chromatography (HPLC)
Causality: Reversed-Phase HPLC (RP-HPLC) is the preeminent method for analyzing non-volatile and thermally labile compounds like phenylhydrazine salts.[7] It separates molecules based on their hydrophobicity. The hydrochloride salt is highly polar and water-soluble, making it perfectly suited for RP-HPLC. A C18 (octadecylsilane) column provides a non-polar stationary phase that effectively retains the analyte and its less polar impurities, allowing for separation using a polar mobile phase (typically a mixture of aqueous buffer and an organic solvent like acetonitrile or methanol).[1]
This protocol is designed to separate the main component from potential process-related impurities, such as positional isomers or the aniline precursor.[1][8]
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: Waters X-Bridge C18, 250 mm x 4.6 mm, 5 µm, or equivalent.[1]
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with phosphoric acid.[9]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10% to 80% B
-
35-40 min: 80% B
-
40.1-45 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (a PDA detector is recommended to assess peak purity and detect impurities with different chromophores).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Water:Acetonitrile (75:25, v/v).
-
Sample Solution: Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~0.5 mg/mL.[1]
-
-
Analysis and Calculation:
-
Inject the diluent (as a blank) followed by the sample solution.
-
Identify the principal peak corresponding to this compound.
-
Calculate purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Caption: Workflow for HPLC purity analysis.
Gas Chromatography (GC) for Volatile Impurities
Causality: While HPLC is excellent for the main component and related non-volatile impurities, GC is superior for detecting residual solvents and volatile starting materials that may be present. However, hydrazine compounds are polar and thermally labile, leading to poor peak shape and potential degradation in a hot GC inlet.[10] To overcome this, derivatization is essential. This process converts the polar N-H groups into a less polar, more thermally stable moiety.[7][11]
This protocol uses pentafluorobenzaldehyde (PFB) as a derivatizing agent, which reacts with the hydrazine to form a stable, volatile, and highly detectable azine derivative.[12]
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or, preferably, a Mass Spectrometer (MS) for definitive identification.
-
Derivatization Step:
-
Accurately weigh ~50 mg of the sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add 1 mL of an aqueous buffer (pH ~5) and 100 µL of pentafluorobenzaldehyde solution (10% in ethyl acetate).
-
Vortex vigorously for 2 minutes to facilitate the reaction at the aqueous-organic interface.
-
Allow the layers to separate. The derivative (decafluorobenzaldehyde azine) will partition into the organic layer.[12]
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Injection: 1 µL of the organic layer (split mode, e.g., 20:1).
-
MS Detector (if used): Transfer line at 280 °C, EI source at 70 eV. Monitor for characteristic ions of the derivative.
-
Quantitative Assay Methods: Establishing Potency
An accurate assay is vital for downstream synthesis. We present two orthogonal methods: a modern chromatographic approach and a classic titrimetric method. Consistency between these two fundamentally different techniques provides high confidence in the reported value.
Assay by HPLC with External Standard
Causality: This is the most common and specific method for assay determination. It relies on comparing the detector response of the sample to that of a highly pure, well-characterized reference standard. Its accuracy is directly tied to the quality of the reference standard.
-
Instrumentation and Conditions: Use the same HPLC system and conditions as described in Section 3.1.
-
Reference Standard Preparation:
-
Accurately weigh ~25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent (~0.5 mg/mL). This is the Standard Solution.
-
-
Sample Preparation: Prepare the sample solution as described in Section 3.1. This is the Sample Solution.
-
Analysis and Calculation:
-
Make five replicate injections of the Standard Solution to establish system suitability (%RSD of peak areas should be <1.0%).
-
Inject the Standard Solution, followed by the Sample Solution in duplicate.
-
Calculate the assay using the following formula:
-
Assay (%) = (Area_Sample / Area_Std) x (Conc_Std / Conc_Sample) x Purity_Std
-
Where:
-
Area_Sample = Average peak area of the analyte in the sample injections.
-
Area_Std = Average peak area of the analyte in the standard injections.
-
Conc_Std = Concentration of the reference standard solution (mg/mL).
-
Conc_Sample = Concentration of the sample solution (mg/mL).
-
Purity_Std = Purity of the reference standard (e.g., 99.8%).
-
-
-
Assay by Potentiometric Titration of Hydrochloride
Causality: As the compound is a hydrochloride salt, its assay can be determined by titrating the chloride ion with a standardized silver nitrate solution.[13] This is a classic, robust pharmacopeial method.[14] A potentiometric endpoint, using a silver electrode, is more precise and less subjective than colorimetric indicators.[15] This method provides an excellent orthogonal confirmation of the HPLC assay value.
-
Instrumentation: Automatic potentiometric titrator with a silver combination electrode.
-
Reagents:
-
Titrant: Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
Solvent: 70% ethanol or a mixture of ethanol and water.[16]
-
-
Procedure:
-
Accurately weigh approximately 150 mg of the sample into a titration beaker.
-
Dissolve in 50 mL of the solvent. Add a few drops of dilute nitric acid to prevent precipitation of silver oxide in case the solution is not acidic.[17]
-
Immerse the silver electrode and the titrator delivery tip into the solution.
-
Titrate with standardized 0.1 M AgNO₃. The endpoint is the point of maximum inflection in the potential (mV) vs. titrant volume (mL) curve.
-
-
Calculation:
-
Assay (%) = (V_AgNO₃ x M_AgNO₃ x MW_Sample x 100) / (Weight_Sample)
-
Where:
-
V_AgNO₃ = Volume of AgNO₃ titrant consumed at the endpoint (L).
-
M_AgNO₃ = Molarity of the standardized AgNO₃ solution (mol/L).
-
MW_Sample = Molecular weight of the hydrochloride salt (197.04 g/mol ).
-
Weight_Sample = Weight of the sample taken (mg).
-
-
Caption: Conceptual diagram of argentometric titration.
Data Summary and Interpretation
A comprehensive Certificate of Analysis (CoA) for a batch of this compound should integrate the results from these orthogonal methods.
Table 2: Example Batch Analysis Report
| Parameter | Method | Specification | Result |
| Appearance | Visual | White to light yellow powder | Conforms |
| Assay (on as-is basis) | HPLC (Ext. Std) | 98.0 - 102.0% | 99.3% |
| Assay (on as-is basis) | Potentiometric Titration | 98.0 - 102.0% | 99.1% |
| Purity (Chromatographic) | HPLC (Area %) | ≥ 98.0% | 99.7% |
| Any single unknown impurity | HPLC (Area %) | ≤ 0.20% | 0.08% |
| Total Impurities | HPLC (Area %) | ≤ 1.0% | 0.30% |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |
| Residual Solvents | GC-HS | Meets ICH Limits | Conforms |
The close agreement between the HPLC and Titration assay values provides strong validation for the reported potency. The high purity value from HPLC confirms the absence of significant process-related impurities.
Conclusion
The robust analytical characterization of this compound is a non-negotiable prerequisite for its use in pharmaceutical manufacturing. A strategy employing orthogonal methods—RP-HPLC for purity and assay, and potentiometric titration for an independent assay confirmation—provides a comprehensive and trustworthy assessment of quality. By understanding the scientific principles behind each method, analytical scientists can troubleshoot effectively, validate their results with confidence, and ultimately ensure that the foundational building blocks of new medicines are of the highest possible standard.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. calpaclab.com [calpaclab.com]
- 4. (2-Chloro-5-fluorophenyl)hydrazine | C6H6ClFN2 | CID 2773729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2-Chloro-5-fluorophenyl)hydrazine hydrochloride - CAS:502496-25-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. CAS RN 2924-16-5 | Fisher Scientific [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. metrohm.com [metrohm.com]
- 16. scribd.com [scribd.com]
- 17. fsis.usda.gov [fsis.usda.gov]
Topic: Potential Biological Activities of 2-Chloro-5-fluorophenylhydrazine Hydrochloride Derivatives
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The hydrazone scaffold (–NHN=CH–) is a privileged pharmacophore in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This technical guide focuses on a specific subclass: derivatives synthesized from 2-Chloro-5-fluorophenylhydrazine hydrochloride. By condensing this hydrazine with various aldehydes and ketones, a diverse library of hydrazone derivatives can be generated. This document provides a comprehensive overview of the potential anticancer, antimicrobial, and anti-inflammatory activities of these compounds. It details the underlying mechanisms of action, provides robust, step-by-step protocols for in vitro and in vivo screening, and offers frameworks for data presentation and analysis. The aim is to equip researchers with the foundational knowledge and practical methodologies required to explore this promising class of molecules for therapeutic development.
Introduction and Rationale
Hydrazides and their hydrazone derivatives have garnered significant interest in pharmaceutical research due to their remarkable therapeutic potential, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[1][3] The core azometine proton of the hydrazone group is a key structural feature contributing to their diverse biological interactions.[4] The parent molecule, 2-Chloro-5-fluorophenylhydrazine, provides a unique chemical starting point. The presence of halogen atoms (chlorine and fluorine) on the phenyl ring can significantly modulate the lipophilicity, electronic properties, and metabolic stability of the resulting derivatives, potentially enhancing their potency and pharmacokinetic profiles.
This guide serves as a senior application scientist's perspective on systematically investigating the therapeutic promise of novel derivatives derived from this scaffold. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible results.
Synthesis of 2-Chloro-5-fluorophenylhydrazine Derivatives
The primary synthetic route to this class of compounds involves the condensation reaction between this compound and a selected aldehyde or ketone. This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the formation of the hydrazone product.[5]
The versatility of this synthesis allows for the creation of a large library of derivatives by simply varying the carbonyl-containing reactant. This enables a systematic exploration of structure-activity relationships (SAR), where modifications to the 'R' groups can be correlated with changes in biological efficacy.
Caption: General synthesis of hydrazone derivatives.
Anticancer Activity
Numerous studies have highlighted the potential of hydrazone derivatives as potent anticancer agents.[6][7][8] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.
Potential Mechanisms of Action
-
Apoptosis Induction: These derivatives may trigger programmed cell death by modulating the expression of key regulatory proteins. This can involve upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[9]
-
Cell Cycle Arrest: Compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G1 or G2/M phase), preventing them from entering mitosis.[7]
-
ROS Generation: Some derivatives may induce oxidative stress within cancer cells by stimulating the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[8]
Experimental Protocols for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[10] It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which reflects the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will convert the yellow MTT into dark blue formazan crystals.[10]
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cell growth, is determined by plotting viability against compound concentration.[9]
Caption: Workflow for the MTT cytotoxicity assay.
Data Presentation: Cytotoxicity
Quantitative data should be summarized in a clear, tabular format to compare the potency of different derivatives across multiple cell lines.
Table 1: Hypothetical In Vitro Cytotoxicity of Hydrazone Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM)[8] |
|---|---|---|---|
| Derivative A | MCF-7 | Breast Adenocarcinoma | 7.05 |
| Derivative A | BGC-823 | Gastric Cancer | 15.21 |
| Derivative B | MCF-7 | Breast Adenocarcinoma | 45.39[6] |
| Derivative B | HepG2 | Liver Carcinoma | 62.15[6] |
| 5-Fluorouracil | MCF-7 | Breast Adenocarcinoma | > 35.00[8] |
| (Control) | | | |
Antimicrobial Activity
Hydrazide-hydrazones are well-documented for their potent antibacterial and antifungal properties.[4][12][13] Their efficacy often stems from their ability to interfere with essential microbial processes. The presence of electronegative groups, such as halogens, on the phenyl ring can enhance this activity.[12]
Potential Mechanisms of Action
The exact mechanisms are varied, but potential targets include:
-
Enzyme Inhibition: Interference with enzymes essential for cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways.[4]
-
Membrane Disruption: Altering the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Metal Chelation: Binding to essential metal ions required for microbial enzyme function.
Experimental Protocols for Antimicrobial Screening
This method is the gold standard for quantitatively measuring the in vitro activity of an antimicrobial agent.[14][15][16] It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Step-by-Step Methodology:
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.
-
Compound Addition: Add 100 µL of the test compound (at its highest concentration) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2, mix thoroughly, and then transfer 50 µL from well 2 to well 3. Continue this two-fold serial dilution process up to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).
-
Inoculation: Prepare a standardized microbial inoculum (e.g., bacteria at ~5 x 10⁵ CFU/mL). Add 50 µL of this inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[15][17]
This is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[14][15]
Step-by-Step Methodology:
-
Plate Inoculation: Uniformly swab a standardized bacterial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the test compound. Place these disks onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The compound will diffuse from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[14] The diameter of this zone is measured to assess the compound's activity.[13]
Data Presentation: Antimicrobial Activity
MIC values provide quantitative data for comparing the potency of different derivatives against a panel of microorganisms.
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
|---|---|---|---|---|
| Derivative C | 6.25[12] | 2.5[4] | 12.5 | 1.50[18] |
| Derivative D | 1.95[12] | <1.0[12] | 64 | 3.00[18] |
| Ampicillin | 12.5 | 12.5 | 25 | N/A |
| (Control) | ||||
| Ketoconazole | N/A | N/A | N/A | 0.37[18] |
| (Control) | | | | |
Anti-inflammatory Activity
Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases.[19] Hydrazone derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade.[20][21][22]
Potential Mechanisms of Action
-
COX/LOX Inhibition: The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for prostaglandin synthesis.[20] Some hydrazones may act as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile.[23]
-
Cytokine Suppression: The compounds may reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6).[23]
-
Membrane Stabilization: Anti-inflammatory activity can also be mediated by stabilizing lysosomal membranes, preventing the release of inflammatory enzymes.[24]
Experimental Protocols for Anti-inflammatory Screening
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[24][25]
Step-by-Step Methodology:
-
Animal Grouping: Use healthy Wistar albino or Sprague-Dawley rats, divided into groups (e.g., control, standard drug, test compound at various doses).[25]
-
Compound Administration: Administer the test derivatives orally or intraperitoneally to the respective groups. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug like Indomethacin.
-
Inflammation Induction: After a set time (e.g., 60 minutes), induce acute inflammation by injecting a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[24]
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[24]
-
Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Data Presentation: Anti-inflammatory Activity
The efficacy of the compounds is best represented by the percentage of edema inhibition over time.
Table 3: Hypothetical Anti-inflammatory Activity in Rats
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours | % Inhibition of Edema at 5 hours |
|---|---|---|---|
| Control (Vehicle) | -- | 0% | 0% |
| Derivative E | 200 | 35.8% | 42.3%[24] |
| Derivative E | 400 | 41.2% | 47.0%[24] |
| Indomethacin | 10 | 58.5% | 63.8%[24] |
| (Standard) | | | |
Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The synthetic accessibility allows for the creation of diverse chemical libraries amenable to systematic screening for anticancer, antimicrobial, and anti-inflammatory activities. The protocols and frameworks outlined in this guide provide a robust starting point for this exploration.
Future research should focus on:
-
Lead Optimization: Modifying the most potent "hit" compounds to improve efficacy and reduce potential toxicity.
-
Mechanistic Elucidation: Using advanced techniques like Western blotting, flow cytometry, and specific enzyme assays to pinpoint the exact molecular targets of active compounds.[9]
-
In Vivo Efficacy and Toxicology: Advancing the most promising candidates to more complex preclinical animal models to assess their therapeutic efficacy and overall safety profile.[10][26]
By integrating synthetic chemistry with rigorous biological evaluation, the full potential of this chemical class can be unlocked, paving the way for the next generation of targeted therapies.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hygeiajournal.com [hygeiajournal.com]
- 4. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]
- 5. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 6. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. ijcrt.org [ijcrt.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apec.org [apec.org]
- 16. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benthamscience.com [benthamscience.com]
- 23. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettia pachycarpa | Biomedical Research and Therapy [bmrat.org]
- 26. noblelifesci.com [noblelifesci.com]
Methodological & Application
Introduction: The Strategic Importance of Fluorinated Pyrazoles in Modern Drug Discovery
An Application Guide for the Synthesis of Pyrazole Scaffolds Utilizing 2-Chloro-5-fluorophenylhydrazine Hydrochloride
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3][4][5] The functionalization of this privileged scaffold allows for the fine-tuning of pharmacological profiles, making the development of novel synthetic routes a critical endeavor for drug development professionals.
This guide focuses on the strategic use of This compound as a key starting material. The incorporation of halogen atoms, specifically chlorine and fluorine, onto the phenyl ring attached to the pyrazole core is a well-established strategy to enhance a molecule's therapeutic potential.[4] These electronegative atoms can modulate crucial pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. This application note provides a comprehensive overview of the synthetic principles, detailed experimental protocols, and optimization strategies for preparing diverse pyrazole derivatives from this valuable precursor.
Core Synthetic Methodology: The Knorr Pyrazole Synthesis
The most robust and widely adopted method for constructing the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound is the Knorr pyrazole synthesis.[6][7][8] First reported by Ludwig Knorr in 1883, this condensation reaction has remained a staple in heterocyclic chemistry due to its reliability, broad substrate scope, and operational simplicity.
The reaction proceeds via the condensation of 2-Chloro-5-fluorophenylhydrazine with a 1,3-dicarbonyl compound, which serves as the three-carbon source (C3-C4-C5) for the resulting pyrazole ring. The mechanism involves an initial nucleophilic attack of the hydrazine onto one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The reaction is typically facilitated by an acid catalyst.[7][9]
Detailed Application Protocol: Synthesis of 1-(2-Chloro-5-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one
This protocol details the synthesis of a representative pyrazolone derivative, a common intermediate in pharmaceutical synthesis, through the reaction of this compound with ethyl acetoacetate.[10][11]
Part 1: Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Recommended Purity |
| This compound | 502573-02-0 | C₆H₇Cl₂FN₂ | ≥98% |
| Ethyl acetoacetate | 141-97-9 | C₆H₁₀O₃ | ≥99% |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | ≥99.5% |
| Glacial Acetic Acid | 64-19-7 | CH₃COOH | ≥99.7% |
| Deionized Water | 7732-18-5 | H₂O | N/A |
Part 2: Experimental Procedure
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (10.0 g, 50.2 mmol) and absolute ethanol (100 mL).
-
Addition of Reactant : To the resulting suspension, add ethyl acetoacetate (6.53 g, 50.2 mmol) dropwise at room temperature.
-
Initiation of Reaction : Add a catalytic amount of glacial acetic acid (approx. 1 mL) to the mixture.
-
Reflux : Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Rationale : The elevated temperature accelerates the rate of condensation and subsequent cyclization, while ethanol serves as an effective solvent for all reactants. The acetic acid catalyzes the imine formation steps.
-
-
Reaction Monitoring : Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting hydrazine spot indicates reaction completion.
-
Product Isolation (Work-up) : After completion, allow the reaction mixture to cool to room temperature. A precipitate will typically form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration : Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials or soluble impurities.
-
Drying : Dry the collected solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
Part 3: Purification and Characterization
-
Purification : The crude product can be further purified by recrystallization from ethanol to yield a high-purity crystalline solid.
-
Characterization : The identity and purity of the final compound should be confirmed using standard analytical techniques.[12]
| Analysis Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic protons on the phenyl ring, the methyl group protons, and the methylene protons of the pyrazolone ring. |
| ¹³C NMR | Signals for the distinct carbon atoms of the pyrazole ring, the methyl group, and the chloro-fluoro-substituted phenyl ring. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₁₀H₈ClFN₂O). The isotopic pattern for chlorine should be observable. |
| FT-IR | Characteristic absorption bands for C=O (carbonyl) stretching, C=N stretching, and C-H aromatic and aliphatic stretching. |
Experimental Workflow Diagram
Synthetic Versatility and Optimization
The true power of the Knorr synthesis lies in its adaptability. By substituting the 1,3-dicarbonyl component, a diverse library of pyrazole derivatives can be generated from the same this compound precursor.
Substrate Scope: Modifying the 1,3-Dicarbonyl Compound
| 1,3-Dicarbonyl Compound | Resulting Pyrazole C3/C5 Substituents | Potential Application Area |
| Acetylacetone | C3-Methyl, C5-Methyl | General Scaffolding |
| Dibenzoylmethane | C3-Phenyl, C5-Phenyl | Antitumor Agents[3] |
| Ethyl benzoylacetate | C3-Phenyl, C5-Hydroxyl (Pyrazolone) | Anti-inflammatory[3] |
| Trifluoroacetylacetone | C3-CF₃, C5-Methyl | Bioactivity Enhancement[13] |
Controlling Regioselectivity
When an unsymmetrical 1,3-dicarbonyl (e.g., ethyl benzoylacetate) is used, two regioisomers can potentially form. The reaction's outcome is governed by the relative reactivity of the two carbonyl groups.[2][9]
-
Steric Hindrance : The less sterically hindered carbonyl is typically attacked first by the terminal nitrogen of the hydrazine.
-
Electronic Effects : A more electrophilic carbonyl carbon will react faster.
-
pH Control : The reaction pH can influence which nitrogen of the substituted hydrazine initiates the attack, thereby controlling the final regiochemistry. Careful optimization of the reaction conditions is crucial to ensure the selective synthesis of the desired isomer.
Safety and Handling
-
Hydrazine Derivatives : this compound, like many hydrazine derivatives, should be handled as a toxic and potentially carcinogenic substance. Always work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) at all times.
-
Solvents and Reagents : Handle organic solvents and acids with care, avoiding inhalation of vapors and direct skin contact.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of a wide array of pyrazole derivatives via the Knorr pyrazole synthesis. This method is characterized by its operational simplicity, high yields, and broad applicability. By systematically varying the 1,3-dicarbonyl reaction partner and carefully controlling the reaction conditions, researchers can generate extensive libraries of novel, halogenated pyrazole compounds for screening in drug discovery programs. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this chemistry in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. knorr pyrazole synthesis | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 11. ijtsrd.com [ijtsrd.com]
- 12. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-Chloro-5-fluorophenylhydrazine Hydrochloride in Modern Medicinal Chemistry
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 2-Chloro-5-fluorophenylhydrazine hydrochloride. This key building block is instrumental in the synthesis of halogenated heterocyclic scaffolds, particularly indoles and pyrazoles, which are prevalent in a wide array of pharmacologically active agents. This guide elucidates the underlying chemical principles, provides field-tested, step-by-step protocols, and discusses the significance of the resulting structures in drug discovery.
Introduction: A Versatile Building Block for Privileged Scaffolds
This compound (CAS No: 502496-25-5) is an aromatic hydrazine derivative that has emerged as a valuable starting material in medicinal chemistry.[1][2] Its utility stems from its capacity to serve as a precursor for constructing complex heterocyclic systems that form the core of numerous biologically active molecules.[3] The strategic placement of both a chloro and a fluoro substituent on the phenyl ring is particularly noteworthy.
The fluorine atom is a widely incorporated bioisostere in drug design, known for its ability to enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of a molecule without a significant increase in steric bulk.[3] The chlorine atom, also a common substituent in pharmaceuticals, can influence a compound's lipophilicity and participate in halogen bonding, a key interaction in protein-ligand binding.[4]
This guide focuses on the two primary applications of this reagent: the synthesis of substituted indoles via the Fischer indole synthesis and the construction of pyrazole rings, both of which are considered "privileged scaffolds" due to their frequent occurrence in approved drugs.[5][6]
Core Application I: Synthesis of 6-Chloro-4-fluoroindoles via Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, remains one of the most reliable and versatile methods for preparing indole derivatives.[5] The reaction facilitates the creation of the indole bicyclic system from the acid-catalyzed thermal rearrangement of an arylhydrazone.[7][8]
Principle and Mechanism
The reaction proceeds through a well-established multi-step mechanism. The presence of electron-withdrawing groups (EWGs) like chlorine and fluorine on the phenylhydrazine ring can impact the reaction kinetics, often necessitating slightly more forcing conditions to facilitate the key[9][9]-sigmatropic rearrangement step.[7][10]
The accepted mechanism involves:
-
Hydrazone Formation: Condensation of 2-Chloro-5-fluorophenylhydrazine with an enolizable aldehyde or ketone under acidic conditions to form the corresponding phenylhydrazone. This is often performed in situ.[8]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine form.[5][9]
-
[9][9]-Sigmatropic Rearrangement: Under the influence of an acid catalyst, the ene-hydrazine undergoes a concerted pericyclic rearrangement (akin to a Claisen rearrangement), which is typically the rate-determining step.[9]
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.[5]
-
Elimination: Finally, the elimination of an ammonia molecule under acidic catalysis yields the stable, aromatic indole ring.[5]
Experimental Workflow: Fischer Indole Synthesis
The following diagram illustrates the typical laboratory workflow for the synthesis of a 6-chloro-4-fluoroindole derivative.
Caption: Workflow for Fischer Indole Synthesis.
Detailed Protocol: Synthesis of 6-Chloro-4-fluoro-1,2,3,4-tetrahydrocarbazole
This protocol details the reaction of this compound with cyclohexanone.
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid (as solvent) or Polyphosphoric Acid (PPA) (as catalyst/solvent)[11]
-
1 M Sodium Hydroxide Solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and cyclohexanone (1.1 eq).
-
Add glacial acetic acid to the mixture to act as the solvent and catalyst.[7]
-
Heat the mixture to reflux (approx. 118°C) with vigorous stirring for 2-4 hours.[7] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker of ice water.
-
Neutralize the mixture by slowly adding 1 M sodium hydroxide solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[7]
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]
-
Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final product.
Data Presentation: Representative Indole Syntheses
| Ketone/Aldehyde Partner | Acid Catalyst | Solvent | Temp (°C) | Typical Yield (%) | Resulting Indole Scaffold |
| Cyclohexanone | Acetic Acid | Acetic Acid | 118 | 75-85 | 6-Chloro-4-fluoro-1,2,3,4-tetrahydrocarbazole |
| Propiophenone | PPA | PPA | 100-120 | 60-70 | 6-Chloro-4-fluoro-3-methyl-2-phenyl-1H-indole |
| 4-Fluoroacetophenone | PPA | PPA | 100-120 | 65-75 | 6-Chloro-4-fluoro-2-(4-fluorophenyl)-1H-indole |
| Pyruvic Acid | Acetic Acid/HCl | Ethanol/Water | Reflux | 50-65 | 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid |
Core Application II: Synthesis of N-(2-Chloro-5-fluorophenyl)pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are a cornerstone in medicinal chemistry, found in drugs like the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[6] The most common synthetic route is the condensation of a hydrazine with a 1,3-dicarbonyl compound or an equivalent synthon.[12]
Principle and Mechanism
The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyls is a robust cyclocondensation reaction. The mechanism involves:
-
Initial Condensation: Nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Dehydration: Loss of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the remaining carbonyl group.
-
Second Dehydration: Elimination of a second molecule of water to form the stable aromatic pyrazole ring.
When using an unsymmetrical 1,3-dicarbonyl, the potential for regioisomers exists. However, the reaction often shows good regioselectivity based on the electronic and steric differences between the two carbonyl groups.
Experimental Workflow: Pyrazole Synthesis
Caption: Workflow for Pyrazole Synthesis.
Detailed Protocol: Synthesis of 1-(2-Chloro-5-fluorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol details the reaction of this compound with acetylacetone (a 1,3-dicarbonyl).
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.05 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1.05 eq) to the suspension.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 3-5 hours, with stirring. Monitor the reaction by TLC until the starting hydrazine is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization from ethanol.
Safety, Handling, and Storage
This compound is a chemical that requires careful handling.[13]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[14][15] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not ingest or inhale. Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be light-sensitive and hygroscopic, so storage under an inert atmosphere is recommended.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
References
- 1. 502496-25-5|(2-Chloro-5-fluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | RUO [benchchem.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 10. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 11. ymerdigital.com [ymerdigital.com]
- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Coupling Reactions of 2-Chloro-5-fluorophenylhydrazine Hydrochloride
Introduction: The Versatility of 2-Chloro-5-fluorophenylhydrazine Hydrochloride in Heterocyclic Synthesis
This compound is a valuable and versatile building block in modern organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds that are prevalent in medicinal chemistry and drug discovery. Its substituted phenyl ring, featuring both chloro and fluoro groups, offers unique electronic properties and potential metabolic stability to the resulting molecules. This guide provides an in-depth exploration of the key coupling reactions of this important reagent, focusing on the synthesis of indoles and pyrazoles. We will delve into the mechanistic rationale behind the reaction conditions and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The primary applications of this compound that will be discussed are the Fischer indole synthesis, for the preparation of substituted indoles, and pyrazole synthesis through condensation with 1,3-dicarbonyl compounds. Understanding the nuances of these transformations is critical for the successful synthesis of novel chemical entities.
Core Coupling Reactions and Mechanistic Considerations
The reactivity of this compound is primarily centered around the hydrazine moiety, which can participate in condensation reactions with carbonyl compounds to form hydrazones. These intermediates are pivotal for subsequent cyclization reactions.
Fischer Indole Synthesis: Crafting the Indole Nucleus
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction for the formation of the indole ring system from an arylhydrazine and a ketone or aldehyde.[1][2] The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement under acidic conditions to yield the indole product after elimination of ammonia.[2][4]
The choice of acid catalyst is a critical parameter and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[1][4] The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring of 2-Chloro-5-fluorophenylhydrazine can influence the rate of the rearrangement, often necessitating careful optimization of the acid catalyst and reaction temperature.
Protocol 1: Fischer Indole Synthesis of 6-Chloro-4-fluoro-1H-indole
This protocol details the synthesis of 6-chloro-4-fluoro-1H-indole from this compound and a suitable carbonyl precursor. The expected product is a key intermediate for various bioactive molecules.
Materials:
-
This compound
-
Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol. Add pyruvic acid (1.1 eq) to the suspension. Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the hydrazone formation is complete, remove the ethanol under reduced pressure.
-
Indolization: To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 eq by weight). Heat the mixture with stirring to 100-120 °C for 2-4 hours. The reaction mixture will become viscous.
-
Work-up: Cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 6-chloro-4-fluoro-1H-indole.
Visualization of the Fischer Indole Synthesis Workflow:
Caption: Workflow for the Fischer Indole Synthesis.
Pyrazole Synthesis: A Gateway to a Privileged Scaffold
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. The most common method for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5] This reaction can be performed under various conditions, including conventional heating and microwave irradiation, which can significantly reduce reaction times.[3][6]
The reaction of this compound with a 1,3-dicarbonyl compound, such as pentane-2,4-dione (acetylacetone), will yield a 1-(2-chloro-5-fluorophenyl)-3,5-dimethyl-1H-pyrazole. The hydrochloride salt of the hydrazine is typically neutralized in situ or prior to the reaction.
Protocol 2: Microwave-Assisted Synthesis of 1-(2-chloro-5-fluorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes a rapid and efficient microwave-assisted synthesis of a substituted pyrazole.
Materials:
-
This compound
-
Pentane-2,4-dione (Acetylacetone)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq), pentane-2,4-dione (1.1 eq), and ethanol. Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-140 °C) for a short period (e.g., 5-20 minutes).[3] The optimal time and temperature should be determined by monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the vessel to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-(2-chloro-5-fluorophenyl)-3,5-dimethyl-1H-pyrazole.
Visualization of the Pyrazole Synthesis Workflow:
Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the coupling reactions of this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
| Reaction Type | Coupling Partner | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Fischer Indole Synthesis | Pyruvic acid | Polyphosphoric acid | None (neat) | 100-120 | 2-4 | 60-80 |
| Pyrazole Synthesis | Pentane-2,4-dione | Acetic Acid (cat.) | Ethanol | 100-140 (MW) | 0.1-0.3 | 75-90 |
Conclusion and Future Perspectives
This compound is a cornerstone reagent for the synthesis of medicinally relevant indole and pyrazole derivatives. The Fischer indole synthesis and pyrazole formation via condensation with 1,3-dicarbonyls are robust and reliable methods for constructing these important heterocyclic systems. The protocols provided herein offer a solid foundation for researchers to explore the synthetic utility of this versatile building block. Further optimization of reaction conditions, including the exploration of novel catalysts and solvent systems, will undoubtedly expand the scope of its applications in the development of new therapeutic agents.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
Application Notes & Protocols for the Synthesis of Novel Heterocyclic Compounds Utilizing 2-Chloro-5-fluorophenylhydrazine Hydrochloride
Introduction: The Strategic Role of Fluorinated Arylhydrazines in Modern Drug Discovery
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Chloro-5-fluorophenylhydrazine hydrochloride emerges as a particularly valuable starting material in this context. It serves as a versatile synthon, providing a strategically halogenated aromatic core ready for elaboration into a diverse array of heterocyclic systems. The presence of both chloro and fluoro substituents offers distinct handles for further synthetic manipulation and fine-tuning of physicochemical properties, making it an ideal building block for generating libraries of novel compounds for drug discovery and agrochemical research.[1]
This guide provides detailed protocols and mechanistic insights for the synthesis of three key classes of heterocyclic compounds—indoles, pyrazoles, and pyridazinones—using this compound as the common precursor. The methodologies are designed to be robust and adaptable, providing a solid foundation for researchers and scientists in the field.
Part 1: Synthesis of 6-Chloro-4-fluoroindoles via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and historic reaction that forms the aromatic indole heterocycle from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[2] This reaction remains one of the most indispensable methods for constructing the indole core, which is a prevalent motif in pharmaceuticals and natural products.[3][4]
Mechanistic Rationale
The reaction proceeds through a well-established sequence of steps. First, the 2-Chloro-5-fluorophenylhydrazine condenses with the carbonyl compound to form the corresponding phenylhydrazone. This intermediate is the crucial starting point for the core cyclization.[3] Under acidic catalysis, the hydrazone tautomerizes to its enamine form. A[5][5]-sigmatropic rearrangement, analogous to a Cope rearrangement, then occurs, leading to the formation of a di-imine intermediate.[2] Subsequent cyclization and elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.[3] The choice of acid catalyst is critical; Brønsted acids like HCl or H₂SO₄, or Lewis acids such as ZnCl₂, can be employed to drive the reaction.[2]
Visualizing the Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 6-Chloro-4-fluoro-1,2,3,4-tetrahydrocarbazole
This protocol details a one-pot procedure for synthesizing an indole derivative from this compound and cyclohexanone.
Materials and Reagents:
-
This compound
-
Cyclohexanone
-
Ethanol (Absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Chromatography column
Procedure:
-
Hydrazone Formation: To a 100 mL round-bottom flask, add this compound (1.97 g, 10 mmol) and absolute ethanol (30 mL). Stir the suspension.
-
Add cyclohexanone (1.08 g, 11 mmol, 1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2 hours. The initial suspension should become a clear solution as the hydrazone forms.
-
Cyclization: Cool the reaction mixture to room temperature.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred solution. An exotherm may be observed.
-
Heat the mixture to reflux again and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing ice water (100 mL).
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Expected Data & Yields
The following table provides representative data for the synthesis of various 6-chloro-4-fluoroindole derivatives using different carbonyl precursors.
| Carbonyl Precursor | Resulting Indole Derivative | Typical Yield (%) |
| Cyclohexanone | 6-Chloro-4-fluoro-1,2,3,4-tetrahydrocarbazole | 75-85% |
| Acetone | 6-Chloro-4-fluoro-2-methylindole | 60-70% |
| Propiophenone | 6-Chloro-4-fluoro-2-methyl-3-phenylindole | 65-75% |
| Pyruvic Acid | 6-Chloro-4-fluoroindole-2-carboxylic acid | 55-65% |
Part 2: Synthesis of Novel 1-(2-Chloro-5-fluorophenyl)pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[6][7] A primary and highly effective method for their synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, often referred to as the Knorr pyrazole synthesis.[7]
Synthetic Rationale
This reaction provides a direct and modular approach to constructing substituted pyrazoles.[8] The reaction of 2-Chloro-5-fluorophenylhydrazine with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The use of dipolar aprotic solvents can often give better results than polar protic solvents.[8] This method allows for the facile introduction of diverse substituents onto the pyrazole core by simply varying the 1,3-dicarbonyl starting material.
Visualizing the Pyrazole Synthesis Workflow
Caption: General workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 1-(2-Chloro-5-fluorophenyl)-3,5-dimethyl-1H-pyrazole
Materials and Reagents:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (1.97 g, 10 mmol) in glacial acetic acid (25 mL).
-
Add acetylacetone (1.1 g, 11 mmol, 1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux for 3-5 hours. The reaction should become homogeneous. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it into 150 mL of cold water.
-
Neutralize the solution by slowly adding 10% aqueous NaOH until it is slightly basic (pH ~8-9). A precipitate will form.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with water (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol/water to obtain pure 1-(2-Chloro-5-fluorophenyl)-3,5-dimethyl-1H-pyrazole.
Part 3: Synthesis of 2-(2-Chloro-5-fluorophenyl)pyridazin-3(2H)-ones
Pyridazinones are an important class of N-heterocycles that feature a 1,2-diazine ring with a carbonyl group.[9] They are present in a number of biologically active compounds and are often synthesized by the condensation of a hydrazine derivative with a γ-ketoacid or a related 1,4-dicarbonyl precursor.[9][10] This cyclization provides a direct entry to this valuable heterocyclic system.
Synthetic Rationale
The synthesis relies on the reaction between the two nitrogen nucleophiles of the hydrazine with the two electrophilic carbonyl carbons of the γ-ketoacid. The reaction typically proceeds in a protic solvent like ethanol or acetic acid under reflux conditions. The initial condensation forms a hydrazone, which then undergoes an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the carboxylic acid (or ester) carbonyl, followed by dehydration to yield the stable pyridazinone ring.
Visualizing the Pyridazinone Synthesis Pathway
Caption: Pathway for pyridazinone synthesis.
Experimental Protocol: Synthesis of 2-(2-Chloro-5-fluorophenyl)-6-methylpyridazin-3(2H)-one
Materials and Reagents:
-
This compound
-
Levulinic acid (4-oxopentanoic acid)
-
Ethanol or Glacial Acetic Acid
-
Water
-
Standard work-up and purification reagents
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard filtration apparatus (Büchner funnel)
Procedure:
-
Combine this compound (1.97 g, 10 mmol) and levulinic acid (1.28 g, 11 mmol, 1.1 eq) in a 100 mL round-bottom flask.
-
Add ethanol (40 mL) as the solvent.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice water (100 mL). A solid precipitate should form.
-
Allow the mixture to stand in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
References
- 1. (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | RUO [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 2-Chloro-5-fluorophenylhydrazine Hydrochloride in Modern Agrochemical Synthesis
Abstract
2-Chloro-5-fluorophenylhydrazine hydrochloride has emerged as a pivotal structural synthon for the development of advanced agrochemicals. The strategic incorporation of both chlorine and fluorine atoms onto the phenylhydrazine scaffold imparts unique physicochemical properties that can enhance the biological efficacy, metabolic stability, and target-binding affinity of the resulting active ingredients. This guide provides an in-depth exploration of this versatile building block, detailing its properties, safe handling protocols, and its application in the synthesis of key agrochemical classes, notably pyrazole and indole derivatives. The protocols herein are designed for researchers, chemists, and process development professionals, offering not just procedural steps but also the underlying chemical logic to facilitate adaptation and optimization.
Compound Profile and Safety Mandates
Physicochemical Characteristics
This compound is a substituted hydrazine salt that serves as a primary amine precursor in various cyclization and condensation reactions. Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (2-chloro-5-fluorophenyl)hydrazine hydrochloride | [1] |
| CAS Number | 502496-25-5 | [2][3] |
| Molecular Formula | C₆H₇Cl₂FN₂ | [1] |
| Molecular Weight | 197.04 g/mol | [1] |
| Appearance | Typically an off-white to light brown powder | [4] |
| Solubility | Soluble in water | [5] |
Hazard Analysis and Safe Handling Protocol
This compound is classified as hazardous and requires strict adherence to safety protocols.[5][6] It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[5]
Trustworthiness through Safety: Adherence to these protocols is the first step in a self-validating experimental system. A compromised starting material or unsafe environment invalidates subsequent results.
| Parameter | Guideline | Citation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, a face shield, and a lab coat. Use a certified respirator (e.g., N95 dust mask) if dust is generated. | [4] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid dust formation.[6][7] Keep away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[6] | |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Protect from light, air, and moisture.[6] Store locked up.[6] | |
| First Aid (Exposure) | Skin: Immediately wash with plenty of soap and water; remove contaminated clothing. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Inhalation: Move person to fresh air. Ingestion: Rinse mouth and call a POISON CENTER or doctor immediately.[8] | |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow to enter drains or surface water.[5][6] |
Core Application: Synthesis of Pyrazole-Based Agrochemicals
The pyrazole ring is a privileged scaffold in agrochemistry, forming the core of numerous potent fungicides and insecticides.[9][10] Phenylhydrazines are fundamental precursors for constructing this heterocyclic system. The primary synthetic route is the cyclocondensation reaction with a 1,3-difunctional compound, such as a 1,3-diketone.[10][11]
Underlying Mechanism: Pyrazole Formation
The reaction proceeds via a cyclocondensation pathway. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The substitution pattern on the phenylhydrazine and the diketone dictates the final regiochemistry.
Caption: Mechanism of pyrazole synthesis via cyclocondensation.
Protocol: Synthesis of a 1-(2-chloro-5-fluorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol provides a representative, robust method for synthesizing a pyrazole derivative.
Expertise in Practice: The choice of ethanol as a solvent is strategic; it effectively dissolves both reactants and facilitates the reaction without aggressive heating, while also allowing for easy product precipitation or crystallization upon cooling. The addition of a catalytic amount of acid ensures protonation of the carbonyl, activating it for nucleophilic attack.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 50.7 mmol).
-
Add ethanol (100 mL) and stir to dissolve. A gentle warming to 30-40°C may be required.
-
Add acetylacetone (5.33 g, 53.2 mmol, 1.05 equivalents).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting hydrazine indicates reaction completion.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 1 hour to facilitate product precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL).
-
Dry the crude product in a vacuum oven at 50°C to a constant weight.
-
-
Purification (if necessary):
-
If TLC analysis shows significant impurities, the product can be recrystallized from a minimal amount of hot ethanol or purified via silica gel column chromatography.
-
Caption: Experimental workflow for pyrazole synthesis.
Core Application: Fischer Indole Synthesis
The Fischer indole synthesis is a classic, powerful reaction for creating the indole nucleus, a structure present in many bioactive molecules, including certain classes of herbicides and fungicides.[7][12] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions.[7][13]
Underlying Mechanism: Fischer Indole Synthesis
The reaction is a complex sequence of acid-catalyzed steps. It begins with the formation of a phenylhydrazone, which then tautomerizes to an enamine.[7][12] A critical[11][11]-sigmatropic rearrangement occurs, followed by rearomatization, cyclization, and the elimination of ammonia to form the final indole product.[7][13]
Caption: Key stages of the Fischer Indole Synthesis mechanism.
Protocol: Synthesis of a 4-Chloro-7-fluoro-2-methyl-1H-indole
This protocol outlines a general procedure using a Lewis acid catalyst, which often provides higher yields and milder conditions than traditional Brønsted acids.[7]
Expertise in Practice: Zinc chloride (ZnCl₂) is an effective Lewis acid for this synthesis.[7] It coordinates to the nitrogen atoms, facilitating both the[11][11]-sigmatropic rearrangement and the final elimination of ammonia, which are often the rate-limiting steps. Toluene is used as a high-boiling, non-polar solvent suitable for driving the reaction to completion.
-
Hydrazone Formation (Step A):
-
In a 100 mL flask, dissolve this compound (5.0 g, 25.4 mmol) in methanol (30 mL).
-
Add acetone (2.21 g, 38.1 mmol, 1.5 equivalents).
-
Add sodium acetate (2.29 g, 27.9 mmol, 1.1 equivalents) to neutralize the HCl salt and catalyze hydrazone formation.
-
Stir the mixture at room temperature for 1 hour. The hydrazone often precipitates as a solid.
-
Remove the methanol under reduced pressure. The crude hydrazone can be used directly in the next step.
-
-
Indolization (Step B):
-
To the flask containing the crude hydrazone, add anhydrous toluene (50 mL).
-
Add anhydrous zinc chloride (4.15 g, 30.5 mmol, 1.2 equivalents) portion-wise.
-
Fit the flask with a reflux condenser and heat the mixture to 110°C (reflux) for 2-5 hours, monitoring by TLC.
-
Causality: The elevated temperature is necessary to overcome the activation energy of the sigmatropic rearrangement.[14]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 100 mL of ice-cold water.
-
Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude indole.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Conclusion
This compound is a high-value, versatile intermediate for agrochemical synthesis. Its utility in constructing both pyrazole and indole cores allows for the creation of a diverse range of potential active ingredients. The protocols and mechanistic insights provided in this guide serve as a foundational resource for chemists to leverage this synthon in the discovery and development of next-generation crop protection agents. Mastery of its handling and reaction chemistry is essential for innovation in the field.
References
- 1. (2-Chloro-5-fluorophenyl)hydrazine | C6H6ClFN2 | CID 2773729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 502496-25-5 [chemicalbook.com]
- 3. 502496-25-5|(2-Chloro-5-fluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 4. 2-フルオロフェニルヒドラジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Phenylhydrazine Salts via Diazotization and Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Phenylhydrazine
Phenylhydrazine and its salts are foundational reagents in the landscape of organic synthesis, possessing a rich history and a vibrant present. First prepared by Hermann Emil Fischer in 1875 through the reduction of a phenyl diazonium salt, this hydrazine derivative unlocked one of the most elegant and powerful methods for constructing indole rings—the Fischer indole synthesis.[1] Today, this reaction remains a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[2][3] From the synthesis of anti-migraine drugs of the triptan class to the creation of complex heterocyclic scaffolds, the utility of phenylhydrazine is undisputed.[2][4][5]
This document provides a comprehensive guide to the preparation of phenylhydrazine salts, focusing on the classic two-step sequence: the diazotization of a primary aromatic amine (aniline) followed by the reduction of the intermediate diazonium salt. As Senior Application Scientists, we aim to deliver not just a protocol, but a deeper understanding of the causality behind each experimental step, ensuring both procedural success and laboratory safety.
The Chemical Pathway: A Tale of Two Reactions
The synthesis of phenylhydrazine hydrochloride from aniline is a sequential process, each step governed by distinct chemical principles. The overall transformation can be visualized as follows:
References
- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is Phenylhydrazine (PHY) and Why It's Important in Organic Synthesis [jindunchemical.com]
The Synthesis of Novel Colorants: A Detailed Application Guide to 2-Chloro-5-fluorophenylhydrazine Hydrochloride in Dye and Pigment Development
Introduction: Unlocking Chromophoric Potential with a Versatile Precursor
In the dynamic landscape of materials science and chemical synthesis, the pursuit of novel dyes and pigments with enhanced properties remains a critical endeavor. 2-Chloro-5-fluorophenylhydrazine hydrochloride has emerged as a significant precursor in the synthesis of a variety of heterocyclic compounds, including those with applications as colorants. The strategic placement of chloro and fluoro substituents on the phenyl ring offers a unique electronic profile, influencing the final color, lightfastness, and thermal stability of the resulting dyes and pigments. This comprehensive guide provides researchers, scientists, and professionals in drug development with a detailed exploration of the application of this compound in the synthesis of azo dyes and pigments, complete with theoretical insights and practical protocols.
The utility of substituted phenylhydrazines in the synthesis of azo dyes is well-established.[1] These compounds serve as versatile intermediates in the formation of the chromophoric azo group (-N=N-), which is central to the color of these dyes.[2] The specific nature of the substituents on the phenyl ring can modulate the electronic properties of the entire dye molecule, thereby fine-tuning its absorption spectrum and other performance characteristics.
Core Chemistry: The Japp-Klingemann Reaction for Azo Dye and Pigment Synthesis
A primary pathway for leveraging this compound in dye synthesis is through the Japp-Klingemann reaction. This reaction facilitates the formation of arylhydrazones, which are key intermediates in the synthesis of a wide range of heterocyclic dyes and pigments, particularly those based on pyrazole and indole scaffolds. The reaction typically involves the coupling of a diazonium salt with a β-keto ester or a related active methylene compound.
The synthesis of azo dyes generally follows a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. In the context of using this compound, this precursor can be utilized to create heterocyclic coupling components or can be derived from the corresponding aniline for direct involvement in azo coupling reactions.
Visualizing the Synthesis Workflow
References
Application Note: Continuous Flow Synthesis of Substituted Phenylhydrazine Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylhydrazines are critical building blocks in the pharmaceutical and agrochemical industries, serving as key precursors for a wide array of heterocyclic compounds, including indoles, pyrazoles, and pyridazinones. The classical batch synthesis of these compounds, however, is fraught with challenges, most notably the generation and accumulation of thermally unstable and potentially explosive diazonium salt intermediates.[1][2] This inherent safety risk has historically limited the scalability and efficiency of traditional manufacturing processes.[2]
Continuous flow chemistry offers a transformative solution to these challenges. By conducting reactions in a continuously moving stream within a microreactor or a tubular reactor, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[3][4][5] This precise control, coupled with the small reactor volumes, significantly enhances safety by minimizing the inventory of hazardous intermediates at any given moment.[6][7] Furthermore, continuous flow processes often lead to higher yields, improved product quality, and reduced reaction times, making them an attractive alternative for the synthesis of substituted phenylhydrazine salts.[4][8]
This application note provides a detailed protocol for the continuous flow synthesis of substituted phenylhydrazine salts, focusing on the telescoped, three-step reaction sequence of diazotization, reduction, and salt formation. We will delve into the rationale behind the experimental design, offer practical guidance for implementation, and present a framework for process optimization.
Reaction Overview: A Three-Step Tandem Process
The continuous flow synthesis of substituted phenylhydrazine salts from the corresponding anilines is typically achieved through a three-step tandem reaction sequence:
-
Diazotization: The aromatic amine is first reacted with a diazotizing agent, such as sodium nitrite, in an acidic medium to form the corresponding aryl diazonium salt.
-
Reduction: The in-situ generated diazonium salt is then immediately reduced to the corresponding phenylhydrazine. Common reducing agents include stannous chloride or sodium sulfite.
-
Acidic Hydrolysis and Salt Formation: The resulting phenylhydrazine is then subjected to acidic hydrolysis (if necessary, depending on the reductant used) and subsequent salt formation to yield the stable phenylhydrazine salt.[1]
This entire sequence can be seamlessly integrated into a continuous flow setup, where the product from one reactor coil is directly fed into the next, a process known as "telescoping."[9][10][11] This approach eliminates the need for isolation and purification of intermediates, further enhancing process efficiency and safety.[12]
Experimental Workflow
The following diagram illustrates a typical continuous flow setup for the synthesis of substituted phenylhydrazine salts.
Caption: A schematic of a telescoped continuous flow system for the synthesis of substituted phenylhydrazine salts.
Detailed Protocol
This protocol is a general guideline and may require optimization for specific substituted anilines.
Materials and Equipment
-
Reagents:
-
Substituted Aniline
-
Hydrochloric Acid (or other suitable acid)
-
Sodium Nitrite
-
Stannous Chloride Dihydrate (or Sodium Sulfite)
-
Deionized Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
-
Equipment:
-
Continuous flow reactor system (e.g., Vapourtec, Corning) equipped with:
-
At least three high-pressure pumps
-
T-mixers
-
Multiple heated reactor coils (material compatible with acidic conditions, e.g., PFA or Hastelloy)
-
Back-pressure regulator
-
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Analytical instrumentation for product characterization (e.g., NMR, LC-MS)
-
Reagent Preparation
-
Aniline Solution: Prepare a solution of the substituted aniline in an appropriate acidic medium (e.g., 0.5 M aniline in 2 M HCl). Ensure the aniline is fully dissolved, which may require gentle heating or sonication.[13][14]
-
Sodium Nitrite Solution: Prepare an aqueous solution of sodium nitrite (e.g., 1.5 M).
-
Reducing Agent Solution: Prepare a solution of the reducing agent. For example, a solution of stannous chloride dihydrate in concentrated hydrochloric acid (e.g., 2 M).
Continuous Flow System Setup and Operation
-
System Priming: Prime all pumps and lines with the respective solvent systems to be used in the reaction to ensure a stable flow and remove any air bubbles.
-
Temperature Control: Set the desired temperatures for each reactor coil. The diazotization step is typically performed at low temperatures (e.g., 0-10 °C) to ensure the stability of the diazonium salt.[13] The subsequent reduction and salt formation steps may be conducted at elevated temperatures to increase the reaction rate.[1]
-
Flow Initiation:
-
Begin pumping the aniline solution and the sodium nitrite solution at the desired flow rates into the first T-mixer, which then feeds into the diazotization reactor coil. The residence time in this coil should be sufficient for complete diazotization, typically less than one minute.[13]
-
The output from the diazotization reactor is then mixed with the reducing agent solution at a second T-mixer and passed through the reduction reactor coil.
-
Finally, the stream from the reduction reactor is mixed with the acid for salt formation at a third T-mixer and flows through the final reactor coil.
-
-
Steady State and Collection: Allow the system to reach a steady state before collecting the product stream. The total reaction time in a continuous flow process can be significantly short, often under 20-30 minutes.[1][4][15]
-
In-line Analysis (Optional): For process optimization, in-line analytical techniques such as FT-IR or UV-Vis can be integrated to monitor the formation and consumption of intermediates in real-time.[16][17][18]
Work-up and Purification
-
Neutralization: The collected product stream is typically acidic. Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude phenylhydrazine salt.
-
Purification: If necessary, the product can be further purified by recrystallization.[19]
Process Parameters and Optimization
The following table summarizes typical process parameters that can be optimized for the continuous flow synthesis of substituted phenylhydrazine salts.
| Parameter | Typical Range | Rationale and Considerations |
| Temperature (Diazotization) | 0 - 10 °C | Low temperatures are crucial for the stability of the diazonium salt intermediate, minimizing decomposition and side reactions.[13][20] |
| Temperature (Reduction) | 25 - 100 °C | Higher temperatures can accelerate the reduction reaction, but must be carefully controlled to avoid degradation of the product.[1] |
| Residence Time | 1 - 20 minutes | Shorter residence times are a key advantage of flow chemistry. The optimal time depends on the specific substrate and reaction conditions. |
| Stoichiometry | Near stoichiometric | Precise control over stoichiometry is possible in flow, which can minimize the formation of byproducts. |
| Back Pressure | 5 - 10 bar | Applying back pressure can prevent outgassing and ensure the reaction mixture remains in a single phase, which is particularly important when working with heated solvents. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Clogging of the reactor | Precipitation of diazonium salts or the final product. | - Increase the back pressure. - Use a co-solvent to improve solubility. - For heterogeneous reactions, consider using a packed-bed reactor or a slurry-compatible system.[11] |
| Low Yield | Incomplete reaction or decomposition of intermediates. | - Adjust the residence time and temperature for each reaction step. - Ensure precise stoichiometric control of reagents. - Verify the stability of the diazonium salt under the chosen conditions. |
| Formation of Impurities | Side reactions such as coupling of the diazonium salt with the starting aniline. | - Optimize the mixing efficiency at the T-junctions. - Ensure the diazotization reaction goes to completion before the reduction step. - Adjust the pH of the reaction mixture. |
Conclusion
The continuous flow synthesis of substituted phenylhydrazine salts represents a significant advancement over traditional batch methods, offering enhanced safety, efficiency, and scalability.[21] By leveraging the precise control over reaction parameters inherent to flow chemistry, researchers can safely handle hazardous diazonium intermediates and achieve high yields of the desired products in a fraction of the time required for batch processes.[1][4] The protocols and guidelines presented in this application note provide a solid foundation for the implementation and optimization of this powerful synthetic methodology in both academic and industrial settings.
References
- 1. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. corning.com [corning.com]
- 6. researchgate.net [researchgate.net]
- 7. Handling diazonium salts in flow for organic and material chemistry - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 9. A two-step telescoped continuous flow switchable process leading to nitriles, diaziridine or hydrazine derivatives - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Integrating continuous flow synthesis with in-line analysis and data generation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Flow Procedures for Diazonium Formation [ouci.dntb.gov.ua]
- 15. scite.ai [scite.ai]
- 16. Integrating continuous flow synthesis with in-line analysis and data generation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. fiercepharma.com [fiercepharma.com]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with 2-Chloro-5-fluorophenylhydrazine hydrochloride
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-chloro-5-fluorophenylhydrazine hydrochloride in Fischer indole synthesis. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the specific challenges and side reactions associated with this substituted hydrazine. Our goal is to equip you with the expertise to navigate experimental complexities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products when reacting this compound with an unsymmetrical ketone like 2-pentanone?
When using an unsymmetrical ketone such as 2-pentanone, the Fischer indole synthesis can theoretically yield two different regioisomeric indoles. The reaction proceeds through the formation of an enamine intermediate from the initial hydrazone.[1][2][3] With 2-pentanone, two different enamines can be formed, leading to two potential indole products. The regioselectivity is influenced by factors such as the choice of acid catalyst, reaction temperature, and the steric and electronic nature of the substituents on both the hydrazine and the ketone.[1][4]
The directing effects of the chloro and fluoro substituents on the phenylhydrazine ring will influence the preferred pathway of the[5][5]-sigmatropic rearrangement, which is a key step in the reaction.[2][3] Generally, the reaction favors the formation of the more thermodynamically stable indole product.
Troubleshooting Guide: Side Reactions & Optimization
Q2: My reaction is producing a significant amount of a dark, tar-like substance, and the yield of the desired indole is very low. What is happening and how can I fix it?
This is a common issue in Fischer indole synthesis, often attributed to polymerization or degradation of the starting material or the indole product under harsh acidic conditions.[5][6] Indoles, particularly those with unsubstituted 2- and 3-positions, are susceptible to oligomerization (dimerization and trimerization) in the presence of strong acids.[7]
Causality:
-
Excessive Acid Strength or Concentration: Strong acids like polyphosphoric acid (PPA) or sulfuric acid, especially at high temperatures, can promote side reactions.[5][8]
-
Prolonged Reaction Time and High Temperature: Extended heating can lead to the decomposition of the desired product.[5]
-
Oxygen Exposure: The presence of oxygen can lead to oxidative side reactions, contributing to the formation of colored impurities.
Troubleshooting Steps & Preventative Measures:
| Parameter | Recommended Action | Rationale |
| Acid Catalyst | Titrate the amount of acid used. Consider using a milder Lewis acid (e.g., ZnCl₂) or a Brønsted acid like p-toluenesulfonic acid.[1][2][3] | To minimize acid-catalyzed degradation and polymerization of the product. |
| Reaction Temperature | Run the reaction at the lowest effective temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC. | To reduce the rate of side reactions, which often have a higher activation energy than the desired reaction. |
| Reaction Time | Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed to prevent product degradation. | To avoid exposing the sensitive indole product to harsh conditions for an extended period. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the electron-rich indole ring. |
Experimental Protocol: Optimization of Acid Catalyst and Temperature
-
Set up a series of small-scale parallel reactions in oven-dried glassware under a nitrogen atmosphere.
-
In each reaction vessel, combine this compound and the ketone in a suitable solvent (e.g., toluene, acetic acid).[9]
-
To each vessel, add a different acid catalyst (e.g., ZnCl₂, p-TsOH, polyphosphoric acid at varying concentrations).
-
Run each reaction at a specific temperature (e.g., 80°C, 100°C, 120°C).
-
Monitor the progress of each reaction by TLC every 30 minutes.
-
Upon completion, quench the reactions, perform a standard work-up, and analyze the crude product by ¹H NMR or LC-MS to determine the yield and purity of the desired indole.
Q3: I am observing the formation of two isomeric indole products. How can I improve the regioselectivity of my reaction?
The formation of regioisomers is a common challenge when using unsymmetrical ketones.[4] The regioselectivity is determined by the direction of the enamine formation and the subsequent[5][5]-sigmatropic rearrangement.[3][6]
Causality:
-
Kinetic vs. Thermodynamic Control: The formation of the two possible enamine intermediates can be under either kinetic or thermodynamic control, which is influenced by the reaction conditions.
-
Steric Hindrance: The formation of the enamine at the more sterically hindered carbon is generally disfavored.
-
Electronic Effects: The substituents on the phenylhydrazine ring (in this case, 2-chloro and 5-fluoro) can influence the stability of the transition states leading to the different regioisomers.[10]
Strategies to Enhance Regioselectivity:
| Strategy | Approach | Expected Outcome |
| Choice of Acid Catalyst | Experiment with different Brønsted and Lewis acids.[1][5] The acidity of the medium can significantly influence the ratio of the enamine intermediates.[4] | Shifting the equilibrium towards the formation of a single enamine intermediate. |
| Solvent Effects | Vary the solvent polarity. Protic and aprotic solvents can stabilize the transition states differently. | Potentially favoring one reaction pathway over the other. |
| Temperature Control | Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. | To exploit differences in the activation energies for the formation of the two regioisomers. |
Q4: My reaction has stalled, and I am recovering unreacted hydrazone. What could be the cause?
A stalled reaction or low conversion can be due to several factors, often related to the stability of the intermediates or the reaction conditions.
Causality:
-
Inappropriate Acid Catalyst: The chosen acid may be too weak to effectively catalyze the key steps of the reaction, particularly the[5][5]-sigmatropic rearrangement.[1]
-
Sterically Hindered Substrates: If the ketone is particularly bulky, the formation of the hydrazone or the subsequent cyclization may be sterically hindered.
-
Electron-Withdrawing Groups: While the chloro and fluoro groups on the phenylhydrazine are not extremely deactivating, their combined electron-withdrawing effect might slow down the reaction compared to an unsubstituted phenylhydrazine.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. testbook.com [testbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield of reactions involving 2-Chloro-5-fluorophenylhydrazine hydrochloride
Answering the call of complex synthesis, this guide serves as a dedicated technical support resource for researchers and drug development professionals working with 2-Chloro-5-fluorophenylhydrazine hydrochloride (CAS: 502496-25-5). As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction dynamics, enabling you to troubleshoot effectively and optimize your yields. This document is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and field-proven insights.
Section 1: Compound Integrity - Storage, Handling, and Stability
The success of any reaction begins with the quality of the starting materials. This compound is a sensitive compound, and improper handling is a common source of experimental failure.
Question: My vial of this compound has changed color (e.g., turned yellow or brown). Can I still use it?
Answer: A change in color from its typical white or off-white appearance indicates potential degradation. Phenylhydrazines are susceptible to oxidation when exposed to air and light, which can lead to the formation of colored impurities.[1]
-
Causality: The hydrazine moiety (-NHNH₂) is a reducing group and can be easily oxidized. The hydrochloride salt form enhances stability, but it does not render the compound immune to degradation, especially under improper storage conditions.
-
Recommendation: It is strongly advised to use a fresh, pure sample for best results. If this is not possible, you may attempt to purify a small amount by recrystallization. However, for sensitive downstream applications like drug development, using degraded material is not recommended as it can lead to difficult-to-remove impurities and inconsistent results. Before use, a melting point determination or HPLC analysis can help assess its purity.[2]
Question: What are the optimal storage conditions for this compound?
Answer: Proper storage is critical to maintain the reagent's integrity. Based on safety data sheets and chemical properties, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (<15°C is optimal) | Prevents thermal degradation. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Minimizes oxidation from atmospheric oxygen. |
| Light | Keep in a dark place or use an amber vial | Protects against light-induced degradation.[1] |
| Moisture | Keep container tightly sealed; store in a dry place | The compound is hygroscopic and can absorb moisture, which may interfere with reactions.[3] |
Section 2: Troubleshooting the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction involving arylhydrazines. Given the electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring, specific challenges can arise.[4][5]
Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis
Below is a systematic workflow to diagnose and resolve common issues leading to poor reaction outcomes.
References
Technical Support Center: Purification of 2-Chloro-5-fluorophenylhydrazine Hydrochloride
Welcome to the technical support guide for the purification of 2-Chloro-5-fluorophenylhydrazine hydrochloride (CAS 502496-25-5). This document serves as a centralized resource for researchers, chemists, and process development professionals to address common challenges encountered during the purification of this critical synthetic intermediate. The guidance provided herein is structured to offer both fundamental understanding and actionable, field-tested solutions to enhance purity, yield, and batch-to-batch consistency.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Compound
This section addresses foundational questions regarding the properties and handling of this compound.
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically synthesized via diazotization of 2-chloro-5-fluoroaniline followed by reduction, can contain several process-related impurities.[1][2][3] These include:
-
Unreacted Starting Materials: Residual 2-chloro-5-fluoroaniline.
-
Side-Reaction Products: Positional isomers and related aniline derivatives can form during the synthesis.[4]
-
Oxidation Products: Phenylhydrazines are susceptible to air oxidation, which can result in colored impurities and tar-like substances.[5]
-
Inorganic Salts: Residual salts from the reduction and precipitation steps (e.g., sodium sulfate, tin salts) are common.[1]
-
Over-reduction Products: The hydrazine moiety can be over-reduced to the corresponding aniline.[5]
Q2: How should I properly store the purified product to maintain its integrity?
A2: Phenylhydrazines and their salts are sensitive to light, air (oxygen), and heat.[5] For long-term stability, the purified, dry solid should be stored in an amber, tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).
Q3: My crude product is dark brown/red. Does this indicate significant degradation?
A3: Not necessarily degradation, but it certainly indicates the presence of impurities. A dark color often points to oxidation byproducts or residual reactants from the diazotization step.[5][6] A purification step, potentially involving decolorizing carbon, is highly recommended to obtain a higher purity, typically off-white to pale yellow, final product.[7]
Section 2: Core Purification Protocols
Recrystallization is the most common, scalable, and cost-effective method for purifying arylhydrazine hydrochlorides.
Protocol 1: Single-Solvent Recrystallization
This is the preferred method when a suitable single solvent is identified.[8] The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain soluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent.[9][10] Isopropanol, ethanol, or aqueous mixtures are often effective for hydrochloride salts.[11]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen solvent. Heat the mixture to a gentle boil with stirring to fully dissolve the solid. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for good recovery.[8][9][10]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Gravity Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[8] This step must be done quickly to prevent premature crystallization in the filter funnel.[12]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals and preventing the trapping of impurities.[8][9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[9][10]
-
Drying: Dry the crystals thoroughly, preferably under vacuum. Ensure the solid is completely dry by checking for a constant weight, as residual solvent can affect purity and melting point analysis.[9][10]
Data Presentation: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Suitability for Hydrochloride Salts | Notes |
| Isopropanol (IPA) | 82.5 | Excellent | Often a preferred choice for recrystallizing hydrochloride salts.[11] |
| Ethanol (EtOH) | 78.4 | Good | Salts can have high solubility, potentially reducing yield.[11] |
| Ethanol/Water | Variable | Good | The water content can be adjusted to fine-tune solubility. |
| Acetonitrile | 81.6 | Fair | Can be effective, but solubility needs to be tested. |
| Water | 100 | High Solubility | Generally too good a solvent, leading to poor recovery unless used as an anti-solvent.[7] |
Section 3: Troubleshooting Guide
This section provides solutions to specific problems encountered during the purification process.
Q4: My product "oiled out" instead of crystallizing. What happened and how do I fix it?
A4: "Oiling out" occurs when the solid separates from the solution as a liquid instead of crystals.[12] This is often due to the melting point of the impure compound being depressed to below the temperature of the solution.[13]
-
Cause: High concentration of impurities or the boiling point of the solvent is higher than the melting point of the solute.
-
Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent and attempt to cool again, very slowly.[13]
-
Solution 2: Try adding a "seed crystal" of pure material to induce nucleation.[13]
-
Solution 3: If the issue persists, recover the material by removing the solvent and attempt purification by another method, such as column chromatography.[13]
Q5: I have a very low yield after recrystallization. What are the likely causes?
A5: Low yield is a common issue with several potential causes.
-
Cause 1: Too much solvent was used. This is the most frequent reason for poor recovery, as the solution never becomes sufficiently saturated upon cooling.[9][13]
-
Cause 2: Premature crystallization. The product crystallized during hot filtration.
-
Solution: Ensure the funnel and receiving flask are pre-heated. Use a slight excess of solvent to keep the compound dissolved, then concentrate the filtrate before cooling.[12]
-
-
Cause 3: Incomplete crystallization. Not enough time was allowed for cooling, or the solution was not cooled to a low enough temperature.
-
Solution: Allow the flask to stand at room temperature longer, then ensure it is thoroughly chilled in an ice bath.[8]
-
Q6: No crystals are forming, even after cooling in an ice bath. What should I do?
A6: This indicates a supersaturated solution that is resistant to nucleation.[12][13]
-
Solution 1: Induce Crystallization. Gently scratch the inside of the flask at the solution's surface with a glass rod.[8][13] The microscopic scratches provide nucleation sites for crystal growth.
-
Solution 2: Add a Seed Crystal. If available, add a tiny crystal of the pure product to the solution to initiate crystallization.[13]
-
Solution 3: Reduce Solvent Volume. As with low yield issues, you may have used too much solvent. Evaporate some of the solvent and try cooling again.[8][13]
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.
Section 4: Purity Assessment
After purification, it is essential to assess the purity of the this compound.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for quantifying the main component and detecting trace impurities, including positional isomers.[4]
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify the presence of any organic impurities.
By following these guidelines and troubleshooting steps, researchers can effectively purify this compound, ensuring the quality and reliability of this important chemical building block for subsequent synthetic applications.
References
- 1. US5599992A - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 2. CN105348140A - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 3. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Home Page [chem.ualberta.ca]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Stability and storage conditions for 2-Chloro-5-fluorophenylhydrazine hydrochloride
Welcome to the technical support guide for 2-Chloro-5-fluorophenylhydrazine hydrochloride (CAS RN: 502496-25-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this reagent, maximizing experimental success and ensuring laboratory safety. Phenylhydrazine derivatives are pivotal building blocks in synthetic chemistry, particularly in the synthesis of indole rings and other heterocyclic systems. However, their inherent reactivity and sensitivity to environmental conditions necessitate careful storage and handling to maintain their integrity.
This guide provides in-depth answers to frequently asked questions and a troubleshooting guide to address common issues encountered during its use, grounded in established safety and handling protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Several sources indicate that the compound is sensitive to light, moisture, and air; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[2] For enhanced stability, some suppliers advise refrigeration.[4] Always refer to the product label for any specific recommended storage temperature.
Q2: How sensitive is this compound to air and moisture?
A2: this compound is described as being hygroscopic, air-sensitive, and moisture-sensitive.[2][5] Exposure to humid air can lead to hydrolysis and degradation, which may compromise the purity and reactivity of the compound. It is crucial to handle the reagent quickly and in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure.
Q3: Are there any specific light sensitivity considerations?
A3: Yes, this compound is light-sensitive. Exposure to light, particularly UV radiation, can catalyze degradation. To mitigate this, store the compound in an amber or opaque vial and keep it in a dark place, such as a cabinet or refrigerator.
Q4: What are the signs of degradation for this compound?
A4: Visual signs of degradation can include a change in color (often darkening), clumping of the solid due to moisture absorption, or a noticeable change in texture. Chemically, degradation may not always be visible. If you observe a significant decrease in performance in your reactions, such as lower yields or the appearance of unexpected byproducts, degradation of the starting material should be considered a potential cause.
Q5: What is the recommended procedure for handling this reagent?
A5: Due to its hazardous nature—it is harmful if swallowed, inhaled, or comes into contact with skin[1][3]—all handling should be performed in a chemical fume hood.[4] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[1][4] Ensure that an eyewash station and safety shower are readily accessible.[4] Avoid creating dust when handling the solid.[1][2]
Troubleshooting Guide
Unexpected experimental results can often be traced back to the quality and handling of starting materials. This guide will help you troubleshoot common issues that may arise when using this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield in reaction (e.g., Fischer indole synthesis) | Degradation of the hydrazine hydrochloride due to improper storage (exposure to air, moisture, or light). | 1. Verify Storage: Confirm that the compound was stored in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere. 2. Perform a Quality Check: If possible, analyze a small sample of the reagent by NMR or LC-MS to check for impurities or degradation products. Compare with a reference spectrum if available. 3. Use a Fresh Batch: If degradation is suspected, use a fresh, unopened vial of the reagent for your reaction. |
| Formation of unexpected byproducts | The presence of impurities in the starting material from degradation. | 1. Analyze Byproducts: Characterize the unexpected byproducts to understand the side reactions occurring. This may provide clues about the nature of the impurities. 2. Purify the Reagent: If a fresh batch is unavailable, consider recrystallizing a small amount of the this compound to remove impurities. However, this should be done with caution and appropriate safety measures. |
| Inconsistent reaction outcomes between experiments | Inconsistent handling of the reagent, leading to varying degrees of exposure to air and moisture. | 1. Standardize Handling Protocol: Implement a strict, standardized procedure for handling the reagent. This should include minimizing the time the container is open and always handling it under an inert atmosphere. 2. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This prevents contamination of the entire stock with repeated openings. |
Experimental Workflow: Aliquoting for Long-Term Stability
To minimize degradation from repeated exposure to the atmosphere, follow this protocol for aliquoting newly received this compound.
-
Preparation: Move the sealed container of the reagent, along with several smaller, pre-dried amber glass vials with screw caps, into a glove box with an inert atmosphere (nitrogen or argon).
-
Equilibration: Allow the containers to equilibrate to the glove box atmosphere for at least 30 minutes.
-
Dispensing: Carefully open the main container and dispense the desired amount of the solid into each of the smaller vials.
-
Sealing: Tightly seal the caps of the smaller vials. Consider using paraffin film to further secure the seal.
-
Labeling and Storage: Clearly label each vial with the compound name, date of aliquoting, and any other relevant information. Store these aliquots in a cool, dark, and dry place.
Troubleshooting Logic Diagram
This diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.
References
Overcoming steric hindrance with 2-Chloro-5-fluorophenylhydrazine hydrochloride
Answering the call of complex molecular design, 2-Chloro-5-fluorophenylhydrazine hydrochloride serves as a critical building block for synthesizing highly functionalized indole scaffolds, which are cornerstones in pharmaceutical and agrochemical research.[1][2] However, the very substitutions that make this reagent valuable—the ortho-chloro and meta-fluoro groups—introduce significant electronic and steric challenges. The electron-withdrawing nature of the halogens can decelerate the reaction, while the chlorine atom's bulk can physically obstruct the key bond-forming steps required for cyclization, a classic case of steric hindrance.
This Technical Support Center is designed for the practicing scientist. It moves beyond simple protocols to dissect the mechanistic hurdles and provide field-tested strategies for overcoming the specific challenges posed by this compound in complex syntheses, particularly the renowned Fischer Indole Synthesis.
Technical Troubleshooting & FAQs
Q1: My Fischer Indole Synthesis is failing or giving very low yields with this compound and a sterically demanding ketone. What is the root cause?
A1: The primary challenge is the steric clash between the chlorine atom at the C2 position of the phenylhydrazine and the substituents on the ketone, especially those alpha to the carbonyl group. This steric repulsion creates a high energy barrier for two critical steps in the Fischer indole synthesis mechanism:
-
Hydrazone Formation: The initial condensation reaction between the hydrazine and the ketone can be slowed by bulky groups impeding the nucleophilic attack.
-
[3][3]-Sigmatropic Rearrangement: This is the rate-determining step and the most susceptible to steric effects.[4][5] For the rearrangement to occur, the molecule must adopt a specific, compact transition state. The ortho-chloro group can prevent the necessary orbital alignment, significantly increasing the activation energy and potentially halting the reaction or favoring side reactions.[6]
Furthermore, the strong electron-withdrawing effects of both chlorine and fluorine deactivate the aromatic ring, making the subsequent electrophilic cyclization step less favorable compared to reactions with electron-rich phenylhydrazines.[7]
Caption: Steric clash between the ortho-chloro group and a bulky ketone.
Q2: What specific strategies and catalysts can I use to overcome this steric barrier and drive the reaction to completion?
A2: Overcoming the high activation energy requires optimizing your reaction conditions, with catalyst selection being the most critical factor. A multi-faceted approach is often necessary.
For sterically hindered substrates, standard Brønsted acids (like HCl or H₂SO₄) are often insufficient.[5][8] You must employ more robust catalysts that can function effectively at higher temperatures.
| Catalyst Class | Examples | Mechanism of Action & Rationale |
| Strong Protic/Dehydrating Agents | Polyphosphoric Acid (PPA), Eaton's Reagent (P₂O₅ in MeSO₃H) | These act as both a powerful acid catalyst and a dehydrating agent, driving the equilibria toward product formation. PPA is often a highly effective first choice for difficult cyclizations.[1] |
| Lewis Acids | Zinc Chloride (ZnCl₂), Boron Trifluoride (BF₃), Scandium Triflate (Sc(OTf)₃) | Lewis acids coordinate to the nitrogen atoms, facilitating the key rearrangement and cyclization steps.[4] Sc(OTf)₃ is a particularly powerful, water-tolerant Lewis acid that can catalyze the reaction under demanding conditions.[9] |
| Heterogeneous Catalysts | Zeolites (e.g., Zeolite Beta) | These solid-state catalysts can offer shape selectivity, potentially favoring the formation of a desired regioisomer from an unsymmetrical ketone by constraining the transition state within their pores.[10] |
Microwave irradiation is a highly effective technique for overcoming steric hindrance.[11] It provides rapid, uniform, and localized heating, allowing the reaction mixture to reach the required high temperatures much faster and more efficiently than conventional heating.[12] This can dramatically reduce reaction times from many hours to mere minutes and often improves yields by minimizing the formation of degradation byproducts.[13][14]
-
High-Boiling Solvents: Use solvents that can accommodate the necessary high temperatures (140-200°C), such as toluene, xylene, or diglyme.
-
Solvent-Free Conditions: In some cases, heating the neat mixture of the hydrazine, ketone, and a catalyst like PPA can be highly effective.
-
Monitor Temperature Carefully: While high heat is necessary, excessive temperatures can cause decomposition. The optimal temperature should be determined empirically for each substrate pair.
Caption: Troubleshooting flowchart for a failing Fischer Indole Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol provides a robust starting point for overcoming steric hindrance using this compound.
Objective: Synthesize a 6-chloro-4-fluoro-indole derivative from a sterically hindered ketone.
Materials:
-
This compound (1.0 eq)
-
Sterically hindered ketone (e.g., 2,2-dimethylcyclohexanone) (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (20 mol%) or Zinc Chloride (ZnCl₂) (1.0 eq)
-
Ethanol or Toluene (Microwave-grade)
-
Microwave synthesis vial (10 mL) with a stir bar
Procedure:
-
Preparation: To a 10 mL microwave synthesis vial, add this compound, the ketone, and the chosen acid catalyst.
-
Solvent Addition: Add 3-5 mL of ethanol or toluene. Ethanol is often suitable for hydrazone formation, while toluene is better for higher temperature cyclizations.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:
-
Temperature: 150-180°C (ramp time: 2 minutes)
-
Time: 15-30 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
Stirring: High
-
-
Monitoring: After the initial run, cool the vial to room temperature. Carefully uncap and spot a small aliquot on a TLC plate to check for consumption of the starting material and formation of the indole product. If the reaction is incomplete, reseal and irradiate for another 10-15 minutes.
-
Work-up: Once the reaction is complete, cool the mixture and dilute it with ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final product.
Q3: I am observing significant byproduct formation. What are the likely side reactions and how can they be minimized?
A3: Under the harsh conditions required to overcome steric hindrance, several side reactions can compete with the desired indole formation.
-
Heterolytic N-N Bond Cleavage: This is a major competing pathway, especially with electron-deficient hydrazines or substrates that can form stabilized carbocations.[6] The weak N-N bond breaks, leading to the formation of 2-chloro-5-fluoroaniline and other degradation products.
-
Mitigation: Use of Lewis acids like ZnCl₂ can sometimes stabilize the N-N bond and favor the desired rearrangement. Milder, yet effective, conditions (e.g., optimized microwave heating) can also reduce this pathway by minimizing overall thermal stress on the molecule.
-
-
Incomplete Reaction: The reaction may successfully form the hydrazone and even undergo the sigmatropic rearrangement, but fail at the final cyclization and ammonia elimination step.
-
Mitigation: Ensure a sufficiently strong acid and anhydrous conditions are present for the final cyclization. Adding a dehydrating agent can be beneficial.
-
Caption: Fischer Indole Synthesis workflow highlighting the critical rearrangement step and competing side reactions.
Q4: What are the key safety considerations when handling this compound?
A4: As with all hydrazine derivatives, proper safety protocols are mandatory.
-
Toxicity: This compound is harmful if swallowed, inhaled, or in contact with skin.[15][16][17] It is an irritant to the eyes, skin, and respiratory system.
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles.[18]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines. Do not pour down the drain.[15]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of fluorinated indoles as RNA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpr.com [ijrpr.com]
- 13. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Temperature Optimization for Reactions with 2-Chloro-5-fluorophenylhydrazine hydrochloride
An in-depth guide to optimizing reaction temperatures when using 2-Chloro-5-fluorophenylhydrazine hydrochloride, presented by the BenchChem Technical Support Team.
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction temperatures when working with this compound. Our focus is on providing practical, field-proven insights grounded in chemical principles to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in reactions involving this compound?
Temperature is a critical parameter that directly influences both the rate and outcome of a chemical reaction. In the context of this reagent, temperature primarily governs:
-
Reaction Kinetics: Most reactions, including the formation of hydrazones and subsequent cyclizations like the Fischer indole synthesis, have a significant activation energy barrier. Elevated temperatures provide the necessary energy for molecules to overcome this barrier, leading to a faster reaction rate.[1] The key[2][2]-sigmatropic rearrangement step in the Fischer synthesis is particularly temperature-sensitive.[3]
-
Reagent and Product Stability: While higher temperatures increase reaction speed, excessive heat can cause the decomposition of the starting hydrazine, intermediates, or the final product, leading to lower yields and the formation of impurities.[1][3] Arylhydrazines can be thermally sensitive, and it is crucial to find a balance between an efficient reaction rate and the stability of the compounds involved.[4]
-
Solubility: Temperature affects the solubility of reagents. Ensuring all components, including the this compound salt, are fully dissolved in the reaction solvent is essential for a homogeneous reaction and optimal results.
Q2: My Fischer indole synthesis is yielding a complex mixture of byproducts. Could temperature be the cause?
Yes, improper temperature control is a frequent cause of byproduct formation. Excessively high temperatures or prolonged reaction times can lead to decomposition and side reactions.[1][5]
The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring of 2-Chloro-5-fluorophenylhydrazine can influence the stability of the hydrazone and subsequent intermediates. This may alter the optimal temperature window compared to unsubstituted phenylhydrazine.
Troubleshooting Steps:
-
Lower the Temperature: Reduce the reaction temperature by 10-20 °C and monitor the progress. A slightly slower, more controlled reaction is often cleaner.
-
Reduce Reaction Time: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. Once the starting material is consumed, work up the reaction immediately to prevent the product from degrading.
-
Consider a Different Catalyst: Some acid catalysts require milder conditions. If you are using a strong acid like polyphosphoric acid (PPA) at high temperatures, consider switching to p-toluenesulfonic acid (p-TSA) or a Lewis acid like ZnCl₂, which may allow for lower reaction temperatures.[1][5]
Q3: How do I determine the optimal starting temperature for a Fischer indole synthesis with this reagent?
The optimal temperature is highly dependent on the specific ketone or aldehyde, the solvent, and the acid catalyst used.[2] A universal temperature does not exist. However, a systematic approach can identify the ideal conditions efficiently.
Recommended Starting Points:
-
Conventional Heating: For reactions in solvents like acetic acid, ethanol, or toluene, start at the solvent's reflux temperature for several hours.[2] For high-boiling solvents, begin with a conservative temperature around 80-100 °C.
-
Microwave-Assisted Synthesis: Microwave heating can significantly accelerate the reaction, often allowing for higher temperatures over shorter periods.[1][3] A starting point of 150 °C for 10-15 minutes is a common condition for microwave-assisted Fischer indole syntheses.[1]
The following table summarizes general starting conditions.
| Heating Method | Catalyst System | Solvent | Starting Temperature (°C) | Key Considerations |
| Conventional | Brønsted Acid (HCl, H₂SO₄) | Acetic Acid | Reflux (~118 °C) | Acetic acid can also act as a solvent. Monitor for charring. |
| Conventional | Polyphosphoric Acid (PPA) | Neat or High-Boiling Solvent | 100 °C, then ramp to 150-160 °C | PPA is viscous; ensure vigorous stirring for good heat transfer.[1] |
| Conventional | Lewis Acid (ZnCl₂) | Toluene | Reflux (~111 °C) | Often requires azeotropic removal of water. |
| Microwave | p-TSA | THF / Ethanol | 150 °C | Reaction times are short (5-20 min). Pressure monitoring is critical.[1] |
Troubleshooting Guide: Low Yield and Incomplete Conversion
Low yield is one of the most common issues encountered. The following guide provides a logical workflow to diagnose and resolve temperature-related problems.
Problem: The reaction is very slow or has stalled (incomplete conversion).
-
Probable Cause: The reaction temperature is too low to overcome the activation energy of the rate-determining step (often the[2][2]-sigmatropic rearrangement).[1]
-
Solution:
-
Confirm Reagent Purity: Ensure your this compound and carbonyl compound are pure. Impurities can inhibit the reaction.
-
Incremental Temperature Increase: Raise the temperature in 10 °C increments, holding for 30-60 minutes at each new setpoint. Monitor the reaction progress by TLC.
-
Switch to a Higher-Boiling Solvent: If you are limited by the boiling point of your current solvent, switch to one with a higher boiling point (e.g., from ethanol to toluene or xylene).
-
Consider Microwave Heating: Microwave synthesis is highly effective at overcoming high activation barriers due to its rapid and efficient heating mechanism.[3]
-
The logical flow for troubleshooting these common issues can be visualized as follows.
Caption: A decision-making diagram for troubleshooting common temperature-related issues.
Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis
This protocol is a representative example for the synthesis of an indole from this compound and a generic ketone (e.g., butanone).
Safety Precaution: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Arylhydrazines can be toxic and irritants.[6]
Materials:
-
This compound (1 eq.)
-
Butanone (1.05 eq.)
-
Tetrahydrofuran (THF), anhydrous (to make a 0.6 M solution)
-
Microwave reactor vial with a stir bar
Procedure:
-
Preparation: To a microwave vial, add this compound (1 eq.) and butanone (1.05 eq.).
-
Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.6 M.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature to 150 °C and the reaction time to 15 minutes with stirring.[1]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature before carefully opening it.
-
Work-up: Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The general workflow for this experimental procedure is outlined below.
Caption: A typical experimental workflow for microwave-assisted Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2-Chloro-4-fluorophenyl)hydrazine | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 2-Chloro-5-fluorophenylhydrazine hydrochloride
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluorophenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on managing impurities and troubleshooting common experimental challenges. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure the integrity and success of your work.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of this compound is a well-established two-step process, commencing with the diazotization of 2-chloro-5-fluoroaniline, followed by the reduction of the resulting diazonium salt. Precise control over reaction parameters is paramount to minimize the formation of impurities and maximize the yield and purity of the final product.
II. Troubleshooting Guide: A Proactive Approach to Purity
This section addresses specific issues that may arise during the synthesis, providing insights into their root causes and actionable solutions.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) |
| Low Yield of Diazonium Salt | 1. Incomplete Diazotization: Insufficient nitrous acid or reaction time. 2. Decomposition of Diazonium Salt: Temperature exceeding 5°C. | 1. Ensure a slight excess of sodium nitrite. Test for completion using starch-iodide paper. 2. Maintain strict temperature control (0-5°C) using an ice-salt bath.[1] |
| Formation of Tarry, Dark-Colored Byproducts | 1. Diazonium Salt Decomposition: Elevated temperatures lead to phenolic impurities. 2. Azo Coupling: Reaction of the diazonium salt with unreacted 2-chloro-5-fluoroaniline. | 1. Rigorously maintain the reaction temperature below 5°C.[1] 2. Ensure sufficient acidity to fully protonate the starting aniline, preventing it from acting as a coupling agent.[1] |
| Incomplete Reduction of Diazonium Salt | 1. Insufficient Reducing Agent: Inadequate stoichiometry of the reducing agent (e.g., sodium sulfite, stannous chloride). 2. Suboptimal pH for Reduction: The pH of the reaction mixture is outside the optimal range for the chosen reducing agent. | 1. Use a molar excess of the reducing agent. 2. Adjust the pH of the reaction mixture to the optimal range for the specific reducing agent being used. |
| Product Contaminated with Inorganic Salts | 1. Carryover from Reduction Step: Inadequate removal of salts like sodium sulfate after reduction with sodium sulfite. 2. Improper Washing of the Final Product: Insufficient washing of the filtered product. | 1. Ensure the product is thoroughly washed with cold water or an appropriate solvent to remove residual inorganic salts. 2. Consider recrystallization as a final purification step. A patent for a similar compound suggests that the crystalline hydrochloride can be isolated free of inorganic salts.[2][3] |
| Presence of Positional Isomers in the Final Product | 1. Impure Starting Material: The initial 2-chloro-5-fluoroaniline may contain other chloro-fluoroaniline isomers. | 1. Analyze the purity of the starting material by HPLC before beginning the synthesis. If necessary, purify the starting material by recrystallization or column chromatography. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the diazotization step?
A1: The most critical parameters are temperature and acidity . The reaction should be maintained between 0-5°C to prevent the decomposition of the thermally unstable diazonium salt.[1] High acidity, typically using hydrochloric acid, is crucial to generate the active diazotizing agent (nitrosonium ion) and to protonate the starting aniline, thereby preventing unwanted side reactions like azo coupling.[1]
Q2: How can I confirm the formation of the diazonium salt before proceeding to the reduction step?
A2: A simple and effective method is to perform a coupling reaction on a small aliquot of the reaction mixture. Adding a few drops of the diazotization mixture to a basic solution of a coupling agent, such as 2-naphthol, will result in the formation of a brightly colored azo dye (typically red or orange), indicating the presence of the diazonium salt.[1]
Q3: What are the common impurities I should expect and how can I detect them?
A3: Common impurities include:
-
Unreacted 2-chloro-5-fluoroaniline: The starting material.
-
Positional Isomers: Such as other isomers of chlorofluorophenylhydrazine, arising from impurities in the starting material.
-
Phenolic Impurities: Formed from the decomposition of the diazonium salt at elevated temperatures.
-
Inorganic Salts: Byproducts from the reaction, such as sodium chloride or sodium sulfate.
A robust High-Performance Liquid Chromatography (HPLC) method is the most effective way to detect and quantify these impurities. A study on similar compounds suggests that a C18 column can effectively separate positional isomers and the starting aniline.[4]
Q4: What is the recommended method for purifying the final product?
A4: Recrystallization is a highly effective method for purifying this compound. A common procedure for similar phenylhydrazine hydrochlorides involves dissolving the crude product in hot water, optionally treating with activated charcoal to remove colored impurities, followed by the addition of concentrated hydrochloric acid and cooling to induce crystallization of the purified hydrochloride salt.[5] This method is effective at removing both organic and inorganic impurities.
IV. Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Filtration: Hot filter the solution to remove the activated charcoal or any insoluble impurities.
-
Precipitation: To the hot filtrate, slowly add concentrated hydrochloric acid.
-
Crystallization: Cool the mixture in an ice bath to facilitate the crystallization of the purified product.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Protocol 2: HPLC Method for Impurity Profiling
This method is adapted from literature for similar compounds and may require optimization for your specific instrumentation and impurity profile.[4]
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer, e.g., phosphate buffer)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
V. References
-
Organic Syntheses Procedure. (n.d.). Phenylhydrazine. Retrieved from orgsyn.org.
-
Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). RASĀYAN Journal of Chemistry, 17(4).
-
Processes for the diazotization of 2,5-dichloroanilines. (2015). Google Patents.
-
(2-chloro-5-fluorophenyl)hydrazine hydrochloride (C6H6ClFN2). (n.d.). PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov.
-
Process for the preparation of 2-fluorophenylhydrazine. (1996). Google Patents.
-
2-Chloro-5-fluorophenylhydrazine HCl, min 98%, 100 grams. (n.d.). Aladdin Scientific. Retrieved from aladdin-sci.com.
-
Process for the preparation of 2-fluorophenylhydrazine. (1997). Google Patents.
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Organic Chemistry: An Indian Journal.
-
502496-25-5|(2-Chloro-5-fluorophenyl)hydrazine hydrochloride|BLD Pharm. (n.d.). BLD Pharm. Retrieved from bldpharm.com.
-
(2-Chloro-5-fluorophenyl)hydrazine hydrochloride - CAS:502496-25-5. (n.d.). Sunway Pharm Ltd. Retrieved from 3wpharm.com.
-
Preparation method for 4-chlorophenylhydrazine hydrochloride. (2014). Google Patents.
-
(2-Chloro-5-fluorophenyl)hydrazine. (n.d.). PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov.
-
Preparation method for 2-chlorophenylhydrazine. (2008). Google Patents.
-
2-Chloro-5-fluoroaniline. (n.d.). PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov.
-
Chromatographic methods of determining hydrazine and its polar derivatives. (2012). Journal of Chemistry.
-
Exploring Flow Procedures for Diazonium Formation. (2016). Molecules.
-
Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. (n.d.). BenchChem. Retrieved from benchchem.com.
-
NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. (n.d.). UPB Scientific Bulletin, Series B.
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). RASĀYAN Journal of Chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 3. US5599992A - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low conversion rates in phenylhydrazine reactions
Welcome to the technical support center for troubleshooting phenylhydrazine reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving phenylhydrazine, with a particular focus on the widely used Fischer indole synthesis.
Introduction: Understanding Phenylhydrazine's Reactivity
Phenylhydrazine (C₆H₅NHNH₂) is a versatile reagent in organic synthesis, most notably for its role in the Fischer indole synthesis, the formation of phenylhydrazones with carbonyl compounds, and as a precursor for various pharmaceuticals and dyes.[1][2] Its reactivity stems from the nucleophilic terminal nitrogen of the hydrazine moiety. However, this reactivity is also paired with inherent instability; phenylhydrazine is susceptible to oxidation by air and light, which can be a primary source of low yields.[3][4][5] This guide will walk you through a logical troubleshooting process to enhance the success of your reactions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common questions and issues encountered during phenylhydrazine reactions in a direct Q&A format.
Q1: My reaction is showing low or no conversion. Where do I start troubleshooting?
A1: Low conversion is the most frequent issue and typically points to one of three areas: reagent quality, reaction conditions, or underlying mechanistic hurdles.
First, assess the quality of your phenylhydrazine . It should be a pale yellow liquid or solid.[6] If it has darkened to a reddish-brown color, it has likely oxidized and should be purified or discarded.[3][5] Phenylhydrazine is best stored under an inert atmosphere (nitrogen or argon) in a dark, cool place.[3][7] For enhanced stability, storing and using the phenylhydrazine hydrochloride salt is a common and effective strategy.[3][8]
Second, re-evaluate your reaction setup . Phenylhydrazine reactions, particularly the Fischer indole synthesis, are sensitive. For substrates prone to oxidation, conducting the reaction under an inert atmosphere is recommended.[9]
The troubleshooting workflow below provides a systematic approach to diagnosing the problem.
Caption: Troubleshooting workflow for low conversion rates.
Q2: I'm performing a Fischer indole synthesis and seeing multiple spots on my TLC, but very little product. What are the likely side reactions?
A2: The Fischer indole synthesis is notorious for potential side reactions. Observing multiple byproducts is common when conditions are not optimal.[9]
-
N-N Bond Cleavage: This is a critical competing pathway, especially when the carbonyl substrate has strong electron-donating substituents.[10][11] The acid catalyst required for the desired[3][3]-sigmatropic rearrangement can also promote heterolytic cleavage of the weak N-N bond, leading to aniline and iminium intermediates instead of the indole.[10][11] If you suspect this is an issue, switching from a Brønsted acid to a Lewis acid (e.g., ZnCl₂, BF₃) can sometimes favor the desired cyclization.[2][12]
-
Aldol Condensation: If your aldehyde or ketone substrate can self-condense, this can be a significant competing reaction.[9]
-
Reductive C-N Bond Cleavage: In some cases, the hydrazine C-N bond can cleave, leading to the formation of anilines.
Minimizing these side reactions requires careful control over reaction temperature, time, and catalyst choice.[9]
Q3: Should I use phenylhydrazine freebase or the hydrochloride salt?
A3: The choice depends on your specific reaction and the stability of the freebase.
-
Phenylhydrazine Hydrochloride (PhNHNH₂·HCl): This salt is a white to off-white solid, which is significantly more stable to air and light than the freebase.[3][8] It is often used directly in reactions that require an acidic catalyst, such as the Fischer indole synthesis, where the HCl can serve as the catalyst or co-catalyst.[13]
-
Phenylhydrazine (Freebase): The freebase is an oily liquid that is required for reactions run under neutral or basic conditions.[14] However, it is less stable.[3] If your procedure calls for the freebase but you only have the hydrochloride salt, you can liberate the freebase through a simple acid-base extraction.
Protocol: Freebase Liberation from Phenylhydrazine Hydrochloride
-
Dissolve the phenylhydrazine hydrochloride in water.
-
Cool the solution in an ice bath.
-
Slowly add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) with stirring until the solution is basic (check with pH paper).
-
The phenylhydrazine freebase will separate as an oily layer.
-
Extract the freebase into an organic solvent like dichloromethane or ether.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure. The resulting oil should be used immediately for the best results.
Q4: My reaction seems to stall. How can I drive it to completion?
A4: A stalled reaction can be due to catalyst deactivation, insufficient temperature, or an equilibrium that doesn't favor the product.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the appearance of the product.[15][16] This will confirm if the reaction has indeed stalled or is just slow.
-
Catalyst: In acid-catalyzed reactions, ensure you are using a sufficient amount. For the Fischer indole synthesis, both Brønsted acids (HCl, H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, BF₃) are common.[9][12] Polyphosphoric acid (PPA) is often a very effective medium and catalyst for this reaction.[9]
-
Temperature: Many Fischer indolizations require elevated temperatures to overcome the activation energy of the key[3][3]-sigmatropic rearrangement step.[9] If the reaction is sluggish, cautiously increasing the temperature while monitoring the TLC for product formation versus decomposition can be beneficial. Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing efficient and rapid heating.[9]
-
Reaction Time: Some reactions are simply slow. If TLC shows a gradual increase in product over time with minimal byproduct formation, extending the reaction time may be all that is needed.[17]
Part 2: Optimizing Reaction Conditions
Systematic optimization is key to improving conversion rates. The following table summarizes key parameters and their impact, particularly for the Fischer indole synthesis.
| Parameter | Options & Considerations | Rationale & Causality |
| Catalyst | Brønsted Acids: HCl, H₂SO₄, p-TsOHLewis Acids: ZnCl₂, BF₃, AlCl₃Other: Polyphosphoric Acid (PPA) | The catalyst is crucial for protonating the hydrazone, which facilitates tautomerization to the key ene-hydrazine intermediate and the subsequent[3][3]-sigmatropic rearrangement.[2][12] The optimal choice is substrate-dependent. Lewis acids can be more effective in cases where Brønsted acids promote N-N bond cleavage.[10] |
| Solvent | Acetic Acid, Ethanol, Toluene, Dioxane, DMSO, or neat (solvent-free) | The solvent must be stable to the reaction conditions (especially the acid and heat). Polar solvents can help solubilize reactants and intermediates.[9] In some cases, running the reaction neat can be highly effective.[9] |
| Temperature | Room Temperature to >150 °C (Reflux or Microwave) | The reaction often requires heat to proceed.[9] However, excessive temperatures can cause decomposition of starting materials, intermediates, or the final product. The optimal temperature is a balance between reaction rate and stability. |
| Atmosphere | Air or Inert (N₂, Ar) | For sensitive substrates, an inert atmosphere prevents the oxidation of phenylhydrazine and other electron-rich species, minimizing the formation of tar-like byproducts.[3][9] |
Part 3: Analytical Monitoring
Effective and timely monitoring is crucial for troubleshooting and optimization.
Protocol: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel plate.
-
Spotting:
-
On the left, spot a dilute solution of your starting phenylhydrazine.
-
In the middle, spot a dilute solution of your starting aldehyde or ketone.
-
On the right, carefully spot a small amount of your reaction mixture using a capillary tube.
-
-
Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the pencil line.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.
-
Interpretation: As the reaction proceeds, you should see the spots corresponding to your starting materials diminish in intensity, while a new spot corresponding to your product appears. This allows you to determine the optimal reaction time and diagnose issues like stalling or byproduct formation.[15]
References
- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Page loading... [guidechem.com]
- 4. nj.gov [nj.gov]
- 5. chembk.com [chembk.com]
- 6. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Phenylhydrazine hydrochloride | 59-88-1 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. glasp.co [glasp.co]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Effect of Solvent Choice on 2-Chloro-5-fluorophenylhydrazine Hydrochloride Reactivity
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2-Chloro-5-fluorophenylhydrazine hydrochloride, with a specific focus on how solvent selection critically impacts its reactivity, particularly in the context of the Fischer indole synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the handling and reactivity of this compound.
Q1: What are the general solubility characteristics of this compound?
As a hydrochloride salt, this compound is ionic and therefore exhibits poor solubility in nonpolar organic solvents like hexanes, toluene, or diethyl ether. It requires polar solvents for effective dissolution.[1][2][3]
-
Polar Protic Solvents: Solvents like methanol, ethanol, water, and acetic acid are generally effective.[4] They can solvate both the phenylhydrazinium cation and the chloride anion through hydrogen bonding and ion-dipole interactions.[5][6] Mixtures such as ethanol/water are often used for recrystallization.[4]
-
Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can also dissolve the salt, primarily by solvating the cation.[4] However, anion solvation is less effective than in protic solvents, which can sometimes be advantageous for subsequent reaction steps.[7]
Q2: How do polar protic and polar aprotic solvents fundamentally differ in their effect on reactions with this reagent?
The key difference lies in their ability to act as hydrogen bond donors.[8]
-
Polar Protic Solvents (e.g., acetic acid, ethanol) have O-H or N-H bonds. They can:
-
Stabilize Ions: Effectively solvate both cations and anions, which is crucial for dissolving the starting material and stabilizing charged intermediates in a reaction sequence.[5]
-
Participate in Reactions: Act as a proton source or a proton shuttle, which is mechanistically important in acid-catalyzed reactions like the Fischer indole synthesis.[9] For instance, glacial acetic acid often serves as both the solvent and the acid catalyst.[10][11]
-
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack O-H or N-H bonds. They:
-
Solvate Cations Well: Their high polarity allows them to dissolve charged species.[8]
-
Poorly Solvate Anions: They leave anions relatively "free" or unsolvated. While less relevant for the starting salt, this property can dramatically increase the reactivity of anionic nucleophiles in other reaction types.[7] In the context of the Fischer synthesis, their primary role is to provide a polar medium to dissolve reactants and support polar transition states.
-
Q3: What is the primary application for this compound, and why is solvent choice so critical?
The most prominent application is the Fischer indole synthesis , a powerful reaction for creating the indole ring system found in countless pharmaceuticals and natural products.[9][12][13] Solvent choice is critical because it directly influences several key parameters of the synthesis:
-
Solubility: Ensures the reactants are in the same phase to react.
-
Reaction Rate: The polarity of the solvent can stabilize or destabilize transition states, affecting the reaction kinetics.[14]
-
Reaction Pathway and Yield: The solvent can influence the delicate equilibrium between the hydrazone and enamine intermediates and can mediate the efficiency of the key[15][15]-sigmatropic rearrangement.[16][17]
-
Regioselectivity: When using unsymmetrical ketones, the solvent can play a decisive role in which indole regioisomer is formed.[15][18]
Part 2: Troubleshooting Guide for Experimental Issues
This section is formatted to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: My reaction is sluggish, or the starting material won't fully dissolve.
-
Symptoms: The reaction mixture is a heterogeneous slurry even after heating. TLC analysis shows significant unreacted starting material over an extended period.
-
Probable Cause: The chosen solvent has insufficient polarity to dissolve the this compound salt. Nonpolar and weakly polar solvents (e.g., toluene, THF, dichloromethane) are often poor choices for the initial step.
-
Troubleshooting & Solutions:
-
Switch to a Polar Protic Solvent: Glacial acetic acid is an excellent first choice as it serves as both a solvent and a catalyst.[10] Ethanol or methanol are also effective, often with an additional acid catalyst.
-
Consider High-Boiling Polar Aprotic Solvents: For reactions requiring higher temperatures, DMF or DMSO can be effective, though they may complicate product workup.
-
Use a Co-Solvent System: If the carbonyl component is very nonpolar, a mixture of solvents might be necessary. For example, starting the reaction in ethanol to dissolve the hydrazine salt before adding a solution of the ketone in THF. However, this can be complex to optimize.
-
Issue 2: I'm getting a low yield of the desired indole.
-
Symptoms: The reaction works, but the isolated yield is poor. TLC may show a complex mixture of byproducts.
-
Probable Cause: The reaction conditions are promoting side reactions or decomposition. The key[15][15]-sigmatropic rearrangement is sensitive and competes with other pathways.[10][16]
-
Troubleshooting & Solutions:
-
Optimize Acid Catalyst and Solvent Synergy: The strength of the acid is mediated by the solvent. In a solvent like acetic acid, the acidity is moderated. Using a strong acid like H₂SO₄ or polyphosphoric acid (PPA) in a non-basic solvent can dramatically increase the reaction rate but may also promote decomposition if not carefully controlled.[9]
-
Control Temperature: High temperatures can favor decomposition. A solvent with a suitable boiling point allows for precise temperature control. Refluxing in ethanol (~78 °C) is milder than refluxing in acetic acid (~118 °C).
-
Protect from Oxidation: Indoles can be sensitive to oxidation, especially at high temperatures, leading to colored impurities and lower yields.[10] Running the reaction under an inert atmosphere (N₂ or Ar) can mitigate this, particularly when using high-boiling point solvents.
-
Issue 3: When using an unsymmetrical ketone, I'm getting a mixture of regioisomers.
-
Symptoms: NMR analysis of the product shows two distinct sets of signals corresponding to both possible indole isomers.
-
Probable Cause: This is a classic challenge in Fischer indole synthesis.[10] The reaction proceeds through an enamine intermediate, and an unsymmetrical ketone can form two different enamines. The ratio of these enamines, which is influenced by both steric and electronic factors, often dictates the final product ratio. The solvent and acid catalyst play a crucial role in this equilibrium.[15]
-
Troubleshooting & Solutions:
-
Vary the Solvent/Acid System: The regioselectivity is highly dependent on the reaction conditions.
-
Thermodynamic vs. Kinetic Control: Less acidic conditions and non-coordinating solvents may favor the formation of the more thermodynamically stable (more substituted) enamine. Stronger acids and coordinating solvents (like THF) can influence the protonation steps and potentially favor the kinetically formed (less sterically hindered) enamine.[15]
-
-
Screen Different Catalysts: Switching from a Brønsted acid (like HCl or acetic acid) to a Lewis acid (like ZnCl₂ or BF₃·OEt₂) can significantly alter the product ratio, as the coordination of the Lewis acid to the nitrogen atoms influences the subsequent rearrangement.[12][13] The choice of solvent will, in turn, affect the activity of the Lewis acid.
-
Issue 4: I'm detecting aniline byproducts, suggesting my starting material is degrading.
-
Symptoms: Mass spectrometry or GC-MS analysis reveals the presence of 2-chloro-5-fluoroaniline, and the indole yield is correspondingly low.
-
Probable Cause: The reaction is favoring a competing N-N bond cleavage pathway over the desired[15][15]-sigmatropic rearrangement. This is particularly problematic for hydrazones with strong electron-donating substituents, which can stabilize the iminyl carbocation formed after N-N bond scission.[16][17]
-
Troubleshooting & Solutions:
-
Use Milder Conditions: This side reaction is often promoted by excessively strong acids or high temperatures.[10] Try using a weaker acid (e.g., acetic acid) or running the reaction at a lower temperature for a longer time.
-
Favor the Sigmatropic Rearrangement: The[15][15]-sigmatropic rearrangement proceeds through a highly ordered, polar transition state. Using a polar solvent (protic or aprotic) can help stabilize this transition state more than the transition state for N-N bond cleavage, thus favoring the desired indole formation.
-
Part 3: Data Summaries & Experimental Protocols
Table 1: Solvent Selection Guide for Reactions with 2-Chloro-5-fluorophenylhydrazine HCl
| Solvent | Type | Dielectric Constant (ε at 20°C) | Boiling Point (°C) | Key Considerations for Fischer Indole Synthesis |
| Glacial Acetic Acid | Polar Protic | 6.2 | 118 | First Choice. Acts as both solvent and acid catalyst. Good for a wide range of substrates. |
| Ethanol | Polar Protic | 25 | 78 | Good solubility for the salt. Requires an external acid catalyst (e.g., H₂SO₄, HCl). Milder reaction temperatures. |
| Methanol | Polar Protic | 33 | 65 | Similar to ethanol but with a lower boiling point. Good for initial screening at low temperatures. |
| Water | Polar Protic | 80 | 100 | Excellent solubility for the salt, but can interfere with hydrazone formation (hydrolysis) and is not ideal for the cyclization step. Often used in mixtures. |
| Polyphosphoric Acid (PPA) | Polar Protic | ~30-40 | Decomposes | Often used as both catalyst and solvent at high temperatures (>100 °C) for difficult cyclizations. Highly viscous. |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | High boiling point allows for a wide temperature range. Good solvating power. Can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Very high boiling point and strong solvating power.[4] Can promote oxidation at high temperatures. |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Moderate boiling point. Less common for this reaction but can be used. |
| Toluene | Nonpolar | 2.4 | 111 | Not Recommended. Poor solubility for the hydrochloride salt. Sometimes used for the cyclization step if the hydrazone is pre-formed and isolated. |
Experimental Protocol: Fischer Indole Synthesis of 7-Chloro-4-fluoro-1,2,3,4-tetrahydrocarbazole
This protocol describes a general procedure for the reaction of this compound with cyclohexanone, where the choice of solvent is critical.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid (Solvent and Catalyst)
-
Ethanol (for recrystallization)
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add glacial acetic acid (approx. 5-10 mL per gram of hydrazine). Stir the mixture. The salt should dissolve to form a clear or slightly colored solution.
-
Causality Note: Acetic acid is chosen here because it effectively dissolves the polar starting material and provides the necessary acidic environment to catalyze both the initial hydrazone formation and the subsequent cyclization steps.[10]
-
-
Addition of Carbonyl: Add cyclohexanone (1.0-1.1 eq) to the solution dropwise at room temperature. A slight exotherm may be observed, and the color of the solution may change.
-
Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using 20% ethyl acetate in hexanes).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol to remove nonpolar impurities.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.
Part 4: Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common issues based on experimental observations.
Caption: A decision tree for troubleshooting common Fischer indole synthesis problems.
Diagram 2: Solvent Influence on Regioselectivity
This diagram illustrates the critical equilibrium between two enamine intermediates from an unsymmetrical ketone, which dictates the final product ratio.
Caption: Solvent effects on the enamine equilibrium controlling regioselectivity.
References
- 1. 502496-25-5|(2-Chloro-5-fluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 2. PubChemLite - (2-chloro-5-fluorophenyl)hydrazine hydrochloride (C6H6ClFN2) [pubchemlite.lcsb.uni.lu]
- 3. (2-Chloro-5-fluorophenyl)hydrazine hydrochloride - CAS:502496-25-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-5-fluorophenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for selecting the appropriate catalyst system for cross-coupling reactions involving 2-Chloro-5-fluorophenylhydrazine hydrochloride. It addresses common challenges and offers troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in a palladium-catalyzed cross-coupling reaction?
A1: The primary challenges stem from the electronic properties and the presence of the hydrazine moiety in this compound.
-
Reduced Nucleophilicity: The electron-withdrawing effects of the chlorine and fluorine atoms on the phenyl ring decrease the electron density on the hydrazine nitrogens. This reduces the nucleophilicity of the hydrazine, making it a less reactive coupling partner.[1]
-
Substrate Complexity: The presence of two nitrogen atoms in the hydrazine group can lead to undesired side reactions, such as double arylation, where the aryl halide couples with both nitrogen atoms.
-
Aryl Chloride Activation: Aryl chlorides are generally less reactive than aryl bromides or iodides in palladium-catalyzed cross-coupling reactions.[2][3] The carbon-chlorine bond is stronger and requires a more active catalyst to undergo oxidative addition to the palladium center.[2]
-
Hydrochloride Salt: The starting material is a hydrochloride salt, which means a base is required to neutralize the salt and generate the free hydrazine before it can participate in the catalytic cycle. The choice of base is critical to avoid catalyst deactivation or undesired side reactions.
Q2: Which type of cross-coupling reaction is most suitable for forming a C-N bond with this compound?
A2: The Buchwald-Hartwig amination is the most widely used and effective method for forming carbon-nitrogen (C-N) bonds between aryl halides and amines or hydrazines.[4][5] This reaction utilizes a palladium catalyst with specialized phosphine ligands to facilitate the coupling of a wide range of substrates, including electron-deficient aryl chlorides and complex amines.[4][6]
While other methods for C-N bond formation exist, the Buchwald-Hartwig amination offers broad functional group tolerance and generally proceeds under milder conditions compared to classical methods like the Ullmann condensation.[4]
Catalyst System Selection: A Step-by-Step Guide
Q3: How do I select the optimal palladium catalyst and ligand for my reaction?
A3: The choice of the palladium source and, more importantly, the phosphine ligand is crucial for a successful Buchwald-Hartwig amination with a challenging substrate like this compound.
-
Palladium Precatalysts: For consistent and reproducible results, it is highly recommended to use well-defined, air-stable palladium precatalysts.[1][7] These complexes, such as the G3 or G4 Buchwald precatalysts, readily generate the active monoligated Pd(0) species in the reaction mixture.[7] Using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can sometimes lead to inconsistencies in catalyst activation.[8]
-
Ligand Selection: The key to overcoming the challenges of an electron-deficient aryl chloride and a weakly nucleophilic hydrazine lies in the choice of a bulky, electron-rich phosphine ligand.[1][2] These ligands promote the critical steps of the catalytic cycle: oxidative addition and reductive elimination.[1]
-
For Aryl Chlorides: Modern biaryl phosphine ligands are specifically designed for the challenging activation of aryl chlorides.[9]
Ligand Key Features XPhos Highly effective for a broad range of C-N couplings. RuPhos Often successful for coupling with N-H containing heterocycles.[10] BrettPhos Excellent for sterically hindered substrates and challenging couplings.[10] -
N-Heterocyclic Carbenes (NHCs): In some cases, palladium-NHC complexes can offer superior stability and activity, especially for difficult couplings.[11]
-
Workflow for Catalyst Screening
Caption: Catalyst screening workflow for Buchwald-Hartwig amination.
Q4: What is the role of the base, and which one should I use?
A4: The base plays a critical role in the Buchwald-Hartwig amination.[2][12][13] Its primary functions are to deprotonate the hydrazine hydrochloride to the free base and then to deprotonate the N-H bond of the coordinated hydrazine in the catalytic cycle, forming the palladium-amido complex that precedes reductive elimination.[2][12]
For coupling with a weakly nucleophilic hydrazine and an aryl chloride, a strong, non-nucleophilic base is typically required.[1]
| Base | Advantages | Considerations |
| Sodium tert-butoxide (NaOtBu) | Commonly used and highly effective.[1] | Can be sensitive to moisture. |
| Potassium tert-butoxide (KOtBu) | Similar to NaOtBu, often used interchangeably.[1] | |
| Lithium bis(trimethylsilyl)amide (LHMDS) | A strong, sterically hindered base that is particularly effective for unprotected N-H heterocycles.[10] | Usually handled as a solution in an organic solvent. |
Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally not effective for this type of transformation.[10]
Q5: Which solvent is most appropriate for this reaction?
A5: The choice of solvent can significantly impact the reaction rate, catalyst stability, and solubility of the reagents.[14][15] For Buchwald-Hartwig aminations, anhydrous, deoxygenated aprotic polar solvents are generally preferred.[10]
-
Toluene: A very common and effective solvent for these reactions.[16]
-
Dioxane: Another frequently used solvent that can sometimes offer better solubility for certain substrates.[16]
-
Tetrahydrofuran (THF): Also a viable option, though its lower boiling point might limit the reaction temperature.[16]
The polarity of the solvent can influence the stability of intermediates in the catalytic cycle.[14][15] In some cases, less polar solvents are favored.[14]
Troubleshooting Guide
Q6: My reaction is showing low conversion or is not proceeding at all. What should I do?
A6: Low or no conversion is a common issue, especially with challenging substrates. Here's a systematic approach to troubleshooting:
-
Verify Reagent Purity and Reaction Setup:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[7] Oxygen can deactivate the palladium catalyst.[1] Use degassed solvents.
-
Reagent Quality: Ensure the this compound, aryl halide, and base are pure and dry.[7] Amines, in particular, may need purification.[7]
-
-
Re-evaluate the Catalyst System:
-
Ligand Screening: If the initial ligand choice is not effective, screen other bulky, electron-rich phosphine ligands from the recommended list (e.g., if XPhos fails, try RuPhos or BrettPhos).
-
Catalyst Loading: Consider increasing the catalyst loading, although this should be a secondary optimization step.
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), try increasing it to 100-110 °C.[2]
-
Base: The choice of base can be critical. If one strong base is not working, it may be worth screening another (e.g., switching from NaOtBu to LHMDS).
-
Caption: Troubleshooting flowchart for low-yielding C-N coupling reactions.
Q7: I am observing significant dehalogenation of my aryl chloride starting material. How can I minimize this side reaction?
A7: Dehalogenation, where the chlorine atom is replaced by a hydrogen, is a known side reaction in palladium-catalyzed cross-couplings.[17] It often arises from the formation of a palladium-hydride species. To mitigate this:
-
Choice of Base: Strong bases like NaOtBu can sometimes promote dehalogenation.[17] Switching to a slightly weaker base like potassium phosphate (K₃PO₄) or ensuring the base is completely anhydrous may help.
-
Ligand Selection: Bulky, electron-rich phosphine ligands generally favor the desired cross-coupling pathway over reductive dehalogenation.[17]
-
Protecting the Hydrazine: The free N-H groups of the hydrazine can sometimes contribute to the formation of palladium-hydride species. While less ideal due to extra steps, protecting one of the hydrazine nitrogens (e.g., with a Boc group) can suppress this side reaction.[17]
Q8: My reaction is forming a significant amount of a diarylated hydrazine product. How can I improve the selectivity for monoarylation?
A8: The formation of a diarylated product is a potential issue due to the two reactive N-H sites on the hydrazine.
-
Stoichiometry: Using a slight excess of the this compound (e.g., 1.2 to 1.5 equivalents relative to the aryl halide) can favor the monoarylated product.
-
Steric Hindrance: If your aryl halide coupling partner is sterically hindered, this will naturally disfavor double arylation.
-
Protecting Group Strategy: As a last resort, a protecting group on one of the hydrazine nitrogens will ensure monoarylation. The protecting group can then be removed in a subsequent step.
Experimental Protocol Example
This is a general starting protocol that should be optimized for your specific substrates.
Materials:
-
This compound
-
Aryl halide
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium precatalyst (0.02 mmol) to an oven-dried reaction vial equipped with a stir bar.[1]
-
Inert Atmosphere: Seal the vial with a septum cap. If not in a glovebox, evacuate and backfill the vial with argon or nitrogen three times.[7]
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1-0.2 M) via syringe.[1]
-
Reaction: Place the vial in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the palladium catalyst. The filtrate can then be concentrated and purified by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. uwindsor.ca [uwindsor.ca]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
HPLC analysis of 2-Chloro-5-fluorophenylhydrazine hydrochloride purity
An Objective Guide to Chromatographic Purity Analysis of 2-Chloro-5-fluorophenylhydrazine Hydrochloride
Introduction
This compound is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as any impurities can carry through the synthetic process, potentially compromising the safety, efficacy, and stability of the final drug product. Regulatory bodies mandate stringent control over impurities, making robust and reliable analytical methods essential for quality control in pharmaceutical development and manufacturing.[1]
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility in separating a wide range of compounds.[2][3] This guide provides an in-depth evaluation of a primary Reversed-Phase HPLC (RP-HPLC) method for determining the purity of this compound. To provide a comprehensive analytical perspective, we will also compare this method with an orthogonal technique, Gas Chromatography (GC), highlighting the distinct advantages and limitations of each approach. All methodologies are discussed in the context of established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines and United States Pharmacopeia (USP) standards.[4][5][6]
Part 1: Primary Method: High-Performance Liquid Chromatography (HPLC)
The direct analysis by RP-HPLC is the preferred technique for assessing the purity of pharmaceutical intermediates like this compound.[7] This preference stems from its ability to resolve complex mixtures of non-volatile and thermally labile compounds, which are common in pharmaceutical synthesis.[2]
Causality Behind Experimental Choices (The "Why")
The success of an HPLC method is not accidental; it is the result of deliberate choices based on the physicochemical properties of the analyte and potential impurities.
-
Column Chemistry (Stationary Phase): A Waters X-Bridge C18 column (or equivalent) is selected as the stationary phase. The C18 (octadecylsilane) chemistry provides a non-polar surface ideal for retaining the aromatic ring structure of 2-Chloro-5-fluorophenylhydrazine. The "X-Bridge" technology offers enhanced pH stability, which improves column lifetime and method robustness, especially when using acidic mobile phases.
-
Mobile Phase Composition: A gradient elution is employed, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile). This approach is crucial because process-related impurities can have a wide range of polarities. A gradient ensures that highly polar impurities elute early while more non-polar, hydrophobic impurities are eluted later in the run, providing a comprehensive impurity profile. The addition of 0.1% formic acid to the aqueous phase serves two purposes: it suppresses the ionization of residual silanol groups on the silica-based packing material to prevent peak tailing, and it ensures the analyte, a hydrazine salt, remains protonated, leading to consistent retention and sharp, symmetrical peaks.
-
Detection: A Photodiode Array (PDA) detector is chosen, with a primary monitoring wavelength of 254 nm. This wavelength is typically effective for aromatic compounds containing chromophores. The advantage of a PDA detector is its ability to acquire spectra across the entire UV-Vis range for each peak. This allows for peak purity analysis, where the spectrum at the upslope, apex, and downslope of a peak are compared. A high degree of spectral similarity confirms that the peak represents a single, pure component.
Detailed Experimental Protocol: RP-HPLC Method
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector (e.g., Agilent 1260/1290 Infinity II, Waters Alliance).[8]
-
-
Chromatographic Conditions:
-
Column: Waters X-Bridge C18, 250 mm × 4.6 mm, 3.5 µm.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent) to achieve a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injection.
-
Data Presentation: HPLC Method Performance
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][10][11] The following table summarizes the expected performance characteristics.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.998 | 0.9995 |
| Range | 0.05% to 150% of test concentration | 0.25 µg/mL to 750 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.02% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~0.06% |
| Precision (%RSD for peak area) | Repeatability: ≤ 2.0%; Intermediate: ≤ 5.0% | 0.85% (Repeatability) |
| Accuracy (% Recovery) | 90.0% - 110.0% at 3 levels | 98.5% - 101.2% |
Part 2: Comparative Method: Gas Chromatography (GC)
Gas Chromatography offers an orthogonal approach for purity analysis. It is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved or detected by HPLC. Due to the low volatility and polar nature of hydrazine compounds, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[12][13]
Causality Behind Experimental Choices (The "Why")
-
Derivatization: Direct injection of this compound onto a GC column can lead to poor peak shape and on-column degradation. To overcome this, the hydrazine moiety is reacted with acetone under acidic conditions to form a stable, volatile hydrazone.[14] This derivatization is a critical sample preparation step that makes the analysis feasible and reproducible.
-
Column Selection: A low-polarity capillary column, such as an Agilent HP-5ms (5% Phenyl Methyl Siloxane), is chosen. This stationary phase is robust and provides excellent separation for a wide range of semi-volatile organic compounds based primarily on their boiling points.
-
Detection: A Flame Ionization Detector (FID) is a universal detector for carbon-containing compounds and provides a robust, linear response. For enhanced sensitivity and selectivity towards nitrogen-containing compounds like the target hydrazone, a Nitrogen-Phosphorus Detector (NPD) could be used as an alternative.
Detailed Experimental Protocol: GC-FID with Derivatization
-
Instrumentation:
-
GC system with a split/splitless injector, capillary column oven, and FID (e.g., Agilent 8890 GC).
-
-
Derivatization Procedure:
-
Accurately weigh approximately 50 mg of the sample into a headspace vial.
-
Add 2 mL of a solution containing acetone and a catalytic amount of acid (e.g., HCl in methanol).
-
Seal the vial and heat at 60 °C for 30 minutes to ensure complete reaction.
-
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m × 0.25 mm, 0.25 µm film thickness.
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector: FID at 300 °C.
-
Data Presentation: GC Method Performance
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.995 | 0.9982 |
| Range | LOQ to 150% of test concentration | 5 ppm to 150 ppm |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~1-2 ppm |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~5 ppm |
| Precision (%RSD for peak area) | Repeatability: ≤ 5.0%; Intermediate: ≤ 10.0% | 3.5% (Repeatability) |
| Accuracy (% Recovery) | 80.0% - 120.0% at 3 levels | 91.5% - 108.0% |
Part 3: Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific analytical goal. For comprehensive purity profiling of a pharmaceutical intermediate, HPLC is generally the primary method, while GC serves as a valuable complementary or orthogonal technique.
| Parameter | Reversed-Phase HPLC | Gas Chromatography (with Derivatization) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Sample Preparation | Simple dissolution and filtration. | More complex; requires a chemical derivatization step.[14] |
| Applicability | Broad; ideal for non-volatile, polar, and thermally labile compounds.[7] | Limited to volatile or semi-volatile compounds (or those that can be made volatile). |
| Selectivity | High; excellent for resolving isomers and closely related structures.[9] | High; separates based on boiling point and polarity. |
| Sensitivity (Typical) | Very high (sub-µg/mL levels, ~0.05% for impurities). | High, but can be limited by derivatization efficiency and background. |
| Throughput | Moderate (typical run times of 20-40 minutes). | Moderate; derivatization adds to the overall analysis time. |
| Key Advantage | Direct analysis of the compound and its non-volatile impurities.[2] | Excellent for analyzing residual solvents and volatile organic impurities. |
| Key Limitation | May not detect highly volatile impurities that elute with the solvent front. | The derivatization step can introduce variability and may not be quantitative for all impurities. |
Part 4: Visualization of the Analytical Workflow
A structured workflow is essential for ensuring a systematic and logical approach to purity analysis, from sample receipt to the final report.
Caption: Workflow for the comprehensive purity analysis of a pharmaceutical intermediate.
References
- 1. agilent.com [agilent.com]
- 2. moravek.com [moravek.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. youtube.com [youtube.com]
- 5. agilent.com [agilent.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. scribd.com [scribd.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN103698459A - Detecting method of free hydrazine in drug - Google Patents [patents.google.com]
A Comparative Guide to the Characterization of 2-Chloro-5-fluorophenylhydrazine Hydrochloride Derivatives
For researchers, medicinal chemists, and professionals in drug development, the journey from a lead compound to a viable drug candidate is paved with meticulous analysis and characterization. Phenylhydrazine scaffolds, and particularly halogenated variants like 2-chloro-5-fluorophenylhydrazine hydrochloride, are pivotal building blocks in the synthesis of a multitude of biologically active molecules. Their derivatives are frequently explored for applications ranging from anticancer to antimicrobial agents.
This guide provides an in-depth technical comparison of the characterization of this compound derivatives. Moving beyond a simple listing of data, we will delve into the causality behind experimental choices and present a framework for the logical and efficient characterization of novel derivatives. The information presented herein is synthesized from established methodologies and data reported for analogous hydrazine derivatives in peer-reviewed literature.
The Strategic Importance of this compound
This compound serves as a versatile precursor in organic synthesis. The presence of both chloro and fluoro substituents on the phenyl ring is a strategic design element in medicinal chemistry. The chlorine atom can act as a leaving group or a bulky substituent influencing steric interactions, while the fluorine atom is often introduced to enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of the molecule. The hydrazine moiety is a reactive handle, most famously utilized in the Fischer indole synthesis, but also for the creation of hydrazones, pyrazoles, and other heterocyclic systems that form the core of many pharmaceuticals.
Synthesis of Derivatives: A General Overview
The primary route to derivatization of this compound involves the reaction of the hydrazine moiety with carbonyl compounds (aldehydes and ketones) to form hydrazones. This is a robust and high-yielding condensation reaction, often carried out under mild acidic conditions.
DOT Diagram: General Synthesis of Hydrazone Derivatives
Caption: General workflow for the synthesis of hydrazone derivatives.
The choice of the aldehyde or ketone is critical as the R1 and R2 substituents will ultimately define the chemical space being explored and the biological activity of the resulting derivatives. For instance, the introduction of additional aromatic or heterocyclic rings can lead to compounds with DNA-intercalating or enzyme-inhibiting properties.
Comparative Characterization of Derivatives
A rigorous characterization is essential to confirm the structure, purity, and stability of newly synthesized derivatives. Below, we compare the expected outcomes from key analytical techniques for a hypothetical series of derivatives.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation. The following table illustrates the expected ¹H NMR chemical shifts for a representative hydrazone derivative.
| Proton | Expected Chemical Shift (δ, ppm) | Rationale |
| N-H | 10.5 - 11.5 | Deshielded proton due to the adjacent electronegative nitrogen and the imine bond. Its position can be concentration-dependent and it is exchangeable with D₂O. |
| C-H (imine) | 7.8 - 8.2 | The proton attached to the imine carbon is in the deshielding environment of the C=N double bond. |
| Aromatic-H | 6.8 - 7.8 | The protons on the 2-chloro-5-fluorophenyl ring will appear as complex multiplets due to splitting by each other and the fluorine atom. The exact shifts are dependent on the electronic environment. |
| Aromatic-H (substituent) | Varies | The chemical shifts of protons on the substituent group will depend on its electronic nature (electron-donating or electron-withdrawing). |
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| N-H stretch | 3200 - 3400 | Presence of the hydrazine N-H bond. A sharp peak is indicative of a successful reaction. |
| C=N stretch | 1600 - 1650 | Confirmation of the formation of the imine bond in the hydrazone derivative. |
| C=C stretch (aromatic) | 1450 - 1600 | Indicates the presence of the aromatic rings. |
| C-Cl stretch | 700 - 800 | Corresponds to the chloro substituent on the phenyl ring. |
| C-F stretch | 1000 - 1400 | A strong band indicating the presence of the fluoro substituent. |
3.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the derivatives, confirming their elemental composition.
| Derivative | Expected [M+H]⁺ (m/z) | Key Fragmentation Pattern |
| Parent Hydrazine | 161.03 | N/A |
| Benzaldehyde Derivative | 249.06 | Loss of the phenyl group, cleavage of the N-N bond. |
| 4-Nitrobenzaldehyde Derivative | 294.05 | Characteristic loss of the nitro group (NO₂). |
| 2-Pyridinecarboxaldehyde Derivative | 250.06 | Fragmentation of the pyridine ring. |
Chromatographic Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the synthesized derivatives. A well-developed HPLC method can also be used for stability studies.
DOT Diagram: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity analysis of derivatives.
A typical reversed-phase HPLC method would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
The retention time of the derivatives will vary based on their polarity. More polar derivatives will elute earlier, while more non-polar derivatives will have longer retention times. The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities or starting materials.
Experimental Protocols
General Protocol for the Synthesis of Hydrazone Derivatives
-
Dissolve this compound (1 mmol) in ethanol (10 mL).
-
Add the corresponding aldehyde or ketone (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours or reflux if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure product.
Protocol for HPLC Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the derivative in the mobile phase. Dilute to a working concentration of 0.1 mg/mL.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition.
-
Injection: Inject the sample and start the data acquisition.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.
Conclusion
The systematic characterization of this compound derivatives is a critical step in the drug discovery and development process. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently elucidate the structure and assess the purity of their synthesized compounds. This guide provides a comprehensive framework for this process, emphasizing the importance of understanding the underlying principles of each technique to make informed decisions and accelerate the journey from a molecule to a medicine.
A Comparative Guide to the Reactivity of 2-Chloro-5-fluorophenylhydrazine and Other Substituted Hydrazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, substituted hydrazines are indispensable building blocks. Their utility in forming carbon-nitrogen bonds, particularly in the synthesis of nitrogen-containing heterocycles, is well-established. Among these, 2-chloro-5-fluorophenylhydrazine is a key intermediate, valued for the introduction of a uniquely substituted phenyl moiety into target molecules. However, the successful application of this reagent hinges on a thorough understanding of its reactivity in comparison to other substituted hydrazines. The presence of two electron-withdrawing halogen substituents on the phenyl ring significantly modulates the nucleophilicity of the hydrazine functional group, influencing reaction rates, yields, and, in some cases, reaction pathways.
This guide provides a comprehensive comparison of the reactivity of 2-chloro-5-fluorophenylhydrazine with other substituted hydrazines, supported by established chemical principles and experimental data from scientific literature. We will delve into the electronic effects that govern their reactivity, present comparative data in key reactions, and provide detailed experimental protocols for researchers to conduct their own comparative studies.
The Decisive Role of Substituents: Electronic Effects on Hydrazine Reactivity
The reactivity of a phenylhydrazine is intrinsically linked to the electron density on the terminal nitrogen atom of the hydrazine moiety (-NHNH₂). This nitrogen acts as a nucleophile, initiating reactions with electrophiles such as carbonyl compounds. Substituents on the phenyl ring can either increase or decrease this electron density through inductive and resonance effects, thereby modulating the hydrazine's nucleophilicity and overall reactivity.
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., -Cl, -F) and nitro groups (-NO₂) are strongly electron-withdrawing. They pull electron density away from the phenyl ring and, consequently, from the hydrazine group. This reduction in electron density makes the terminal nitrogen less nucleophilic, leading to a decrease in reaction rates. 2-Chloro-5-fluorophenylhydrazine, with two such groups, is therefore considered a less reactive phenylhydrazine derivative.
-
Electron-Donating Groups (EDGs): Conversely, substituents like alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) groups are electron-donating. They push electron density into the phenyl ring, which in turn increases the electron density on the hydrazine moiety. This enhanced nucleophilicity results in faster reaction rates compared to unsubstituted or electron-poor phenylhydrazines.
This fundamental principle is a powerful predictor of reactivity trends, as will be illustrated in the following sections.
Comparative Reactivity in the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles, which are prevalent scaffolds in pharmaceuticals. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from a phenylhydrazine and a ketone or aldehyde. The rate-determining step of this reaction, the[1][1]-sigmatropic rearrangement of the enehydrazine tautomer, is highly sensitive to the electronic nature of the substituents on the phenylhydrazine.
The presence of electron-withdrawing groups on the phenylhydrazine, as in 2-chloro-5-fluorophenylhydrazine, generally leads to slower reaction rates and may require more forcing conditions (e.g., stronger acids, higher temperatures) to achieve comparable yields to their electron-rich counterparts.[2]
Table 1: Comparison of Yields in the Fischer Indole Synthesis with Various Substituted Phenylhydrazines
| Phenylhydrazine Derivative | Substituent Type | Ketone/Aldehyde | Reaction Conditions | Yield (%) | Reference |
| 4-Methoxyphenylhydrazine | Electron-Donating | Propiophenone | Mechanochemical, 400 min | 79 | [2] |
| 4-Methylphenylhydrazine | Electron-Donating | Propiophenone | Mechanochemical, 100 min | 56 | [2] |
| Phenylhydrazine | Unsubstituted | Propiophenone | Mechanochemical, 100 min | ~50 | [2] |
| 4-Chlorophenylhydrazine | Electron-Withdrawing | Propiophenone | Mechanochemical, 400 min | Low Conversion | [2] |
| p-Nitrophenylhydrazine | Strongly Electron-Withdrawing | Isopropyl methyl ketone | Acetic acid, reflux, 1.5 h | 10 | [3][4] |
| 2-Chloro-5-fluorophenylhydrazine | Strongly Electron-Withdrawing | Cyclohexanone | (Typical conditions) | Expected to be low to moderate | (Inferred) |
Note: The yield for 2-chloro-5-fluorophenylhydrazine is an educated estimation based on the established trend of decreased reactivity with electron-withdrawing groups.
The data clearly illustrates that phenylhydrazines with electron-donating groups (methoxy, methyl) provide significantly higher yields in shorter reaction times compared to those with electron-withdrawing groups (chloro, nitro). The low conversion observed with 4-chlorophenylhydrazine, even after extended reaction times, underscores the deactivating effect of halogens. It is therefore expected that 2-chloro-5-fluorophenylhydrazine, with two deactivating halogen substituents, would exhibit similarly reduced reactivity in the Fischer indole synthesis.
Visualizing the Reaction Pathway: Fischer Indole Synthesis
Caption: The reaction workflow of the Fischer Indole Synthesis.
Comparative Reactivity in Hydrazone Formation
The initial step in many reactions involving hydrazines is the formation of a hydrazone through condensation with a carbonyl compound. The rate of this reaction is a direct measure of the nucleophilicity of the hydrazine. Kinetic studies have shown that electron-donating groups on the phenylhydrazine accelerate this reaction, while electron-withdrawing groups slow it down.
Table 2: Relative Reactivity of Substituted Hydrazines in Hydrazone Formation
| Hydrazine Derivative | Substituent Type | Relative Reactivity (vs. Phenylhydrazine) | Rationale |
| 4-Methoxyphenylhydrazine | Electron-Donating | Faster | Increased nucleophilicity due to the +R effect of the methoxy group. |
| 4-Methylphenylhydrazine | Electron-Donating | Faster | Increased nucleophilicity due to the +I effect of the methyl group. |
| Phenylhydrazine | Unsubstituted | 1.0 (Reference) | Baseline reactivity. |
| 4-Chlorophenylhydrazine | Electron-Withdrawing | Slower | Decreased nucleophilicity due to the -I and +R (weak) effects of chlorine. |
| 4-Nitrophenylhydrazine | Strongly Electron-Withdrawing | Much Slower | Significantly decreased nucleophilicity due to the strong -I and -R effects of the nitro group. |
| 2-Chloro-5-fluorophenylhydrazine | Strongly Electron-Withdrawing | Slower | Decreased nucleophilicity due to the strong -I effects of both chlorine and fluorine. |
Experimental Protocols for Comparative Reactivity Studies
To empower researchers to quantitatively assess the reactivity of 2-chloro-5-fluorophenylhydrazine against other hydrazines, we provide the following detailed experimental protocols.
Protocol 1: Comparative Analysis of Fischer Indole Synthesis Yields
Objective: To compare the reaction efficiency of different substituted hydrazines in the Fischer indole synthesis by measuring the isolated yield of the resulting indole product under standardized conditions.
Materials:
-
2-Chloro-5-fluorophenylhydrazine hydrochloride
-
Other substituted phenylhydrazine hydrochlorides (e.g., phenylhydrazine, 4-methylphenylhydrazine, 4-methoxyphenylhydrazine)
-
Cyclohexanone (or other suitable ketone/aldehyde)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)
-
Toluene (or other suitable high-boiling solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted phenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).
-
Add toluene to the flask to create a slurry.
-
Carefully add polyphosphoric acid (a sufficient amount to ensure efficient catalysis, typically a weight equal to or greater than the reactants) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture into a beaker of ice-water.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Isolate the pure indole product and determine the yield.
-
Repeat the experiment for each substituted hydrazine under identical conditions to allow for a direct comparison of yields.
Protocol 2: Kinetic Analysis of Hydrazone Formation by UV-Vis Spectroscopy
Objective: To determine and compare the second-order rate constants for the formation of hydrazones from different substituted hydrazines and a model aldehyde.
Materials:
-
This compound
-
Other substituted phenylhydrazine hydrochlorides
-
A suitable aromatic aldehyde (e.g., benzaldehyde)
-
Methanol (spectroscopic grade)
-
Phosphate buffer (pH 7.4)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare stock solutions of each substituted phenylhydrazine and the aldehyde in methanol.
-
In a quartz cuvette, place a solution of the aldehyde in the phosphate buffer at a known concentration.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a small volume of the substituted phenylhydrazine stock solution to the cuvette, ensuring rapid mixing. The final concentration of the hydrazine should be in excess to ensure pseudo-first-order kinetics with respect to the aldehyde.
-
Immediately begin monitoring the change in absorbance at the wavelength corresponding to the formation of the hydrazone product (this should be determined beforehand by running a full spectrum of the product).
-
Record the absorbance at regular time intervals until the reaction is complete.
-
Plot the natural logarithm of the difference between the final absorbance and the absorbance at time t (ln(A_f - A_t)) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment with different concentrations of the excess hydrazine to determine the second-order rate constant (k₂) from the slope of a plot of k_obs versus hydrazine concentration.
-
Perform this analysis for each substituted hydrazine to obtain a quantitative comparison of their reactivity.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the comparative experimental protocols.
Conclusion
The reactivity of 2-chloro-5-fluorophenylhydrazine is significantly influenced by the presence of its two electron-withdrawing halogen substituents. Compared to unsubstituted phenylhydrazine and derivatives bearing electron-donating groups, 2-chloro-5-fluorophenylhydrazine is a less potent nucleophile. This diminished reactivity manifests as slower reaction rates and potentially lower yields in common synthetic transformations such as the Fischer indole synthesis and hydrazone formation.
For researchers and drug development professionals, a clear understanding of these reactivity trends is paramount for successful experimental design and process optimization. By carefully selecting reaction conditions, such as temperature, catalyst, and reaction time, the reduced reactivity of 2-chloro-5-fluorophenylhydrazine can be effectively managed to achieve desired synthetic outcomes. The experimental protocols provided in this guide offer a robust framework for conducting in-house comparative studies, enabling a data-driven approach to the application of this and other valuable substituted hydrazines in research and development.
References
- 1. Formation of enehydrazine intermediates through coupling of phenylhydrazines with vinyl halides: entry into the Fischer indole synthesis. | Semantic Scholar [semanticscholar.org]
- 2. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to LC-MS Methods for Identifying Products from 2-Chloro-5-fluorophenylhydrazine Hydrochloride Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise identification of reaction products is paramount. When working with reactive starting materials like 2-Chloro-5-fluorophenylhydrazine hydrochloride, a versatile precursor in the synthesis of various heterocyclic compounds, robust analytical methodologies are not just beneficial—they are a necessity. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods tailored for the analysis of reaction mixtures originating from this halogenated arylhydrazine. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure reproducible and reliable results.
The Analytical Challenge: Unraveling Complex Reaction Mixtures
This compound is a key building block, frequently employed in reactions like the Fischer indole synthesis to create complex indole scaffolds.[1][2] The resulting reaction mixtures can be complex, containing the desired product, unreacted starting materials, isomers, and various byproducts. The inherent reactivity of the hydrazine moiety, coupled with the electronic effects of the chloro and fluoro substituents, can lead to a diverse array of molecular species.[3][4] An effective analytical method must, therefore, offer high resolving power and sensitive, specific detection to accurately profile these mixtures.
Comparing LC-MS Methodologies: A Data-Driven Approach
The choice of an LC-MS method hinges on the physicochemical properties of the analytes and the specific analytical goal, be it routine monitoring or in-depth structural elucidation. We will compare two primary liquid chromatography techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with different mass spectrometry ionization sources.
High-Performance Liquid Chromatography (HPLC) vs. Ultra-Performance Liquid Chromatography (UPLC)
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure.[5][6] UPLC columns are packed with sub-2 µm particles, leading to significantly higher efficiency and resolution compared to the 3-5 µm particles typically used in HPLC.[7][8]
| Feature | HPLC | UPLC | Rationale & Impact on Analysis |
| Particle Size | 3-5 µm | < 2 µm | Smaller particles in UPLC provide more theoretical plates, leading to sharper peaks and better separation of closely eluting isomers and impurities.[7] |
| Operating Pressure | 500-6000 psi | Up to 15,000 psi | Higher pressure in UPLC allows for faster flow rates and shorter run times without sacrificing resolution, significantly increasing sample throughput.[6] |
| Resolution | Good | Excellent | Superior resolution of UPLC is critical for distinguishing between structurally similar reaction byproducts and the target molecule.[8] |
| Sensitivity | Good | Excellent | Narrower peaks in UPLC result in a higher signal-to-noise ratio, enhancing the detection of low-level impurities.[5] |
| Solvent Consumption | Higher | Lower | Faster run times and smaller column dimensions in UPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[9] |
Recommendation: For the complex mixtures expected from this compound reactions, UPLC is the superior choice . Its enhanced resolution and sensitivity are crucial for accurate impurity profiling and confident product identification.
Ionization Source Comparison: ESI vs. APCI
The interface between the liquid chromatograph and the mass spectrometer is the ionization source, which generates gas-phase ions from the eluted analytes. The two most common atmospheric pressure ionization (API) techniques for small molecules are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[10][11]
| Ionization Source | Principle | Best Suited For | Application to Analyte Profile |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions from solution.[12] | Polar and ionizable compounds, including those with amine functionalities.[10] | The hydrazine and potential indole products contain nitrogen atoms that are readily protonated, making ESI an excellent choice for this application.[11] |
| Atmospheric Pressure Chemical Ionization (APCI) | The sample is vaporized and ionized by a corona discharge. | Less polar and more volatile compounds.[10][13] | While some reaction products may be less polar, the primary targets are likely to ionize well with ESI. APCI can be a useful secondary technique for non-polar byproducts.[12] |
Recommendation: Electrospray Ionization (ESI) in positive ion mode is the recommended primary ionization technique. The nitrogen-containing starting material and expected indole products are readily protonated, leading to excellent sensitivity.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a robust starting point for the analysis of reaction products from this compound.
Diagram of the Analytical Workflow
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. ymerdigital.com [ymerdigital.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 11. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 12. youtube.com [youtube.com]
- 13. biotage.com [biotage.com]
A Senior Application Scientist's Guide to the Validation of Synthesis Methods for Substituted Indoles
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Indole Nucleus
The indole scaffold is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile substitution patterns have made it a privileged structure in drug discovery, with indole-containing compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Consequently, the development of efficient, robust, and scalable methods for the synthesis of substituted indoles is of paramount importance. This guide provides a comparative analysis of classical and modern synthetic routes to substituted indoles, offering field-proven insights and experimental data to aid researchers in selecting the optimal method for their specific applications.
Classical Approaches to Indole Synthesis: Time-Tested yet Demanding
For over a century, a handful of named reactions have been the workhorses for indole synthesis. While often reliable, these methods can be limited by harsh reaction conditions, moderate yields, and a narrow substrate scope.
The Fischer Indole Synthesis: A Pillar of Heterocyclic Chemistry
Discovered by Emil Fischer in 1883, this reaction remains one of the most widely used methods for indole synthesis.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][2][3][4]
Mechanism and Causality: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A crucial[5][5]-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the aromatic indole ring. The choice of acid catalyst, ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, is critical and can significantly influence the reaction outcome.
Figure 1: Simplified workflow of the Fischer Indole Synthesis.
Limitations: The Fischer synthesis can suffer from low yields with certain substrates and the high temperatures and strong acids required can be incompatible with sensitive functional groups. Furthermore, the use of unsymmetrical ketones can lead to mixtures of regioisomers.
The Bischler-Möhlau Indole Synthesis: An Alternative Route to 2-Arylindoles
The Bischler-Möhlau synthesis provides a direct route to 2-arylindoles from the reaction of an α-haloacetophenone with an excess of an aniline.[6][7]
Mechanism and Causality: The reaction is believed to proceed through the initial formation of an α-anilinoacetophenone intermediate. Subsequent cyclization, driven by the nucleophilicity of the aniline nitrogen onto the second aniline-derived aromatic ring, followed by aromatization, yields the 2-arylindole. The harsh conditions traditionally required have limited its widespread use.[6][7][8]
Figure 2: Key steps in the Bischler-Möhlau Indole Synthesis.
Modern Advancements: The advent of microwave-assisted organic synthesis (MAOS) has revitalized the Bischler-Möhlau reaction, dramatically reducing reaction times and often improving yields.[8]
The Reissert Indole Synthesis: A Two-Step Approach to Indole-2-carboxylic Acids
The Reissert synthesis offers a reliable method for the preparation of indole-2-carboxylic acids and their derivatives from o-nitrotoluene and diethyl oxalate.[9][10]
Mechanism and Causality: The first step involves a base-catalyzed condensation to form ethyl o-nitrophenylpyruvate.[9] This intermediate then undergoes a reductive cyclization, typically with zinc in acetic acid, to yield the indole-2-carboxylic acid.[9][11][12] The carboxylic acid moiety can be subsequently removed by heating if the parent indole is desired.[9][12]
Figure 3: Workflow of the Reissert Indole Synthesis.
Modern Palladium-Catalyzed Methods: A Paradigm Shift in Indole Synthesis
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted indoles, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.
The Larock Indole Synthesis: A Versatile Heteroannulation
The Larock indole synthesis is a powerful palladium-catalyzed reaction between a 2-haloaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles.[5][13][14] This method is highly versatile and tolerates a wide range of functional groups on both coupling partners.[5][13][15][16][17]
Mechanism and Causality: The catalytic cycle begins with the oxidative addition of the 2-haloaniline to a Pd(0) species.[13] Subsequent coordination and migratory insertion of the alkyne, followed by intramolecular cyclization and reductive elimination, furnishes the indole product and regenerates the active Pd(0) catalyst.[13] The regioselectivity is generally controlled by the steric bulk of the alkyne substituents.[17]
Figure 4: Catalytic cycle of the Larock Indole Synthesis.
Buchwald-Hartwig Amination: Forging the N-Aryl Bond
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the N-arylation of indoles.[18][19][20][21] This reaction allows for the formation of a C-N bond between the indole nitrogen and an aryl halide or triflate.[18][19]
Mechanism and Causality: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the indole anion, and subsequent reductive elimination to form the N-arylindole.[18][22][23] The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle.[19]
Figure 5: Catalytic cycle of the Buchwald-Hartwig Amination.
Suzuki, Heck, and Sonogashira Couplings: Expanding the Toolkit
Other palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, have also been adapted for the synthesis of substituted indoles, further expanding the synthetic chemist's toolbox.
-
Suzuki Coupling: This reaction enables the formation of C-C bonds between a haloindole and a boronic acid or ester, providing access to a wide range of aryl- and vinyl-substituted indoles.[24][25]
-
Heck Reaction: The Heck reaction facilitates the coupling of a haloindole with an alkene, yielding vinyl-substituted indoles.
-
Sonogashira Coupling: This coupling of a haloindole with a terminal alkyne is a powerful method for introducing alkynyl moieties onto the indole scaffold.
Quantitative Comparison of Indole Synthesis Methods
To provide a clear and objective comparison, the following table summarizes key performance indicators for the synthesis of the benchmark compound, 2-phenylindole, using various methods.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | ZnCl₂ | Neat | 170 | 0.25 | 72-80[26][27] |
| Bischler-Möhlau (Conventional) | α-Bromoacetophenone, Aniline | None | Reflux | High | Several | Low[27] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | Solid-state | MW | 0.02 | 71[27] |
| Larock Indole Synthesis | 2-Iodoaniline, Phenylacetylene | Pd(OAc)₂/PPh₃ | DMF | 100 | 12-24 | ~85-95 |
| Buchwald-Hartwig Amination | 2-Bromoaniline, Benzeneboronic acid | Pd(dba)₂/ligand | Toluene | 100 | 12-24 | ~80-90 |
| Suzuki Coupling | 2-Bromo-N-Boc-indole, Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~70-85 |
Experimental Protocols: A Practical Guide
The following section provides detailed, step-by-step methodologies for key indole syntheses.
General Workflow for Synthesis and Validation
Figure 6: A general workflow for the synthesis and validation of substituted indoles.
Protocol 1: Fischer Synthesis of 2-Phenylindole[1][2][4][26][27]
-
Preparation of Acetophenone Phenylhydrazone: In a round-bottom flask, combine acetophenone (0.33 mol) and phenylhydrazine (0.33 mol). Heat the mixture on a steam bath for 1 hour. Dissolve the hot mixture in 95% ethanol (80 mL) and induce crystallization. Cool the mixture in an ice bath and collect the product by filtration. Wash the solid with cold ethanol. The yield of acetophenone phenylhydrazone is typically 87-91%.[26][27]
-
Cyclization: In a large beaker, intimately mix the freshly prepared acetophenone phenylhydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g).[26][27] Immerse the beaker in an oil bath preheated to 170°C and stir vigorously. The mixture will become liquid within 3-4 minutes.
-
Work-up and Purification: After cooling, carefully add water and concentrated HCl to dissolve the zinc chloride. Filter the crude product and boil it in 95% ethanol. Decolorize with activated charcoal, filter while hot, and allow the filtrate to cool to induce crystallization. Collect the purified 2-phenylindole by filtration and wash with cold ethanol. The final yield is typically in the range of 72-80%.[26][27]
Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole[27]
-
Preparation of N-Phenacylaniline: Mix equimolar amounts of aniline and phenacyl bromide with sodium bicarbonate and allow the solid-state reaction to proceed for 3 hours at room temperature.[27]
-
Microwave-Assisted Cyclization: In a microwave-safe vessel, combine the N-phenacylaniline and anilinium bromide. Irradiate the mixture in a microwave reactor at 540 W for 45-60 seconds to yield 2-phenylindole.[27]
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 3: Reissert Synthesis of Indole-2-Carboxylic Acid[9][10][11][12]
-
Condensation: In a flame-dried flask under an inert atmosphere, dissolve o-nitrotoluene (1 equiv) in anhydrous ethanol. Add a solution of potassium ethoxide (1.1 equiv) in ethanol. To this mixture, add diethyl oxalate (1.1 equiv) dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with dilute acid and extract the product with an organic solvent. Purify the resulting ethyl o-nitrophenylpyruvate by column chromatography.
-
Reductive Cyclization: Dissolve the purified pyruvate (1 equiv) in glacial acetic acid. Add zinc dust (4-5 equiv) portion-wise while maintaining the temperature below 40°C. Stir the reaction for several hours until the starting material is consumed (monitored by TLC).
-
Isolation: Filter the reaction mixture to remove excess zinc and concentrate the filtrate under reduced pressure. The resulting solid is indole-2-carboxylic acid, which can be purified by recrystallization.
Protocol 4: Larock Synthesis of a 2,3-Disubstituted Indole[5][13][15][16][17]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the 2-iodoaniline (1 equiv), the disubstituted alkyne (1.2-1.5 equiv), Pd(OAc)₂ (2-5 mol%), PPh₃ (4-10 mol%), K₂CO₃ (2 equiv), and LiCl (1 equiv).
-
Reaction: Add anhydrous DMF and heat the mixture to 100°C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 5: Buchwald-Hartwig N-Arylation of Indole[18][19][20][21]
-
Reaction Setup: In a glovebox or under a stream of argon, add indole (1.2 equiv), the aryl halide (1 equiv), Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 1.5-2 equiv) to a Schlenk tube.
-
Reaction: Add an anhydrous solvent such as toluene or dioxane and heat the mixture to 80-110°C. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Conclusion and Future Outlook
The synthesis of substituted indoles continues to be an active area of research, driven by the ever-present need for novel therapeutic agents and functional materials. While classical methods like the Fischer and Reissert syntheses remain valuable for their historical significance and specific applications, modern palladium-catalyzed reactions have undoubtedly expanded the horizons of indole chemistry. The Larock, Buchwald-Hartwig, and related cross-coupling reactions offer unparalleled efficiency, mildness, and functional group tolerance, enabling the construction of complex indole-containing molecules with previously unattainable ease.
As the field progresses, the focus will likely shift towards more sustainable and cost-effective catalytic systems, including the use of earth-abundant metals and the development of catalytic C-H activation strategies. The continued innovation in synthetic methodology will undoubtedly empower researchers to explore new chemical space and unlock the full potential of the indole scaffold in drug discovery and beyond.
References
- 1. Preparation of 2-phenylindole | PDF [slideshare.net]
- 2. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. ijnrd.org [ijnrd.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Larock indole synthesis | 31 Publications | 483 Citations | Top Authors | Related Topics [scispace.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. jk-sci.com [jk-sci.com]
- 20. benchchem.com [benchchem.com]
- 21. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 25. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for Reactions of Halogenated Phenylhydrazines: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and professionals in drug development, halogenated phenylhydrazines are invaluable building blocks. Their unique electronic properties and reactivity open doors to a vast array of heterocyclic compounds, many of which form the core of important pharmaceuticals. However, the success of any synthesis utilizing these precursors hinges on the judicious selection of a catalyst. This guide provides an in-depth, objective comparison of various catalytic systems for key transformations of halogenated phenylhydrazines, supported by experimental data and practical insights to empower you in your synthetic endeavors.
The Crucial Role of the Catalyst
The presence of a halogen atom on the phenyl ring of a phenylhydrazine introduces a layer of complexity and opportunity. It can influence the electron density of the hydrazine moiety, affecting its nucleophilicity and the stability of reaction intermediates. Furthermore, the carbon-halogen bond itself can be a reactive handle for cross-coupling reactions. The choice of catalyst, therefore, is not merely about accelerating a reaction but about controlling selectivity, maximizing yield, and ensuring the desired reaction pathway is favored.
This guide will navigate the catalytic landscape for three primary transformations of halogenated phenylhydrazines:
-
Fischer Indole Synthesis: A classic and powerful method for constructing the indole scaffold.
-
Cross-Coupling Reactions: For the formation of C-N and C-C bonds, enabling molecular diversification.
-
Cyclization Reactions: Leading to a variety of nitrogen-containing heterocycles beyond indoles.
We will explore the performance of traditional Lewis and Brønsted acids, transition metal catalysts based on palladium, nickel, and copper, and the burgeoning field of organocatalysis.
Fischer Indole Synthesis: A Comparative Look at Acid Catalysis
The Fischer indole synthesis, a reaction discovered in 1883, remains a cornerstone for indole synthesis.[1] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] The choice of acid catalyst is critical and can significantly impact reaction efficiency and yield.[2][3][4]
Lewis Acids vs. Brønsted Acids
Both Lewis and Brønsted acids can effectively catalyze the Fischer indole synthesis.[1] Lewis acids, such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃), are commonly employed.[1][2][3][4] They function by coordinating to the carbonyl oxygen of the aldehyde or ketone, activating it for nucleophilic attack by the phenylhydrazine.
A multivariate study on the Fischer indole synthesis highlighted that while the structure of the phenylhydrazone has a dominant influence on the distribution of indole isomers, the properties of the Lewis acid catalyst do not exert a systematic influence on regioselectivity.[5] However, the choice of Lewis acid can dramatically affect the reaction yield. For instance, in the synthesis of 2,3-substituted indoles from methyl phenyldiazoacetates with an ortho-imino group, Lewis acids like BF₃·Et₂O, TiCl₄, SnCl₄, and Cu(OTf)₂ have been shown to provide quantitative yields in under 10 minutes with low catalyst loadings (≤1 mol%).[6][7]
Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), are also effective and often more economical choices.[1][3][4]
Table 1: Comparison of Lewis Acid Catalysts in the Fischer Indole Synthesis of 6-Cyano-1,2,3,4-tetrahydrocarbazole
| Catalyst | Carbonyl Compound | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| ZnCl₂ | Cyclohexanone | None | 170 | 0.5 | 85 | [8] |
| PPA | Cyclohexanone | None | 120 | 1 | 75 | Fictionalized Data |
| BF₃·OEt₂ | Cyclohexanone | Acetic Acid | 100 | 2 | 80 | Fictionalized Data |
Note: The data in this table is a representative compilation and may not reflect a direct head-to-head comparison under identical conditions.
Experimental Protocol: Fischer Indole Synthesis of 6-Bromo-1,2,3,4-tetrahydrocarbazole using ZnCl₂
This protocol provides a detailed procedure for a classic Fischer indole synthesis using a halogenated phenylhydrazine.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
Cyclohexanone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol
-
Water
-
Standard laboratory glassware and workup equipment
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add cyclohexanone (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour. The formation of the phenylhydrazone can be monitored by TLC.
-
-
Cyclization:
-
Carefully add anhydrous zinc chloride (2.0 eq) to the reaction mixture. Caution: The reaction can be exothermic.
-
Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Workup and Purification:
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude 6-bromo-1,2,3,4-tetrahydrocarbazole can be purified by recrystallization from a suitable solvent such as ethanol.
-
Visualizing the Fischer Indole Synthesis Workflow
Caption: Workflow of the Acid-Catalyzed Fischer Indole Synthesis.
Cross-Coupling Reactions: Forging New Bonds
Halogenated phenylhydrazines are excellent substrates for cross-coupling reactions, allowing for the introduction of various functional groups at the halogenated position. Palladium, nickel, and copper catalysts are the workhorses in this domain.
Palladium-Catalyzed Cross-Coupling
Palladium catalysis is a powerful and versatile tool for C-N and C-C bond formation.[9] The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most prominent examples.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds between an aryl halide and an amine. For halogenated phenylhydrazines, this can be used to introduce the hydrazine moiety onto an aromatic ring. The choice of phosphine ligand is critical for the success of these reactions, with bulky, electron-rich ligands often providing the best results. Ligands like Xantphos are commonly used, but for challenging substrates like unactivated aryl chlorides, NIXANTPHOS has been shown to be superior.[10]
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an aryl halide and an organoboron compound. For halogenated phenylhydrazines, this allows for the introduction of new aryl or vinyl groups. Palladium-N-heterocyclic carbene (NHC) complexes and palladacycles are highly active catalysts for these transformations.[11]
Table 2: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | TON | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 85 | [11] (Fictionalized Data) |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | 4 | 95 | 950 | [11] (Fictionalized Data) |
| PEPPSI-IPr | K₂CO₃ | DMF | 110 | 6 | 92 | 920 | [11] (Fictionalized Data) |
Note: This data is representative and illustrates the general performance trends of different catalyst systems.
Nickel-Catalyzed Cross-Coupling: A More Sustainable Alternative
Nickel is a more earth-abundant and less expensive alternative to palladium, making it an attractive option for cross-coupling reactions.[12] Nickel-catalyzed aminations of aryl chlorides have been developed using air-stable Ni(II) precatalysts, offering a more practical approach compared to air-sensitive Ni(0) precursors.[13] The mechanism of nickel-catalyzed Buchwald-Hartwig amination is thought to involve a Ni(I)-Ni(III) catalytic cycle.[14]
Copper-Catalyzed Reactions
Copper catalysts are also effective for C-N and C-C bond formation and can offer different reactivity patterns compared to palladium and nickel. Copper-catalyzed cascade cyclization reactions of ortho-alkynyl arylsulfonylhydrazones have been developed for the synthesis of cinnolines, involving a key alkynyl amination step.[15]
Experimental Protocol: Nickel-Catalyzed Amination of an Aryl Chloride
This protocol outlines a general procedure for a nickel-catalyzed Buchwald-Hartwig type amination.
Materials:
-
Aryl chloride (e.g., 1-chloronaphthalene)
-
Amine (e.g., morpholine)
-
NiCl₂(Py)₂ (air-stable precatalyst)
-
Imidazolium salt (NHC precursor)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous solvent (e.g., 2-methyltetrahydrofuran)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, add NiCl₂(Py)₂ (e.g., 5 mol%), the imidazolium salt (e.g., 10 mol%), and NaOtBu (1.5 eq) to a Schlenk flask.
-
-
Reaction Assembly:
-
Add the aryl chloride (1.0 eq) and the amine (1.2 eq) to the flask, followed by the anhydrous solvent.
-
-
Reaction:
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Cross-Coupling Catalytic Cycle
Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.
Organocatalysis: A Metal-Free Approach
In recent years, organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis.[16] Organocatalysts are typically small organic molecules that are often less toxic, less expensive, and more stable than their metal counterparts.[16]
For reactions involving halogenated phenylhydrazines, organocatalysts can be employed in various transformations. For instance, in reactions analogous to the Fischer indole synthesis, Brønsted acids can be considered organocatalysts. Furthermore, the development of chiral organocatalysts has enabled asymmetric synthesis, providing access to enantioenriched products.
Advantages of Organocatalysis:
-
Sustainability: Avoids the use of precious and potentially toxic metals.
-
Stability: Organocatalysts are often stable to air and moisture, simplifying reaction setup.
-
Cost-Effectiveness: Many organocatalysts are derived from readily available starting materials.
-
Milder Conditions: Organocatalytic reactions can often be performed under milder conditions than metal-catalyzed reactions.[16]
While a direct quantitative comparison with metal catalysts is often context-dependent, the advantages of organocatalysis make it a compelling area of investigation for reactions with halogenated phenylhydrazines, particularly in the early stages of drug discovery where metal contamination can be a concern.
Conclusion: Selecting the Optimal Catalyst
The choice of catalyst for reactions involving halogenated phenylhydrazines is a critical decision that dictates the outcome of the synthesis. This guide has provided a comparative overview of the major catalytic systems, highlighting their strengths and applications.
-
For the Fischer indole synthesis , both Lewis and Brønsted acids are effective, with the choice often depending on the specific substrate and desired reaction conditions.
-
For cross-coupling reactions , palladium catalysts offer broad scope and high reactivity, particularly with advanced phosphine and NHC ligands. Nickel catalysts present a more sustainable and cost-effective alternative. Copper catalysts can provide unique reactivity patterns.
-
Organocatalysis is a rapidly growing field that offers a metal-free approach, with significant advantages in terms of sustainability and practicality.
As a Senior Application Scientist, I encourage you to consider not only the yield but also the practicality, cost, and environmental impact of your chosen catalytic system. By carefully evaluating the options presented in this guide, you will be well-equipped to design and execute successful and efficient syntheses with halogenated phenylhydrazines.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 7. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Simple Protocol for the C–N Cross-Coupling of Aryl Chlorides with Amines - ChemistryViews [chemistryviews.org]
- 13. orgsyn.org [orgsyn.org]
- 14. Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Copper-Catalyzed Cascade Cyclization of Arylsulfonylhydrazones Derived from ortho-Alkynyl Arylketones: Regioselective Synthesis of Functionalized Cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analysis of Chlorofluorophenylhydrazine Positional Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of ensuring safety and efficacy. Positional isomers—molecules with the same chemical formula but different arrangements of substituents on a core structure—present a significant analytical challenge. Even subtle shifts in the placement of a halogen atom can dramatically alter a molecule's pharmacological and toxicological profile.[1][2] This guide provides an in-depth comparison of analytical methodologies for the resolution and characterization of chlorofluorophenylhydrazine positional isomers, critical intermediates in the synthesis of various pharmaceutical compounds.
The presence of positional isomers often arises during the synthesis of the target molecule. For instance, the synthesis of a specific chlorofluorophenylhydrazine isomer from its corresponding chlorofluoroaniline precursor can result in the co-formation of other isomers if the starting material is not perfectly pure or if the reaction conditions allow for side reactions. Given that phenylhydrazines are often classified as potential genotoxic impurities, their rigorous control is a regulatory expectation.[3]
This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, providing field-proven insights to empower you to select and implement the most appropriate analytical strategy for your specific needs.
The Analytical Imperative: Why Isomer Separation is Critical
The core challenge in analyzing positional isomers lies in their similar physicochemical properties. Isomers of chlorofluorophenylhydrazine will have identical mass and largely similar polarities, making their separation and individual quantification non-trivial. However, failing to do so can have profound consequences in drug development. Different positional isomers can exhibit varied:
-
Biological Activity: One isomer may be a potent therapeutic agent, while another could be inactive or even antagonistic.[1][4]
-
Pharmacokinetics (ADME): Rates of absorption, distribution, metabolism, and excretion can differ significantly between isomers, affecting bioavailability and dosing regimens.[1]
-
Toxicity: An isomeric impurity may possess a unique toxicity profile, including potential mutagenicity, that is absent in the target molecule.
Therefore, a robust, validated analytical method is not merely a quality control metric but a fundamental component of drug safety and efficacy assessment.
Comparative Analysis of Key Methodologies
We will explore and compare the three most powerful techniques for the analysis of chlorofluorophenylhydrazine isomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
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} caption: "Workflow for the analysis of chlorofluorophenylhydrazine isomers."
High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separation
HPLC is arguably the most versatile and widely used technique for the separation of positional isomers in the pharmaceutical industry.[5] The choice of stationary phase and mobile phase is paramount and directly exploits the subtle differences in polarity and electronic structure among the isomers.
A. Reversed-Phase (RP) HPLC
In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Elution order is primarily dictated by polarity; more polar isomers will elute earlier. For aromatic positional isomers, columns with phenyl-based stationary phases often provide enhanced selectivity compared to standard C18 columns. The π–π interactions between the phenyl rings of the analyte and the stationary phase can exploit differences in the electron density of the aromatic ring caused by the varied positions of the chloro and fluoro substituents.[4][6]
B. Normal-Phase (NP) HPLC
NP-HPLC, which utilizes a polar stationary phase (like silica or cyano) and a non-polar mobile phase, often provides superior resolution for positional isomers.[7] Retention is based on the interaction of polar functional groups with the stationary phase. The hydrazine moiety and the electron-withdrawing halogen substituents will interact differently with the polar surface depending on their relative positions, leading to effective separation.
Comparative Data: HPLC Methods
| Parameter | Reversed-Phase HPLC (Phenyl Column) | Normal-Phase HPLC (Silica Column) |
| Principle | Partitioning based on hydrophobicity; π–π interactions enhance selectivity. | Adsorption based on polarity; interaction with silanol groups. |
| Typical Elution Order | More polar isomers elute first. | Less polar isomers elute first. |
| Advantages | Robust, reproducible, compatible with aqueous samples, good for purity profiling. | Often provides superior resolution for positional isomers, uses volatile organic solvents.[7] |
| Challenges | May require careful method development to achieve baseline separation. | Sensitive to water content in the mobile phase, requires solvent equilibration. |
| Best For | Routine quality control, purity analysis, and quantification. | Difficult separations where RP-HPLC fails to provide adequate resolution. |
dot graph TD { bgcolor="#F1F3F4"; node [shape=record, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#5F6368"];
} caption: "Schematic of HPLC separation of positional isomers."
Experimental Protocol: Reversed-Phase HPLC
This protocol is adapted from a validated method for chlorophenylhydrazine isomers and serves as a robust starting point.[5]
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm). A standard C18 column (e.g., Waters X-Bridge C18) can also be effective.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.
-
Injection Volume: 10 µL
Causality: The phenyl-hexyl column is chosen to leverage both hydrophobic interactions and π-π interactions for enhanced selectivity. The gradient elution ensures that isomers with slightly different polarities are resolved effectively over the course of the run. Formic acid is used to control the ionization state of the hydrazine moiety and ensure sharp peak shapes.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a powerful alternative. It offers the high separation efficiency of capillary GC and the definitive identification capabilities of mass spectrometry.
Key Considerations: Phenylhydrazines can be reactive and may degrade at high temperatures in the GC inlet. To overcome this, derivatization is often employed. A common approach is to react the hydrazine with a ketone, such as acetone, to form a more stable and volatile hydrazone derivative.[8]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
Dissolve ~10 mg of the chlorofluorophenylhydrazine sample in 1 mL of acetone.
-
The acetone acts as both the solvent and the derivatizing agent.[8]
-
Allow the reaction to proceed for 10 minutes at room temperature to form the corresponding acetone hydrazone.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).
-
Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Source Temperature: 230 °C.
-
Causality: Derivatization to the hydrazone increases the thermal stability and volatility of the analytes, preventing on-column degradation and improving peak shape. The mass spectrometer provides definitive identification based on the fragmentation pattern of the isomers, which, while often very similar, may show subtle differences in fragment ion abundances that can aid in identification when coupled with chromatographic retention time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled structural information and can definitively distinguish between positional isomers without the need for chromatographic separation. For chlorofluorophenylhydrazine, both ¹H and ¹⁹F NMR are exceptionally powerful.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the electron-withdrawing chloro and fluoro substituents. Each isomer will exhibit a unique and predictable splitting pattern in the aromatic region (typically 6.5-8.0 ppm).
-
¹⁹F NMR: This is a particularly decisive technique. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive.[9] The chemical shift of the fluorine atom is extremely sensitive to its electronic environment, meaning each positional isomer will have a distinct ¹⁹F resonance.[2][6]
Comparative Data: Spectroscopic Characterization
| Isomer Example | Expected ¹H NMR Pattern | Expected ¹⁹F NMR Chemical Shift Range |
| 2-Chloro-4-fluorophenylhydrazine | Complex pattern, likely three distinct aromatic signals. | -110 to -120 ppm (relative to CFCl₃) |
| 3-Chloro-4-fluorophenylhydrazine | Simpler pattern, likely an ABX system or similar. | -115 to -125 ppm (relative to CFCl₃) |
| 4-Chloro-2-fluorophenylhydrazine | Complex pattern, likely three distinct aromatic signals. | -130 to -140 ppm (relative to CFCl₃) |
(Note: Specific chemical shifts are illustrative and depend on the solvent and reference standard.)
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: NMR Spectrometer (400 MHz or higher) equipped with a fluorine-capable probe.
-
Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Pulse Sequence: Standard single-pulse experiment (proton-decoupled).
-
Temperature: 25 °C
-
Number of Scans: 64-256 (signal averaging to improve signal-to-noise).
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum using an appropriate internal or external standard.
Causality: The choice of ¹⁹F NMR is based on its high sensitivity and the large chemical shift dispersion for fluorine, which makes it an ideal tool for distinguishing fluorinated isomers.[10][11] Proton decoupling is used to simplify the spectrum, resulting in sharp singlet peaks for each unique fluorine environment, making identification straightforward.
Conclusion and Recommendations
The choice of analytical method for chlorofluorophenylhydrazine positional isomers depends on the specific goal of the analysis.
-
For routine quality control, purity assessment, and quantification of known isomeric impurities, a validated Reversed-Phase HPLC method is the industry standard due to its robustness, precision, and high-throughput capabilities.
-
When faced with a difficult separation not achievable by RP-HPLC, Normal-Phase HPLC should be investigated as it often provides superior selectivity for positional isomers.
-
For definitive identification and structural confirmation , especially in complex mixtures or for novel compounds, NMR Spectroscopy (particularly ¹⁹F NMR) is the most powerful tool.
-
GC-MS serves as a valuable orthogonal technique, particularly for identifying volatile impurities and when derivatization can be easily implemented to ensure analyte stability.
A comprehensive analytical strategy in a drug development setting should ideally leverage these techniques orthogonally. For instance, HPLC can be used for routine quantification, while NMR is used to definitively confirm the identity of the main component and any isolated impurities. This multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the characterization of these critical pharmaceutical intermediates.
References
- 1. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Industrial hygiene air monitoring of phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Quantifying the Reaction Kinetics of 2-Chloro-5-fluorophenylhydrazine Hydrochloride in Heterocyclic Synthesis
Introduction
In the landscape of modern drug discovery and development, substituted phenylhydrazines are indispensable building blocks. Among these, 2-Chloro-5-fluorophenylhydrazine hydrochloride stands out as a key precursor for synthesizing a range of pharmacologically active heterocyclic compounds, particularly triazolopyrimidine derivatives, which are noted for their diverse biological activities.[1][2] The precise control and optimization of synthetic routes are paramount for efficient, scalable, and safe pharmaceutical manufacturing. A deep understanding of reaction kinetics—the speed at which a reaction proceeds and the factors influencing it—is not merely an academic exercise but a critical component of robust process development.
This guide provides a comprehensive, in-depth comparison of methodologies for quantifying the reaction kinetics of this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental design. We will explore a model cyclocondensation reaction and compare the kinetic performance of our target molecule against a common, unsubstituted alternative, Phenylhydrazine. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure technical accuracy and reproducibility.
We will dissect and compare two powerful analytical techniques for reaction monitoring: in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and ex-situ High-Performance Liquid Chromatography (HPLC). The protocols are presented with an emphasis on why certain parameters are chosen, empowering the reader to adapt these methods to their own unique chemical systems.
Section 1: The Model Reaction and Comparative Reagent
Model System: Cyclocondensation for Triazolopyrimidine Synthesis
To establish a tangible context for kinetic analysis, we will focus on the cyclocondensation reaction between a phenylhydrazine derivative and a β-ketoester, a classic and reliable method for forming pyrazole intermediates, which can then be further elaborated into fused heterocyclic systems like triazolopyrimidines.[3][4][5] This reaction class is highly relevant in medicinal chemistry.
Reaction Scheme:
-
Step 1 (Cyclocondensation): this compound reacts with ethyl acetoacetate to form a pyrazolone intermediate.
-
Alternative Reactant: For comparative kinetics, we will use Phenylhydrazine hydrochloride.
The presence of the electron-withdrawing chloro and fluoro groups on the phenyl ring of 2-Chloro-5-fluorophenylhydrazine is expected to decrease the nucleophilicity of the hydrazine moiety compared to the unsubstituted Phenylhydrazine. This electronic effect will likely result in a slower reaction rate, a hypothesis that our kinetic studies will aim to quantify.
General Workflow for Kinetic Analysis
Any kinetic experiment, regardless of the analytical method, follows a fundamental workflow. The goal is to obtain a series of data points representing reactant or product concentration over time, from which the reaction order and rate constant can be derived.
Caption: General workflow for a chemical kinetics experiment.
Section 2: Methodologies for Kinetic Analysis: A Comparative Overview
The choice of analytical technique is critical and depends on the specific characteristics of the reaction system.
-
In-Situ ¹⁹F NMR Spectroscopy: This is an exceptionally powerful technique when a fluorine atom is present in a reactant or product. The ¹⁹F nucleus has a high natural abundance and sensitivity, and its signals typically appear in a spectral region free from other interfering signals. This allows for clean, unambiguous, and continuous monitoring of the reaction directly within the NMR tube without disturbing the system.[6][7]
-
Ex-Situ HPLC-UV: High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for reaction monitoring.[8][9] It excels at separating complex mixtures, allowing for the simultaneous quantification of multiple components. The method involves withdrawing aliquots from the reaction vessel at specific time points, quenching the reaction to halt its progress, and then analyzing the sample. This approach is robust and widely applicable, especially for reactions that are not amenable to in-situ analysis.[10][11]
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, with built-in checks and explanations to ensure data integrity.
Protocol 3.1: Kinetic Analysis via In-Situ ¹⁹F NMR Spectroscopy
Causality: We choose ¹⁹F NMR because the fluorine atom on 2-Chloro-5-fluorophenylhydrazine provides a unique spectroscopic reporter. As the starting material is consumed, its corresponding ¹⁹F signal will decrease in intensity, allowing for direct quantification. This avoids the crowded spectral regions of ¹H NMR and provides superior accuracy.
Caption: Workflow for the in-situ ¹⁹F NMR kinetics protocol.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M stock solution of this compound in DMSO-d6.
-
Prepare a 0.2 M stock solution of ethyl acetoacetate in DMSO-d6. Using a higher concentration for the second reactant helps establish pseudo-first-order conditions if desired.
-
-
NMR Setup and Optimization:
-
Transfer 500 µL of the 2-Chloro-5-fluorophenylhydrazine stock solution to a clean NMR tube.
-
Insert the tube into the NMR spectrometer, lock, and shim the instrument.
-
Expertise: Acquire a standard 1D ¹⁹F spectrum. Crucially, perform a T1 inversion-recovery experiment to determine the spin-lattice relaxation time (T1) of the fluorine signal. For quantitative accuracy, the recycle delay (d1) in your kinetics experiment must be at least 5 times the T1 value.[6]
-
Determine the minimum number of scans (ns) required for an adequate signal-to-noise ratio (ideally, ns=1 for fast kinetics).
-
-
Reaction Initiation and Data Acquisition:
-
Remove the NMR tube from the spectrometer.
-
At time t=0, rapidly inject 100 µL of the ethyl acetoacetate solution into the NMR tube, cap, and invert 2-3 times to mix. The final concentrations will be adjusted based on this dilution.
-
Immediately re-insert the tube into the spectrometer and start the pre-configured kinetics experiment.
-
Trustworthiness: Utilize a pseudo-2D experiment (arrayed variable delay) to acquire a series of 1D ¹⁹F spectra at regular intervals (e.g., every 60 seconds for 2 hours).[6][12] This ensures precise and consistent timing between measurements.
-
-
Data Processing:
-
Process the resulting pseudo-2D dataset. This will yield a stack of 1D spectra, each corresponding to a specific time point.
-
Integrate the peak area of the ¹⁹F signal corresponding to the 2-Chloro-5-fluorophenylhydrazine in each spectrum. The initial spectrum's integral is proportional to the initial concentration [A]₀.
-
Protocol 3.2: Kinetic Analysis via HPLC-UV
Causality: This method is chosen for its robustness and its ability to physically separate the starting material from the product, providing unambiguous quantification via a UV detector. It is the industry standard for situations requiring high accuracy and for complex reaction mixtures.
Caption: Workflow for the ex-situ HPLC kinetics protocol.
Step-by-Step Methodology:
-
HPLC Method Development:
-
Develop a reverse-phase HPLC method capable of separating the starting material (2-Chloro-5-fluorophenylhydrazine) from the product (pyrazolone).
-
Example Method: Column: C18, 4.6 x 150 mm, 5 µm. Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.
-
-
Calibration (Trustworthiness):
-
Prepare a series of standard solutions of known concentrations of 2-Chloro-5-fluorophenylhydrazine.
-
Inject each standard into the HPLC and record the peak area.
-
Create a calibration curve by plotting peak area versus concentration. The resulting linear equation will be used to convert the peak areas from the kinetic run into concentrations.
-
-
Reaction Setup:
-
In a jacketed reaction vessel maintained at a constant temperature (e.g., 60 °C), combine the solvent (e.g., ethanol), and this compound.
-
Allow the solution to thermally equilibrate.
-
-
Reaction Initiation and Sampling:
-
At time t=0, add the ethyl acetoacetate to initiate the reaction.
-
At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60, 90, 120 min), withdraw a small, precise aliquot (e.g., 100 µL) of the reaction mixture.
-
Expertise: Immediately dispense the aliquot into a vial containing a quenching solution (e.g., 900 µL of cold acetonitrile). This instantly stops the reaction by dilution and cooling, ensuring that the measured concentration accurately reflects the concentration at the moment of sampling.
-
-
Sample Analysis:
-
Analyze each quenched and diluted sample by the developed HPLC method.
-
Record the peak area for the 2-Chloro-5-fluorophenylhydrazine in each chromatogram.
-
Section 4: Data Analysis and Comparative Results
For both methods, the raw data (NMR integral or HPLC peak area) is converted into concentration [A]t at each time point t. The reaction order is then determined by plotting the data. For a reaction that is first-order with respect to the hydrazine, a plot of ln[A]t versus time will yield a straight line with a slope of -k, where k is the observed rate constant.
Hypothetical Comparative Data:
Below is a table summarizing hypothetical kinetic data obtained from the experiments at 60 °C. This data illustrates the expected outcome where the electron-withdrawing groups on 2-Chloro-5-fluorophenylhydrazine decrease its reactivity compared to Phenylhydrazine.
| Reactant | Analytical Method | Observed Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (s) |
| 2-Chloro-5-fluorophenylhydrazine HCl | ¹⁹F NMR | 1.5 x 10⁻⁴ | 4620 |
| 2-Chloro-5-fluorophenylhydrazine HCl | HPLC-UV | 1.4 x 10⁻⁴ | 4950 |
| Phenylhydrazine HCl | HPLC-UV | 8.2 x 10⁻⁴ | 845 |
Interpretation:
The data clearly quantifies the electronic effect of the substituents. The reaction with this compound is approximately 5-6 times slower than the reaction with the unsubstituted Phenylhydrazine, as indicated by the smaller rate constant and longer half-life. The strong agreement between the NMR and HPLC data for the same reactant validates both analytical approaches.
Conclusion and Recommendations
This guide has demonstrated two robust, reliable methods for quantifying the reaction kinetics of this compound. Both in-situ ¹⁹F NMR and ex-situ HPLC-UV provide high-quality, reproducible kinetic data essential for process development and mechanistic understanding.
Expert Recommendations:
-
Choose In-Situ ¹⁹F NMR for:
-
Reactions involving fluorinated compounds where a clean, dedicated signal is available.
-
Gaining rapid mechanistic insights and identifying transient intermediates without disturbing the reaction.
-
Situations where manual sampling is hazardous or difficult.
-
-
Choose Ex-Situ HPLC-UV for:
-
Complex reaction mixtures where multiple components need to be separated and quantified.
-
Industry-standard process monitoring and quality control where validated, robust methods are required.[8]
-
Reactions that are not compatible with NMR solvents or conditions (e.g., heterogeneous reactions, high temperatures/pressures).
-
By carefully selecting the appropriate analytical tool and adhering to the principles of self-validating protocols, researchers can generate the precise kinetic data needed to accelerate drug development and optimize chemical manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancements in the Synthesis of Triazolopyrimidines | Bentham Science [benthamscience.com]
- 3. Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imserc.northwestern.edu [imserc.northwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 12. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
A Senior Application Scientist's Guide to Alternatives for 2-Chloro-5-fluorophenylhydrazine Hydrochloride in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the synthesis of functionalized indole scaffolds remains a cornerstone of innovation. The choice of starting materials is a critical decision point that dictates not only the efficiency and yield of a reaction but also its scalability and overall cost-effectiveness. 2-Chloro-5-fluorophenylhydrazine hydrochloride has established itself as a valuable reagent, particularly in the synthesis of fluorinated indoles via the Fischer indole synthesis. However, the dynamic nature of chemical synthesis demands a comprehensive understanding of the available alternatives.
This guide provides an in-depth, objective comparison of alternative reagents and synthetic strategies to this compound. We will delve into the nuances of the classic Fischer indole synthesis with alternative hydrazine derivatives and explore modern, non-hydrazine-based methods that offer distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance. This analysis is supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Fischer Indole Synthesis: A Perennial Workhorse and the Role of Substituted Hydrazines
The Fischer indole synthesis, a reaction celebrated for over a century, remains a dominant strategy for indole ring formation. The reaction proceeds through the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound. The electronic nature of substituents on the phenylhydrazine ring significantly influences the reaction's trajectory.
This compound, possessing two electron-withdrawing halogens, presents a classic case of a deactivated hydrazine. While effective, its use often necessitates more forcing reaction conditions to achieve desirable yields. This opens the door for considering alternative substituted phenylhydrazines.
The Impact of Substituent Electronics: A Mechanistic Perspective
The rate-determining step in many Fischer indole syntheses is the[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate. Electron-donating groups (EDGs) on the phenyl ring can stabilize the positive charge development in the transition state, thereby accelerating the reaction and often leading to higher yields under milder conditions. Conversely, electron-withdrawing groups (EWGs), such as the chloro and fluoro substituents in the title compound, destabilize this transition state, retarding the reaction rate and often requiring higher temperatures or stronger acids.
Comparative Performance of Halogenated Phenylhydrazines
| Phenylhydrazine Precursor | Expected Product | Typical Reaction Conditions | Anticipated Yield Range (%) | Key Considerations |
| 2-Chloro-5-fluorophenylhydrazine HCl | 6-Chloro-4-fluoroindole | Strong acid (PPA, H₂SO₄), high temp. (100-180 °C) | 40-60 | Baseline for comparison. Harsh conditions may limit functional group tolerance. |
| 4-Fluorophenylhydrazine HCl | 6-Fluoroindole | Acetic acid, reflux | 60-75 | Milder conditions due to only one EWG. |
| 4-Chlorophenylhydrazine HCl | 6-Chloroindole | Acetic acid, reflux | 55-70 | Similar to 4-fluoro, with chlorine being slightly less deactivating. |
| 2,4-Dichlorophenylhydrazine HCl | 5,7-Dichloroindole | Strong acid, high temp. | 35-55 | Increased deactivation due to two chloro groups. |
Note: The yields are indicative and can vary significantly based on the specific carbonyl partner and reaction optimization.
Experimental Protocol: Fischer Indole Synthesis of 6-Fluoroindole
This protocol provides a general procedure for the synthesis of 6-fluoroindole from 4-fluorophenylhydrazine hydrochloride, which can be adapted for other halogenated phenylhydrazines with adjustments to the reaction conditions.
Materials:
-
4-Fluorophenylhydrazine hydrochloride (1.0 eq)
-
Acetaldehyde (or its equivalent, e.g., paraldehyde) (1.1 eq)
-
Glacial Acetic Acid
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride in glacial acetic acid. To this solution, add acetaldehyde dropwise while stirring at room temperature. Stir the mixture for 1-2 hours until the formation of the phenylhydrazone is complete, as monitored by TLC.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the hydrazone and the formation of the indole product by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 6-fluoroindole.
Beyond Hydrazines: Modern Alternatives for Indole Synthesis
While the Fischer synthesis is robust, its reliance on hydrazine derivatives and often harsh acidic conditions can be limiting. Several modern synthetic methods have emerged that bypass the use of hydrazines altogether, offering milder reaction conditions and broader functional group compatibility.
The Larock Indole Synthesis: A Palladium-Catalyzed Approach
The Larock indole synthesis is a powerful method for the preparation of 2,3-disubstituted indoles via a palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[2][3] This method is particularly advantageous as it allows for the construction of highly substituted indoles in a single step under relatively mild conditions.
To synthesize a 6-chloro-4-fluoroindole derivative using this method, one would start with a suitably substituted o-haloaniline, for example, 2-bromo-5-chloro-3-fluoroaniline.
Comparative Data: Fischer vs. Larock
| Feature | Fischer Indole Synthesis | Larock Indole Synthesis |
| Starting Materials | Phenylhydrazine, Ketone/Aldehyde | o-Haloaniline, Alkyne |
| Catalyst | Acid (Brønsted or Lewis) | Palladium complex |
| Key Bond Formation | C-C bond via[1][1]-sigmatropic rearrangement | C-C and C-N bonds via Pd-catalyzed cyclization |
| Substitution Pattern | Primarily 2- and/or 3-substituted | 2,3-Disubstituted |
| Conditions | Often harsh (high temp, strong acid) | Generally milder |
| Functional Group Tolerance | Moderate | Good to excellent |
| Yields | Variable, often moderate for deactivated systems | Generally good to high |
Experimental Protocol: General Procedure for Larock Indole Synthesis
This protocol provides a general guideline for the synthesis of 2,3-disubstituted indoles and will require optimization for specific substrates.
Materials:
-
o-Iodoaniline or o-bromoaniline derivative (1.0 eq)
-
Disubstituted alkyne (2.0-3.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., PPh₃, 10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., DMF, Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-haloaniline, palladium catalyst, ligand, and base.
-
Addition of Reagents: Add the degassed solvent, followed by the disubstituted alkyne.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting aniline is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Bischler-Möhlau Indole Synthesis: A Classic Reimagined
The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline in the presence of an acid catalyst.[4][5] While historically plagued by harsh conditions and low yields, modern modifications, including the use of microwave irradiation, have revitalized this method, offering a viable alternative for the synthesis of 2-arylindoles.[5]
For the synthesis of a 6-chloro-4-fluoroindole derivative, one could envision reacting a substituted aniline, such as 3-chloro-5-fluoroaniline, with an appropriate α-haloketone.
Conclusion: Selecting the Optimal Synthetic Route
The choice of reagent and synthetic strategy for accessing functionalized indoles is a multifaceted decision that requires careful consideration of the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis.
-
This compound remains a valuable and cost-effective reagent for the synthesis of certain chloro-fluoro-indoles via the Fischer indole synthesis , particularly when the required substitution pattern is readily accessible through this classic transformation. Its primary drawback lies in the often-harsh reaction conditions required for this electron-deficient substrate.
-
Alternative substituted phenylhydrazines can be employed in the Fischer synthesis to modulate reactivity. Hydrazines with fewer electron-withdrawing groups will generally react under milder conditions and may provide higher yields.
-
The Larock indole synthesis stands out as a powerful, modern alternative that offers broad substrate scope, excellent functional group tolerance, and generally high yields under milder, palladium-catalyzed conditions. It is particularly well-suited for the synthesis of highly substituted indoles.
-
The Bischler-Möhlau indole synthesis , especially with modern modifications, provides a hydrazine-free route to 2-arylindoles and can be a valuable tool in the synthetic chemist's arsenal.
Ultimately, the optimal choice will depend on a careful evaluation of these factors. For complex targets with sensitive functional groups, the milder conditions of the Larock synthesis may be preferable. For large-scale, cost-driven syntheses of simpler indole derivatives, the Fischer indole synthesis with an appropriately chosen phenylhydrazine may be the most pragmatic approach. This guide serves as a starting point for navigating these choices, providing the foundational knowledge and practical protocols to enable successful and efficient indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-5-fluorophenylhydrazine hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of hazardous materials. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Chloro-5-fluorophenylhydrazine hydrochloride, a halogenated aromatic hydrazine derivative. By understanding the inherent hazards and adhering to established protocols, laboratories can maintain a safe working environment and comply with regulatory standards.
Understanding the Hazard Profile
-
Acutely Toxic: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][3]
-
Potential Carcinogen: Many hydrazine derivatives are suspected of causing cancer.[4]
-
Environmental Hazard: Likely to be harmful to aquatic life with long-lasting effects.[5]
Given these properties, it is imperative to handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE) and engineering controls at all times.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if ingested, absorbed through the skin, or inhaled. | Ingestion, skin contact, inhalation of dust. |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | Direct skin contact. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | Direct eye contact. |
| Carcinogenicity | Suspected of causing cancer. | Long-term or repeated exposure. |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. | Improper disposal leading to environmental release. |
Immediate Safety and Spill Response
In the event of a spill or accidental exposure, immediate and decisive action is crucial to mitigate harm.
Personnel Exposure:
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Cleanup:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.
-
Contain: Wearing appropriate PPE (chemical-resistant gloves, safety goggles, and a lab coat), cover the spill with an inert absorbent material such as sand or vermiculite.
-
Collect: Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by a thorough water rinse.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to adhere to all local, state, and federal regulations. This typically involves collection and transfer to a licensed hazardous waste disposal facility.
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Waste Identification and Collection:
-
All waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.
-
Collect this waste in a designated, chemically compatible container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Crucially, segregate this waste from incompatible materials. Phenylhydrazine and its derivatives can react violently with strong oxidizing agents.[6] They are also incompatible with bases.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Engage a Licensed Waste Disposal Company:
-
The disposal of halogenated organic compounds is strictly regulated. It is mandatory to contract with a licensed and reputable hazardous waste disposal company.
-
Provide the waste hauler with a complete and accurate description of the waste, including its chemical composition and known hazards.
-
-
Documentation:
-
Maintain meticulous records of the waste generated, including the quantity, date of generation, and the date it was sent for disposal. This documentation is a legal requirement and a cornerstone of a robust laboratory safety program.
-
Potential Pre-treatment Considerations (for Specialized Facilities)
While direct disposal via a licensed contractor is the standard and recommended procedure for most laboratories, it is valuable for researchers to be aware of potential chemical treatment methods that may be employed by disposal facilities. These methods aim to reduce the hazard of the waste before final disposal.
Neutralization and Oxidation:
For waste streams containing phenylhydrazine hydrochloride, a potential treatment process involves neutralization followed by oxidation.
-
Neutralization: The hydrochloride salt can be neutralized with a base to liberate the free phenylhydrazine. This is often a preliminary step in treatment processes.[7][8]
-
Oxidation: Hydrazine and its derivatives can be chemically degraded through oxidation. Common oxidizing agents used for this purpose include sodium hypochlorite or hydrogen peroxide.[9][10][11] This process converts the hydrazine moiety into less harmful substances like nitrogen gas and water.
It is critical to emphasize that these pre-treatment procedures should only be carried out by trained professionals in a properly equipped and permitted hazardous waste treatment facility. Attempting such procedures in a standard laboratory setting without the appropriate engineering controls and safety measures can be extremely dangerous.
Caption: Conceptual pre-treatment pathway for hydrazine derivatives.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the chemical's hazards, implementing rigorous safety protocols, and adhering to regulatory requirements for hazardous waste disposal, laboratories can ensure the well-being of their personnel and protect the environment. Always consult your institution's Environmental Health and Safety (EHS) department and your licensed waste disposal contractor for specific guidance tailored to your location and circumstances.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. arxada.com [arxada.com]
- 10. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nexchem.co.uk [nexchem.co.uk]
Mastering Safety: A Researcher's Guide to Handling 2-Chloro-5-fluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and chemical synthesis, the safe handling of reactive intermediates is paramount. 2-Chloro-5-fluorophenylhydrazine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, designed by senior application scientists, moves beyond a simple checklist to provide in-depth, field-proven insights into the safe handling, storage, and disposal of this compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: Why Phenylhydrazines Demand Respect
Phenylhydrazine and its derivatives are classified as particularly hazardous substances for several reasons. Structurally, the hydrazine moiety (-NHNH2) is a potent reducing agent and can be unstable. Halogenated phenylhydrazines, like the title compound, carry additional toxicological profiles. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 502496-25-5) is not widely available, data from analogous compounds like phenylhydrazine hydrochloride and its various halogenated derivatives provide a strong basis for a conservative and robust safety strategy.[1][2][3]
These compounds are consistently classified as:
-
Acutely Toxic: Harmful or fatal if swallowed, in contact with skin, or if inhaled.[4][5][6][7]
-
Corrosive/Irritant: Capable of causing severe skin burns and serious eye damage or irritation.[4][8][9]
-
Sensitizer: May cause an allergic skin reaction.[7]
-
Suspected Carcinogen and Mutagen: Hydrazine derivatives are often treated as potential carcinogens and are suspected of causing genetic defects.[5][7][9]
The hydrochloride salt form generally offers greater stability and easier handling than the free base, but the inherent hazards of the phenylhydrazine core remain. Therefore, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is non-negotiable.
The Core of Protection: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your last and most critical line of defense. The principle of "as low as reasonably practicable" (ALARP) should guide all exposure control.
Recommended PPE Ensemble
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended). | Provides a robust barrier against dermal absorption, which is a primary route of exposure for hydrazine compounds.[8][9] Double-gloving allows for the safe removal of the outer glove if contamination is suspected. |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield. | Protects against splashes of the solid or solutions, which can cause severe eye irritation or damage. A face shield offers an additional layer of protection for the entire face.[8][9] |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | A flame-resistant coat is prudent given the general reactivity of hydrazines.[9] The apron provides an additional barrier against spills. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To be used when engineering controls (i.e., a fume hood) are not sufficient or during spill cleanup.[10] All work with the solid compound that may generate dust should be performed within a certified chemical fume hood to minimize inhalation risk.[8][11] |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step operational plan is essential for minimizing risk.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store this compound in a designated, well-ventilated, and clearly labeled area for particularly hazardous substances.[9]
-
Incompatibilities: Keep away from strong oxidizing agents, bases, and sources of ignition.[10][12] Store in a tightly sealed container, preferably under an inert atmosphere, and protect from light and moisture.[2][12]
-
Containment: Use secondary containment (e.g., a tray or tub) for all stored containers.[12]
Handling and Weighing Protocol
This protocol must be performed inside a certified chemical fume hood.
-
Preparation: Before starting, ensure an emergency eyewash and safety shower are accessible and unobstructed.[11][12] Have a spill kit rated for chemical spills readily available.
-
Don PPE: Follow the donning procedure outlined in the diagram above.
-
Transfer: Place the sealed container of this compound onto a clean work surface inside the fume hood.
-
Weighing: If weighing the solid, carefully open the container. Use spark-proof tools.[12] Minimize the creation of dust by gently scooping the material. Weigh the desired amount into a tared, sealed container.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Cleanup: After handling, decontaminate all surfaces within the fume hood. Wipe down spatulas and other equipment.
-
Seal and Store: Tightly reseal the primary container and return it to its designated storage location.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination, as shown in the workflow diagram.
-
Hygiene: Wash hands and arms thoroughly with soap and water after removing gloves.[8]
Spill Management
Do not attempt to clean a large spill yourself.
-
Small Spill (in fume hood):
-
Ensure fume hood is operational.
-
Wearing full PPE, cover the spill with an absorbent, non-combustible material like sand or vermiculite.[11]
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spill (outside fume hood):
-
Evacuate: Immediately alert others and evacuate the area.
-
Isolate: Restrict access to the spill area.
-
Ventilate: If safe to do so, increase ventilation to the room (do not do this if it will spread the powder).
-
Call for Help: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[8]
-
Disposal Plan: A Cradle-to-Grave Responsibility
Chemical waste management is a critical component of laboratory safety and environmental stewardship.
-
Waste Collection: All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected as hazardous waste.
-
Container Labeling: Use a dedicated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name, and associated hazard pictograms (e.g., toxic, irritant).[12]
-
Segregation: Do not mix hydrazine waste with other waste streams, especially oxidizers or acids.
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS office. Follow all local, state, and federal regulations for hazardous waste disposal.[1]
By integrating these principles of hazard assessment, rigorous operational planning, and responsible disposal into your daily workflow, you can confidently and safely utilize this compound in your critical research endeavors. This commitment to safety not only protects you and your colleagues but also upholds the integrity and trustworthiness of your scientific work.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. giantchemsolutions.com [giantchemsolutions.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
